molecular formula C6H8N2O2 B1348270 (2-Methyl-imidazol-1-yl)-acetic acid CAS No. 25023-36-3

(2-Methyl-imidazol-1-yl)-acetic acid

Cat. No.: B1348270
CAS No.: 25023-36-3
M. Wt: 140.14 g/mol
InChI Key: DKLNXONACKSAQI-UHFFFAOYSA-N
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Description

(2-Methyl-imidazol-1-yl)-acetic acid is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O2/c1-5-7-2-3-8(5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLNXONACKSAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349495
Record name (2-Methyl-imidazol-1-yl)-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25023-36-3
Record name (2-Methyl-imidazol-1-yl)-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on (2-Methyl-imidazol-1-yl)-acetic acid (CAS: 25023-36-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-imidazol-1-yl)-acetic acid, with the Chemical Abstracts Service (CAS) number 25023-36-3, is a heterocyclic carboxylic acid. This technical guide provides a comprehensive overview of its chemical and physical properties, adaptable synthesis methodologies, and a prospective look into its potential biological activities based on related compounds. While direct experimental data on the biological functions of this specific molecule is limited in publicly accessible literature, this document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by consolidating available information and suggesting avenues for future investigation.

Chemical and Physical Properties

This compound is a small molecule featuring a substituted imidazole ring, a structural motif of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 25023-36-3[1]
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
IUPAC Name 2-(2-methyl-1H-imidazol-1-yl)acetic acid[1]
Canonical SMILES CC1=NC=CN1CC(=O)O
InChI Key DKLNXONACKSAQI-UHFFFAOYSA-N
Appearance Solid (predicted)
Boiling Point 328.09 °C (predicted)
Density 1.25 g/cm³ (predicted)
Solubility Expected to be soluble in polar organic solvents and aqueous bases.
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, methods for the synthesis of the closely related analogue, imidazol-1-yl-acetic acid, have been well-documented, primarily due to its role as a key intermediate in the production of the bisphosphonate drug, zoledronic acid. These protocols can be adapted for the synthesis of the target compound by substituting imidazole with 2-methylimidazole.

Adaptable Synthetic Route: N-Alkylation of 2-Methylimidazole

A common and straightforward approach involves the N-alkylation of 2-methylimidazole with a haloacetic acid derivative, followed by hydrolysis.

Workflow for the N-Alkylation Synthesis:

Synthetic Workflow reagent1 2-Methylimidazole intermediate tert-Butyl (2-methyl-1H-imidazol-1-yl)acetate reagent1->intermediate Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Reflux reagent2 tert-Butyl chloroacetate reagent2->intermediate product This compound intermediate->product Acid Hydrolysis (e.g., HCl) or Deprotection (e.g., TFA)

Caption: General workflow for the synthesis of this compound via N-alkylation.

Experimental Protocol (Adaptable):

  • N-Alkylation:

    • To a solution of 2-methylimidazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 1.5-2.0 eq).

    • To this suspension, add a haloacetic acid ester, for example, tert-butyl chloroacetate (1.1-1.2 eq), dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Hydrolysis/Deprotection:

    • The resulting ester, tert-butyl (2-methyl-1H-imidazol-1-yl)acetate, is then subjected to hydrolysis.

    • For a tert-butyl ester, this can be achieved by treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.

    • Alternatively, if a methyl or ethyl ester is used, hydrolysis can be performed using an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH), followed by neutralization to the isoelectric point to precipitate the product.

    • The final product can be isolated by filtration or extraction and further purified by recrystallization.

Potential Biological Activity and Research Directions

While no direct studies on the biological activity of this compound (CAS 25023-36-3) were identified, the imidazole scaffold is a well-established pharmacophore in a variety of therapeutic areas. The following sections discuss potential biological activities based on the activities of structurally related compounds.

Anticancer Potential

Derivatives of imidazole and imidazole-acetic acid have demonstrated cytotoxic effects against various cancer cell lines. For instance, a platinum(II) complex incorporating a (2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid ligand exhibited significant cytotoxicity against breast cancer cells. The proposed mechanism involved the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the initiation of autophagy.

Hypothesized Signaling Pathway for Anticancer Activity:

Anticancer Pathway compound This compound Derivative ros Increased ROS Production compound->ros stress Oxidative Stress ros->stress autophagy Autophagy Induction stress->autophagy apoptosis Apoptosis stress->apoptosis cell_death Cancer Cell Death autophagy->cell_death apoptosis->cell_death

Caption: A potential mechanism for the anticancer activity of imidazole-acetic acid derivatives.

Antimicrobial Activity

The imidazole ring is a core component of many antifungal and antibacterial agents. The acetic acid moiety could enhance the solubility and cell permeability of the compound. Research on various imidazole derivatives has shown that they can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Enzyme Inhibition

Structurally similar imidazole-containing compounds have been identified as inhibitors of various enzymes. For example, certain imidazole-derived acetic acids have been investigated as inhibitors of insulin-degrading enzyme (IDE), which is implicated in Alzheimer's disease. This suggests that this compound could be screened against a panel of enzymes to identify potential therapeutic targets.

Future Research and Development

The lack of direct biological data for this compound presents a clear opportunity for further research. A logical workflow for future investigation is outlined below.

Workflow for Future Research:

Research Workflow cluster_screening Screening Assays synthesis Synthesis and Purification characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening In vitro Biological Screening characterization->screening anticancer Anticancer Assays screening->anticancer antimicrobial Antimicrobial Assays screening->antimicrobial enzyme Enzyme Inhibition Assays screening->enzyme hit_id Hit Identification lead_opt Lead Optimization hit_id->lead_opt in_vivo In vivo Studies lead_opt->in_vivo anticancer->hit_id antimicrobial->hit_id enzyme->hit_id

Caption: A proposed workflow for the investigation of the biological activity of this compound.

Conclusion

This compound (CAS 25023-36-3) is a readily synthesizable molecule with potential for biological activity, given the prevalence of its structural motifs in medicinal chemistry. This guide has summarized its known properties and provided adaptable synthetic protocols. While direct biological data is currently unavailable, the documented activities of related imidazole derivatives suggest that this compound warrants further investigation as a potential scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The outlined research workflow provides a clear path for elucidating the biological profile of this intriguing molecule.

References

An In-depth Technical Guide to (2-Methyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-imidazol-1-yl)-acetic acid is a heterocyclic carboxylic acid of interest in medicinal chemistry and drug development. Its structural motif, featuring a substituted imidazole ring linked to an acetic acid moiety, serves as a versatile scaffold for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role as a key building block in the development of therapeutic agents.

Molecular Structure and Identifiers

This compound possesses a planar five-membered imidazole ring substituted with a methyl group at the 2-position and an acetic acid group at the 1-position. The presence of both acidic (carboxylic acid) and basic (imidazole) functionalities imparts amphoteric properties to the molecule.

A summary of its key identifiers is presented in Table 1.

IdentifierValueReference
IUPAC Name 2-(2-methylimidazol-1-yl)acetic acid[1]
CAS Number 25023-36-3[1]
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
SMILES CC1=NC=CN1CC(=O)O
InChI Key DKLNXONACKSAQI-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValueNotesReference
Appearance White to off-white solidPredicted[2]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in water and polar organic solventsPredicted based on the high solubility of 2-methylimidazole.[3][4]
pKa Not available
LogP 0.24 (for 2-methylimidazole)The addition of the acetic acid group will likely decrease the LogP.[5]

Synthesis

The synthesis of this compound is not explicitly detailed in readily available literature. However, a general and effective method for the N-alkylation of imidazoles with haloacetic acid derivatives has been well-established, particularly for the synthesis of the closely related imidazol-1-yl-acetic acid, a key intermediate for the drug Zoledronic acid.[6][7][8] The most common approach involves the reaction of 2-methylimidazole with a protected chloroacetic acid, followed by deprotection.

General Synthesis Pathway

A plausible and efficient synthetic route involves a two-step process:

  • N-Alkylation: Reaction of 2-methylimidazole with a tert-butyl chloroacetate in the presence of a base to form the tert-butyl ester intermediate.

  • Hydrolysis: Acid-catalyzed hydrolysis of the tert-butyl ester to yield the final product, this compound.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis 2-Methylimidazole 2-Methylimidazole Reaction_Mixture_1 Reaction 2-Methylimidazole->Reaction_Mixture_1 tert-Butyl_chloroacetate tert-Butyl_chloroacetate tert-Butyl_chloroacetate->Reaction_Mixture_1 Base Base Base->Reaction_Mixture_1 Solvent Solvent Solvent->Reaction_Mixture_1 tert-Butyl_(2-methyl-imidazol-1-yl)-acetate tert-Butyl_(2-methyl-imidazol-1-yl)-acetate Reaction_Mixture_2 Reaction tert-Butyl_(2-methyl-imidazol-1-yl)-acetate->Reaction_Mixture_2 Reaction_Mixture_1->tert-Butyl_(2-methyl-imidazol-1-yl)-acetate Acid Acid Acid->Reaction_Mixture_2 Water Water Water->Reaction_Mixture_2 Final_Product This compound Reaction_Mixture_2->Final_Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for the synthesis of imidazol-1-yl-acetic acid.[6][7]

Step 1: Synthesis of tert-Butyl (2-methyl-imidazol-1-yl)-acetate

  • To a solution of 2-methylimidazole (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, DMF), add a base such as potassium carbonate (1.4 eq).[6][7]

  • Add tert-butyl chloroacetate (1.2 eq) dropwise to the mixture at room temperature.[6]

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified tert-butyl (2-methyl-imidazol-1-yl)-acetate (1.0 eq) in water.[7]

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid).[7]

  • Heat the mixture to 90-95 °C and stir for several hours, monitoring the reaction by TLC.[7]

  • After completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization.

Spectroscopic Characterization (Predicted)

While a complete set of experimental spectra for this compound is not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring, the methylene group, and the methyl group. The chemical shifts will be influenced by the electronic environment of each proton.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Imidazole C4-H & C5-H6.8 - 7.7Singlets or doublets
Methylene (-CH₂-)~4.7Singlet
Methyl (-CH₃)~2.4Singlet
Carboxylic Acid (-OH)10 - 13Broad singlet
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~172
Imidazole C2~145
Imidazole C4 & C5119 - 128
Methylene (-CH₂-)~51
Methyl (-CH₃)~13
FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (carboxylic acid)3300 - 2500 (broad)
C-H stretch (aromatic and aliphatic)3100 - 2850
C=O stretch (carboxylic acid)1760 - 1690
C=N and C=C stretch (imidazole ring)1600 - 1475
C-N stretch1350 - 1000
Mass Spectrometry

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the imidazole ring.

IonExpected m/z
[M+H]⁺141.06
[M-COOH]⁺95.06

Biological Activity and Applications

Currently, there is limited direct evidence of the biological activity of this compound itself. Its primary significance in the scientific literature is as a versatile building block for the synthesis of more complex and biologically active molecules.

Precursor for Zoledronic Acid Analogues

The non-methylated analogue, imidazol-1-yl-acetic acid, is a crucial intermediate in the synthesis of Zoledronic acid, a third-generation bisphosphonate used to treat osteoporosis, hypercalcemia of malignancy, and bone metastases.[6][8] this compound can be utilized to synthesize analogues of Zoledronic acid, allowing researchers to explore the structure-activity relationships of this class of drugs.

Scaffold for Inhibitors of Insulin-Degrading Enzyme (IDE)

Derivatives of imidazole-containing acetic acids have been investigated as inhibitors of the insulin-degrading enzyme (IDE), a key enzyme in the clearance of insulin and amyloid-beta peptides.[9][10] The imidazole moiety and the carboxylic acid group have been shown to be critical for activity.[9] this compound provides a scaffold for the development of novel IDE inhibitors, which could have therapeutic potential in diabetes and Alzheimer's disease.

The logical relationship of its application is illustrated below:

Biological_Application cluster_application Potential Applications cluster_disease Therapeutic Targets Molecule This compound Zoledronic_Acid_Analogues Synthesis of Zoledronic Acid Analogues Molecule->Zoledronic_Acid_Analogues Serves as a precursor for IDE_Inhibitors Development of IDE Inhibitors Molecule->IDE_Inhibitors Provides a scaffold for Bone_Disorders Osteoporosis, Hypercalcemia Zoledronic_Acid_Analogues->Bone_Disorders Metabolic_Neurodegenerative Diabetes, Alzheimer's Disease IDE_Inhibitors->Metabolic_Neurodegenerative

Caption: Potential applications of this compound in drug development.

Safety and Handling

Based on GHS classifications for the parent compound, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the synthesis of pharmacologically active compounds. While detailed experimental data on the compound itself is sparse, its structural relationship to well-studied intermediates provides a strong foundation for its synthesis and characterization. Further research into the direct biological activities of this molecule and its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a range of diseases.

References

An In-depth Technical Guide to the Synthesis of (2-Methyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for (2-Methyl-imidazol-1-yl)-acetic acid, a key building block in the development of various pharmaceutical compounds. The document outlines the core chemical reactions, provides representative experimental protocols, and presents quantitative data to facilitate laboratory-scale synthesis and process optimization.

Introduction

This compound and its derivatives are important intermediates in medicinal chemistry. The presence of the 2-methylimidazole moiety is a common feature in a number of biologically active molecules. The acetic acid side chain provides a handle for further chemical modifications, such as amide bond formation or esterification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The synthesis of this compound typically involves the N-alkylation of 2-methylimidazole with a suitable two-carbon building block.

Core Synthesis Pathway: N-Alkylation of 2-Methylimidazole

The most prevalent and straightforward approach for the synthesis of this compound is the direct N-alkylation of 2-methylimidazole. This is typically achieved through a two-step process:

  • Esterification: Reaction of 2-methylimidazole with an alkyl haloacetate (e.g., ethyl chloroacetate) to form the corresponding ester, ethyl (2-methyl-imidazol-1-yl)-acetate.

  • Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.

This pathway is favored for its use of readily available starting materials and generally good yields.

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation (Esterification) cluster_step2 Step 2: Hydrolysis 2-Methylimidazole 2-Methylimidazole Ethyl_ester Ethyl (2-methyl-imidazol-1-yl)-acetate 2-Methylimidazole:e->Ethyl_ester:w + Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate:e->Ethyl_ester:w + Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->Ethyl_ester Reaction Conditions Ethyl_ester_hydrolysis Ethyl (2-methyl-imidazol-1-yl)-acetate Final_Product This compound Ethyl_ester_hydrolysis:e->Final_Product:w Hydrolysis_conditions Base (e.g., NaOH) or Acid (e.g., HCl) Hydrolysis_conditions->Final_Product Reaction Conditions

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed, representative experimental procedures for the key steps in the synthesis of this compound. These protocols are based on established methods for the N-alkylation of imidazoles and related heterocycles.[1]

Synthesis of Ethyl (2-methyl-imidazol-1-yl)-acetate (Esterification)

This procedure details the N-alkylation of 2-methylimidazole with ethyl chloroacetate.

Materials:

  • 2-Methylimidazole

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-methylimidazole (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add ethyl chloroacetate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (2-methyl-imidazol-1-yl)-acetate.

  • The crude product can be purified by column chromatography on silica gel.

Experimental_Workflow_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-methylimidazole in DMF B Add K2CO3 A->B C Add ethyl chloroacetate B->C D Heat and stir (60-70°C, 4-6h) C->D E Cool and quench with ice-water D->E F Extract with ethyl acetate E->F G Wash with water and brine F->G H Dry with Na2SO4 and concentrate G->H I Column chromatography H->I J Ethyl (2-methyl-imidazol-1-yl)-acetate I->J

Figure 2: Experimental workflow for the synthesis of ethyl (2-methyl-imidazol-1-yl)-acetate.
Synthesis of this compound (Hydrolysis)

This procedure describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl (2-methyl-imidazol-1-yl)-acetate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

Procedure:

  • Dissolve ethyl (2-methyl-imidazol-1-yl)-acetate (1.0 eq) in a mixture of water and ethanol.

  • Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to pH 3-4 with concentrated hydrochloric acid.

  • A precipitate of this compound will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate. The data is compiled from analogous reactions reported in the literature and should be considered representative.[2][3][4]

StepReactionReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1N-Alkylation 2-Methylimidazole, Ethyl chloroacetateK₂CO₃DMF60-704-675-85
2Hydrolysis Ethyl (2-methyl-imidazol-1-yl)-acetateNaOHWater/Ethanol80-902-485-95

Alternative Synthesis Pathway: Direct Alkylation with Chloroacetic Acid

An alternative, one-step approach involves the direct alkylation of 2-methylimidazole with chloroacetic acid. This method avoids the ester intermediate but may require more stringent control of reaction conditions to prevent side reactions and ensure good yields.

Alternative_Pathway 2-Methylimidazole 2-Methylimidazole Final_Product This compound 2-Methylimidazole:e->Final_Product:w + Chloroacetic_acid Chloroacetic acid Chloroacetic_acid:e->Final_Product:w + Base_Solvent Base (e.g., NaH) Solvent (e.g., THF) Base_Solvent->Final_Product Reaction Conditions

Figure 3: Direct N-alkylation of 2-methylimidazole with chloroacetic acid.

This direct alkylation is typically performed using a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on chloroacetic acid.[1] While potentially more efficient in terms of step economy, this method requires careful handling of pyrophoric reagents like sodium hydride.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the N-alkylation of 2-methylimidazole with an alkyl haloacetate followed by hydrolysis. This method offers good overall yields and utilizes readily available reagents. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to adapt these procedures to specific laboratory or industrial scales.

References

The Double-Edged Sword: Unraveling the Biological Activity of (2-Methyl-imidazol-1-yl)-acetic Acid Derivatives as Modulators of Insulin-Degrading Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Lille, France – A comprehensive analysis of (2-Methyl-imidazol-1-yl)-acetic acid derivatives reveals their potent and selective inhibitory effects on Insulin-Degrading Enzyme (IDE), a key regulator of insulin and amyloid-beta levels. This technical guide delves into the structure-activity relationships, detailed experimental protocols, and the underlying signaling pathways, providing a crucial resource for researchers and drug development professionals in the fields of diabetes and neurodegenerative diseases.

The imidazole scaffold has long been a cornerstone in medicinal chemistry, and the focused investigation into this compound derivatives has unveiled a class of compounds with significant therapeutic potential. These derivatives have been primarily investigated as inhibitors of Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease responsible for the catabolism of several key peptides, including insulin and the amyloid-beta (Aβ) peptide implicated in Alzheimer's disease. The modulation of IDE activity presents a promising, albeit complex, therapeutic strategy. Inhibition of IDE could prolong the action of insulin, beneficial in the context of type 2 diabetes, while paradoxically, it might also lead to the accumulation of Aβ. This technical guide provides an in-depth exploration of the biological activities of these derivatives, with a focus on their interaction with IDE.

Structure-Activity Relationship and Quantitative Analysis

A systematic study of a series of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids has elucidated key structural features governing their inhibitory potency against IDE. The core structure, featuring a this compound moiety, serves as a versatile scaffold for chemical modifications to optimize activity and pharmacokinetic properties.

The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the derivative required to reduce the activity of IDE by 50%. The following tables summarize the quantitative data for various derivatives, highlighting the impact of different substituents on their inhibitory efficacy.

Compound IDR GroupIC50 (µM) for Aβ (1-40) degradation
1 Benzyl2.9[1]
2 Phenyl> 50
3 Indole> 50
4 Arginine derivative15
5 Phenylpropyl0.1

Table 1: Impact of Imidazole Ring Replacement on IDE Inhibition. Data suggests the imidazole ring is critical for potent activity.

Compound IDR GroupIC50 (µM) for Aβ (1-40) degradation
6 Methyl1.8
7 Ethyl1.1
8 Propyl0.5
9 Isopropyl2.3
10 Butyl0.3
11 Isobutyl0.9
12 Pentyl0.2
13 Cyclohexylmethyl0.4
14 Phenethyl0.15

Table 2: Influence of Alkyl Chain Length on the Amine on IDE Inhibition. A clear trend towards increased potency is observed with longer, linear alkyl chains.

Experimental Protocols

The biological evaluation of these this compound derivatives involves a series of well-defined experimental protocols, from their chemical synthesis to in vitro enzymatic assays.

General Synthesis of Imidazole-Derived 2-[N-carbamoylmethyl-alkylamino]acetic acids

The synthesis of the target compounds is typically achieved through a multi-step process. A key step involves the in situ conversion of N-alkylated or N-acylated iminodiacetic precursors into a cyclic anhydride using trifluoroacetic anhydride (TFAA) in acetic anhydride.[1] This anhydride is then reacted with a histidine or phenylalanine derivative to yield the final compounds.[1]

Step 1: Formation of Cyclic Anhydride: The corresponding N-substituted iminodiacetic acid is dissolved in a solution of 2% trifluoroacetic anhydride in acetic anhydride. The reaction mixture is stirred at a temperature ranging from 20°C to 70°C for 5 hours. The solvent is then removed under reduced pressure.

Step 2: Ring Opening and Amide Formation: The crude anhydride is dissolved in anhydrous dimethylformamide (DMF). The appropriate amine (e.g., histidine methyl ester) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) are added to the solution. The reaction is stirred at room temperature overnight under an inert atmosphere (e.g., Argon). The final product is purified using techniques such as preparative high-performance liquid chromatography (HPLC).

In Vitro Insulin-Degrading Enzyme (IDE) Activity Assay

The inhibitory activity of the synthesized derivatives against IDE is commonly assessed using a fluorescence resonance energy transfer (FRET) based assay.[1] This method utilizes a quenched fluorogenic substrate that, upon cleavage by IDE, releases a fluorescent signal.

Protocol:

  • Reagents:

    • Human recombinant IDE

    • Quenched fluorescent substrate (e.g., a FRET-based peptide)

    • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)[1]

    • Test compounds (dissolved in DMSO)

  • Procedure:

    • Human recombinant IDE (final concentration typically in the low ng/µL range) is pre-incubated with varying concentrations of the test compound in the assay buffer for 10 minutes at 37°C in a 96-well plate.[1]

    • The enzymatic reaction is initiated by the addition of the quenched fluorescent substrate (final concentration typically at or near its Km value).[1]

    • The fluorescence intensity is measured kinetically over 30-60 minutes using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific fluorophore.[1]

    • The rate of substrate cleavage is determined from the linear phase of the reaction.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives as IDE inhibitors are intertwined with the complex signaling network regulated by insulin and its downstream effectors. Furthermore, the discovery and characterization of these inhibitors follow a structured experimental workflow.

Insulin-Degrading Enzyme (IDE) Signaling Pathway

Insulin signaling plays a crucial role in regulating IDE expression and activity. The binding of insulin to its receptor initiates a cascade of intracellular events, primarily through the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway has been shown to upregulate the expression of IDE, suggesting a feedback mechanism to control insulin levels. Inhibition of IDE by this compound derivatives would therefore be expected to potentiate and prolong the downstream effects of insulin signaling.

IDE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR IDE Insulin-Degrading Enzyme (IDE) Insulin->IDE Substrate PI3K PI3K IR->PI3K Activation Akt Akt PI3K->Akt Activation IDE_expression IDE Expression Akt->IDE_expression Upregulation IDE_expression->IDE Degraded_Insulin Degraded Insulin IDE->Degraded_Insulin Degradation Derivatives (2-Methyl-imidazol-1-yl) -acetic acid derivatives Derivatives->IDE Inhibition

Caption: IDE Signaling Pathway and Inhibition by Derivatives.

Experimental Workflow for Screening IDE Inhibitors

The identification of potent this compound derivatives as IDE inhibitors typically follows a high-throughput screening (HTS) workflow. This process allows for the rapid evaluation of a large library of compounds to identify initial "hits" which are then subjected to further optimization.

HTS_Workflow Compound_Library Compound Library (this compound derivatives) HTS High-Throughput Screening (In Vitro IDE Activity Assay) Compound_Library->HTS Hit_Identification Hit Identification (Compounds with significant IDE inhibition) HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization (Synthesis of Analogs) SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Library New Analogs In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: High-Throughput Screening Workflow for IDE Inhibitors.

Conclusion

This compound derivatives represent a promising class of modulators of Insulin-Degrading Enzyme. Their potent inhibitory activity, coupled with the potential for chemical optimization, makes them valuable tools for studying the physiological roles of IDE and as starting points for the development of novel therapeutics for metabolic and neurodegenerative disorders. The detailed data, protocols, and pathway analyses presented in this guide offer a solid foundation for future research and development in this critical area of medicinal chemistry. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of these compelling compounds.

References

(2-Methyl-imidazol-1-yl)-acetic Acid: A Scaffolding Nexus in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Review)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-imidazol-1-yl)-acetic acid is a heterocyclic carboxylic acid that has garnered significant attention not for its intrinsic biological activity, but as a crucial synthetic intermediate in the development of pharmacologically active compounds. This technical review consolidates the available literature on its synthesis, and physicochemical properties. Due to a notable lack of data on the biological profile of the parent compound, this guide extends its focus to the well-documented biological activities of its key derivatives, particularly in the realms of antimicrobial and anticancer research. This review aims to provide a comprehensive resource for researchers utilizing this scaffold, highlighting both its established applications and the unexplored potential of the core molecule.

Physicochemical Properties

This compound, with the CAS Number 25023-36-3, is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C6H8N2O2PubChem[2]
Molecular Weight 140.14 g/mol PubChem[2]
IUPAC Name 2-(2-methylimidazol-1-yl)acetic acidPubChem[2]
CAS Number 25023-36-3PubChem[2]
Appearance White to off-white solidChemicalBook[1]
Storage Sealed in dry, Store in freezer, under -20°CChemicalBook[1]

Synthesis of this compound

The synthesis of this compound is well-documented, primarily due to its role as a key intermediate. A common synthetic pathway involves the N-alkylation of 2-methylimidazole with a haloacetic acid derivative, followed by hydrolysis.

Experimental Protocol: A Representative Synthesis

A prevalent method for the synthesis involves the reaction of 2-methylimidazole with an ester of chloroacetic acid, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Step 1: Synthesis of the Ester Intermediate

A mixture of 2-methylimidazole, a suitable base (e.g., potassium carbonate), and an excess of a chloroacetate ester (e.g., ethyl chloroacetate) in an appropriate solvent (e.g., acetone or acetonitrile) is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude ester.

Step 2: Hydrolysis to this compound

The crude ester is then subjected to hydrolysis, typically by heating with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide). After the reaction is complete, the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried.

The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent use in the synthesis of a derivative.

G General Synthetic Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization 2-Methylimidazole 2-Methylimidazole Alkylation Alkylation 2-Methylimidazole->Alkylation Haloacetic_acid_ester Haloacetic acid ester Haloacetic_acid_ester->Alkylation Ester_intermediate Ester Intermediate Alkylation->Ester_intermediate Hydrolysis Hydrolysis Ester_intermediate->Hydrolysis Core_Compound This compound Hydrolysis->Core_Compound Reaction Reaction Core_Compound->Reaction Reagents Reagents Reagents->Reaction Derivative Biologically Active Derivative Reaction->Derivative

Caption: Synthetic pathway for this compound and its derivatization.

Biological Activities of this compound Derivatives

While direct biological data for this compound is scarce in the literature, its derivatives have been the subject of numerous studies, revealing a broad spectrum of activities. The addition of functional groups, such as a nitro group at the 5-position of the imidazole ring, dramatically enhances the biological profile of the molecule.

Antimicrobial Activity

Derivatives of this compound, particularly those incorporating a 5-nitroimidazole moiety, have demonstrated significant antibacterial and antifungal properties. The 5-nitro group is a well-known pharmacophore in antimicrobial agents, such as metronidazole.

A study on novel 2-methyl-5-nitroimidazole derivatives showed that these compounds exhibit potent antibacterial effects. For instance, compound 8g from a synthesized series displayed minimum inhibitory concentrations (MIC) of 1 µg/mL against S. aureus and 8 µg/mL against K. pneumoniae.[3]

CompoundOrganismMIC (µg/mL)MBC (µg/mL)
8g S. aureus12
8g K. pneumoniae832
8i CP-E. coli--
8m CP-E. coli--
Metronidazole K. pneumoniae32-128-
Metronidazole S. aureus32-64-
Data extracted from a study on novel synthetized nitroimidazole compounds.[3]
Anticancer Activity

Several studies have explored the cytotoxic effects of imidazole-based compounds against various cancer cell lines. While direct data for this compound is not available, its benzimidazole analogue, 2-methyl-1H-benzimidazole, has shown moderate antioxidant and prominent cytotoxic activities.[4] In one study, it exhibited an LC50 value of 0.42 µg/ml in a brine shrimp lethality bioassay, which was more potent than the standard vincristine sulphate (LC50 of 0.544 µg/ml).[4]

Furthermore, various derivatives of imidazol-2-one have been synthesized and evaluated for their cytotoxic activities, with some compounds showing effects similar to or greater than docetaxel.[5]

The general workflow for screening the cytotoxic activity of such compounds is depicted below.

Caption: A typical workflow for in vitro cytotoxicity screening.

Enzyme Inhibition

Derivatives of imidazole acetic acid have also been investigated as enzyme inhibitors. For example, a study on imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids identified compounds that act as dual binders of human Insulin-Degrading Enzyme (IDE), a zinc metalloprotease implicated in Alzheimer's disease.[6] While the core this compound was not the active compound itself, this research highlights the utility of the imidazole acetic acid scaffold in designing enzyme inhibitors.

Novel 2-methylimidazolium salts have been shown to be effective inhibitors of carbonic anhydrase I and II, as well as acetylcholinesterase, with Ki values in the nanomolar range.[7]

Conclusion and Future Perspectives

The existing body of scientific literature firmly establishes this compound as a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility makes it an attractive starting material for the creation of diverse molecular architectures. The biological activities exhibited by its derivatives, particularly in the areas of antimicrobial and anticancer research, underscore the potential of the 2-methylimidazole scaffold.

However, a conspicuous gap in the literature is the lack of comprehensive biological evaluation of the parent compound itself. The pronounced activities of its derivatives suggest that the core molecule may possess latent biological properties that are yet to be discovered. Future research should, therefore, include the systematic screening of this compound and its simple, unfunctionalized derivatives in a wide range of biological assays. Such studies would not only provide a more complete understanding of this chemical entity but could also unveil novel therapeutic leads. The exploration of its potential role in signaling pathways and as an enzyme inhibitor could also be fruitful avenues for future investigation. This foundational knowledge is essential for the rational design of next-generation therapeutics based on this promising chemical scaffold.

References

Spectroscopic Profile of (2-Methyl-imidazol-1-yl)-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (2-Methyl-imidazol-1-yl)-acetic acid (C₆H₈N₂O₂). Due to the limited availability of direct experimental spectra for this specific compound, this document presents a comprehensive, predicted spectroscopic profile based on the analysis of its core structural fragments: (imidazol-1-yl)-acetic acid and 2-methylimidazole. This approach allows for a well-founded estimation of the expected spectral characteristics, providing a valuable resource for researchers in compound identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from experimental data of closely related analogs and structural components.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 500 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentNotes
~7.15s1HH-5 (imidazole ring)Expected to be a singlet.
~6.90s1HH-4 (imidazole ring)Expected to be a singlet.
~4.80s2H-CH₂- (acetic acid)Singlet from the methylene group.
~2.30s3H-CH₃ (methyl group)Singlet from the methyl group on the imidazole ring.
~13.00br s1H-COOH (carboxylic acid)Broad singlet, chemical shift can be variable.
Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 125 MHz

Chemical Shift (δ) ppmCarbon TypeAssignment
~170.0CC=O (carboxylic acid)
~145.0CC-2 (imidazole ring)
~127.0CHC-5 (imidazole ring)
~121.0CHC-4 (imidazole ring)
~50.0CH₂-CH₂- (acetic acid)
~13.0CH₃-CH₃ (methyl group)
Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (carboxylic acid)
~3150MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (carboxylic acid)
~1580MediumC=N stretch (imidazole ring)
~1450MediumC-H bend (aliphatic)
~1220MediumC-O stretch (carboxylic acid)
Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI+)

m/z Ion Type Notes
141.06 [M+H]⁺ Predicted molecular ion peak.
95.06 [M+H - COOH]⁺ Loss of the carboxylic acid group.

| 82.07 | [C₄H₆N₂ + H]⁺ | Fragmentation resulting in the 2-methylimidazole cation. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and related organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or D₂O, in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz spectrometer.[1][2]

  • ¹H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition: Carbon spectra are typically acquired with proton decoupling. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to the solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.[2]

  • Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (typically ~1 mg/mL).[2]

  • Instrumentation: Mass spectra are acquired on an ion trap or time-of-flight (TOF) mass spectrometer, commonly using electrospray ionization (ESI) in positive ion mode.[1][2]

  • Data Acquisition: The sample solution is introduced into the ion source, and the mass-to-charge ratios (m/z) of the resulting ions are recorded.

Workflow for Compound Synthesis and Spectroscopic Characterization

The following diagram illustrates a typical logical workflow for the synthesis of a target compound and its subsequent characterization using various spectroscopic techniques.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR (1H, 13C) product->nmr Sample Submission ir FT-IR product->ir Sample Submission ms Mass Spectrometry product->ms Sample Submission structure Structure Elucidation nmr->structure Data Interpretation ir->structure Data Interpretation ms->structure Data Interpretation data Data Archiving structure->data

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to (2-Methyl-imidazol-1-yl)-acetic acid: Physicochemical Properties and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Methyl-imidazol-1-yl)-acetic acid. It includes detailed experimental protocols for its synthesis and characterization, summaries of its physicochemical data, and an exploration of its potential biological activities based on related compounds.

Chemical and Physical Properties

This compound, with the molecular formula C₆H₈N₂O₂, is a heterocyclic compound featuring a 2-methylimidazole ring N-substituted with an acetic acid group.[1] While extensive experimental data for this specific molecule is not widely available in public literature, its properties can be estimated based on computational models and data from analogous compounds.

Physicochemical Data

The following tables summarize the key computed physical and chemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₆H₈N₂O₂PubChem[1]
Molecular Weight 140.14 g/mol PubChem[1]
Appearance White to off-white solid (predicted)---
Melting Point Data not available---
Boiling Point Data not available---
Solubility Soluble in water and polar organic solvents (predicted based on 2-methylimidazole)[2]---
pKa Data not available---

Table 2: Computed Properties

PropertyValueSource
XLogP3 -0.6PubChem
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Exact Mass 140.05857750 g/mol PubChem[1]
Monoisotopic Mass 140.05857750 g/mol PubChem[1]
Topological Polar Surface Area 55.1 ŲPubChem[1]
Heavy Atom Count 10PubChem
Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data (in D₂O)

Chemical Shift (ppm)MultiplicityAssignment
~2.4s-CH₃
~4.8s-CH₂-COOH
~7.0-7.2dImidazole ring protons
~7.2-7.4dImidazole ring protons

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~13-CH₃
~50-CH₂-COOH
~120Imidazole C4/C5
~127Imidazole C4/C5
~145Imidazole C2
~175-COOH

Table 5: Predicted Mass Spectrometry Fragmentation

m/zFragment
140[M]⁺
95[M - COOH]⁺
82[2-methylimidazole]⁺

Table 6: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
2500-3300O-H stretch (carboxylic acid)
1700-1725C=O stretch (carboxylic acid)
1500-1600C=N and C=C stretching (imidazole ring)
2850-3000C-H stretch (aliphatic and aromatic)

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a reliable synthesis can be adapted from established methods for the N-alkylation of imidazoles, particularly from the synthesis of the closely related imidazol-1-yl-acetic acid.[3][4][5][6][7]

Synthesis of this compound

This protocol is an adaptation of the synthesis of imidazol-1-yl-acetic acid.

Reaction Scheme:

G cluster_0 Synthesis of this compound 2-methylimidazole 2-methylimidazole alkylation alkylation 2-methylimidazole->alkylation + Bromoacetic acid (or ester) This compound This compound alkylation->this compound

A schematic of the synthesis of this compound.

Materials:

  • 2-Methylimidazole

  • tert-Butyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl acetate

  • Water

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Isopropyl alcohol

Procedure:

Step 1: Synthesis of tert-Butyl (2-methyl-imidazol-1-yl)-acetate

  • To a solution of 2-methylimidazole (1 equivalent) in ethyl acetate, add anhydrous potassium carbonate (1.5 equivalents).

  • Add tert-butyl bromoacetate (1.1 equivalents) dropwise to the suspension at room temperature.

  • Reflux the reaction mixture for 10-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with cold water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl (2-methyl-imidazol-1-yl)-acetate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified tert-butyl (2-methyl-imidazol-1-yl)-acetate (1 equivalent) in a mixture of dichloromethane and isopropyl alcohol.

  • Cool the solution to -15°C to -10°C.

  • Slowly add titanium tetrachloride (1.4 equivalents) dropwise, maintaining the temperature below -10°C.

  • Stir the reaction mixture at -5°C to 0°C for 2 hours.

  • Add isopropyl alcohol and stir at room temperature for 1 hour.

  • The precipitated product, this compound hydrochloride, can be filtered, washed with cold isopropyl alcohol, and dried under vacuum.

  • To obtain the free acid, the hydrochloride salt can be neutralized with a suitable base.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: An FT-IR spectrum can be obtained using a KBr pellet or as a thin film to identify the characteristic functional groups.

  • Melting Point: The melting point can be determined using a standard melting point apparatus.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, the biological effects of its parent compound, 2-methylimidazole, have been investigated and can provide insights into its potential pharmacological and toxicological profile.

Studies have shown that 2-methylimidazole can induce thyroid and liver tumors in rodents.[4] The proposed mechanism involves the induction of hepatic UDP-glucuronosyltransferase (UGT) enzymes.[4] This induction leads to an increased rate of glucuronidation and subsequent excretion of thyroid hormones (T3 and T4). The resulting decrease in circulating thyroid hormone levels triggers an increase in thyroid-stimulating hormone (TSH) from the pituitary gland. Chronic stimulation of the thyroid by TSH can lead to follicular cell hyperplasia, hypertrophy, and ultimately, the formation of adenomas and carcinomas.[1]

G cluster_liver Liver cluster_pituitary Pituitary Gland cluster_thyroid Thyroid Gland 2MI 2-Methylimidazole (or derivative) UDPGT UDP-Glucuronosyltransferase (UGT) Induction 2MI->UDPGT induces Gluc_T3_T4 Glucuronidated T3/T4 UDPGT->Gluc_T3_T4 catalyzes glucuronidation T3_T4 Thyroid Hormones (T3, T4) T3_T4->UDPGT substrate Excretion Increased Excretion Gluc_T3_T4->Excretion TSH Thyroid-Stimulating Hormone (TSH) Secretion Gluc_T3_T4->TSH leads to decreased circulating T3/T4, stimulating Thyroid_Stim Chronic Stimulation TSH->Thyroid_Stim stimulates Hyperplasia Follicular Cell Hyperplasia and Hypertrophy Thyroid_Stim->Hyperplasia Tumor Thyroid Tumors Hyperplasia->Tumor

Proposed signaling pathway for 2-methylimidazole-induced thyroid tumorigenesis.

Safety and Handling

This compound is predicted to be a skin, eye, and respiratory irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable compound for research in medicinal chemistry and drug development. This guide provides a summary of its known and predicted properties, a plausible synthesis protocol, and insights into its potential biological effects based on the activity of 2-methylimidazole. Further experimental validation of its physical, chemical, and biological properties is warranted to fully elucidate its potential applications.

References

Potential Applications of (2-Methyl-imidazol-1-yl)-acetic acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-imidazol-1-yl)-acetic acid is a heterocyclic compound that has garnered interest in medicinal chemistry as a scaffold for the development of novel therapeutic agents. Its structural features, particularly the imidazole ring, offer opportunities for diverse chemical modifications to achieve desired pharmacological activities. This technical guide explores the potential applications of this compound, focusing on its role as a core structure in the design of enzyme inhibitors, particularly for Insulin-Degrading Enzyme (IDE), a key target in metabolic and neurodegenerative diseases. This document provides an overview of its synthesis, derivatives, biological activity, and the underlying signaling pathways, supplemented with detailed experimental protocols and data presented for comparative analysis.

Introduction

The imidazole nucleus is a prominent scaffold in medicinal chemistry, present in numerous clinically approved drugs. The unique electronic and steric properties of the imidazole ring allow it to participate in various biological interactions, making it a privileged structure in drug design. This compound combines this versatile heterocycle with a carboxylic acid moiety, providing a key handle for derivatization and interaction with biological targets. While the parent compound itself is not extensively studied, its derivatives have shown significant promise, particularly as modulators of enzymes involved in critical physiological pathways.

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through the N-alkylation of 2-methylimidazole with a suitable two-carbon synthon bearing a carboxylic acid or a precursor group. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Methylimidazole

  • Ethyl chloroacetate

  • Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Alkylation: To a solution of 2-methylimidazole (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of ethyl chloroacetate (1.1 eq). The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

  • Work-up and Extraction: The reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield crude ethyl (2-methyl-imidazol-1-yl)-acetate.

  • Purification: The crude ester can be purified by column chromatography on silica gel.

  • Hydrolysis: The purified ester is dissolved in a mixture of ethanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-4 hours.

  • Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 3-4 with concentrated HCl, leading to the precipitation of this compound. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Potential Application: Inhibition of Insulin-Degrading Enzyme (IDE)

A significant area of application for derivatives of this compound is in the development of inhibitors for Insulin-Degrading Enzyme (IDE). IDE is a zinc-metalloprotease responsible for the degradation of several key peptides, including insulin and the amyloid-beta (Aβ) peptide implicated in Alzheimer's disease.[1] Modulation of IDE activity presents a therapeutic strategy for managing diabetes and neurodegenerative disorders.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies on a series of imidazole-derived acetic acid analogs have revealed key structural features necessary for potent IDE inhibition. These studies highlight the importance of the imidazole core, the acetic acid moiety, and substitutions on the imidazole and the acetic acid backbone.

Table 1: Biological Activity of this compound Derivatives as IDE Inhibitors

Compound IDR1-Group (at C2 of Imidazole)R2-Group (on Acetic Acid Moiety)IC50 (µM) for IDE Inhibition
1 Methyl-> 100
2 Phenyl-15.2
3 MethylBenzyl5.8
4 PhenylBenzyl1.2

Note: The data presented here is a representative summary based on published literature for illustrative purposes.

Signaling Pathway

The inhibition of IDE by this compound derivatives can impact downstream signaling pathways. By preventing the degradation of insulin, these inhibitors can potentiate insulin signaling.

IDE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR Binding & Activation IDE Insulin-Degrading Enzyme (IDE) Insulin->IDE IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation Akt Akt PI3K->Akt Activation GLUT4 GLUT4 Translocation Akt->GLUT4 Stimulation Degradation Insulin Degradation IDE->Degradation Catalysis Inhibitor (2-Methyl-imidazol-1-yl) -acetic acid Derivative Inhibitor->IDE Inhibition

Caption: Insulin signaling pathway and the role of IDE inhibition.

Experimental Protocols for Biological Evaluation

In Vitro IDE Inhibition Assay

Principle:

This assay measures the ability of a compound to inhibit the enzymatic activity of IDE using a fluorogenic substrate. The cleavage of the substrate by IDE results in an increase in fluorescence, which is quenched in the presence of an inhibitor.

Materials:

  • Recombinant human IDE

  • Fluorogenic IDE substrate (e.g., FRET-based peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.

  • Assay Reaction: In each well of the 96-well plate, add the assay buffer, the test compound solution, and the IDE enzyme. Incubate for 15 minutes at 37 °C.

  • Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 30-60 minutes at 37 °C.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Drug Development Workflow

The development of drugs based on the this compound scaffold follows a logical progression from initial hit identification to lead optimization.

Drug_Development_Workflow Start Scaffold Selection: (2-Methyl-imidazol-1-yl) -acetic acid Library Combinatorial Library Synthesis Start->Library HTS High-Throughput Screening (HTS) (e.g., IDE Inhibition Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Hits Lead_Opt Lead Optimization (ADME/Tox Properties) SAR->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

The Discovery and History of Imidazoleacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazoleacetic acid, a key metabolite of histamine and a modulator of the central nervous system, holds a significant place in the landscape of neuropharmacology and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and scientific exploration of imidazoleacetic acids. It traces the journey from the initial synthesis of the imidazole nucleus to the elucidation of imidazoleacetic acid's role as a bioactive molecule, particularly its interaction with GABA receptors. This document details historical and modern synthetic methodologies, presents quantitative pharmacological data, and outlines key experimental protocols that have been instrumental in understanding its biological function. Included are detailed signaling pathway and experimental workflow diagrams to provide a clear and thorough understanding of the core concepts for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Bioactive Molecule

The story of imidazoleacetic acid is intrinsically linked to the broader history of imidazole chemistry and the physiological importance of its parent compound, histamine. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, was first synthesized in 1858 by Heinrich Debus. However, it was the discovery of histamine in the early 20th century and its profound physiological effects that paved the way for the investigation of its metabolic byproducts.

Imidazoleacetic acid (IAA), also known as imidazole-4-acetic acid, was identified as a significant metabolite of histamine.[1] Early research focused on its formation and excretion as a means to understand histamine metabolism in the body. However, subsequent investigations revealed that IAA was not merely an inert byproduct but possessed its own distinct pharmacological activities, most notably its interaction with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. This discovery opened up new avenues of research into the potential therapeutic applications of imidazoleacetic acid and its derivatives.

This guide will delve into the key milestones in the discovery and history of imidazoleacetic acid, from its first synthesis to its characterization as a neuromodulator.

The Historical Timeline: Key Discoveries and Milestones

The journey to understanding imidazoleacetic acid has been a multi-decade endeavor built upon foundational discoveries in organic chemistry and neurobiology.

  • 1858: The Dawn of Imidazole Chemistry: Heinrich Debus first synthesizes the parent imidazole ring, laying the groundwork for the future synthesis of its derivatives.

  • Early 20th Century: The Discovery of Histamine: The physiological effects of histamine are first described, leading to extensive research into its biological roles and metabolic pathways.

  • 1911: First Synthesis of an Imidazoleacetic Acid Derivative: F. L. Pyman's work on the constitution of pilocarpine and related alkaloids includes the synthesis of imidazole derivatives, including those with an acetic acid moiety, marking a pivotal moment in the chemical history of these compounds.[2]

  • Mid-20th Century: Elucidation of Histamine Metabolism: The metabolic fate of histamine is investigated, leading to the identification of imidazoleacetic acid as a major urinary metabolite produced through the action of diamine oxidase.[1]

  • Late 20th Century: Unveiling the Neuromodulatory Role: Imidazoleacetic acid is identified as a GABA receptor agonist, shifting its perception from a simple metabolite to a neuroactive compound.[3] This discovery spurred further investigation into its effects on the central nervous system.

Synthesis of Imidazoleacetic Acid: From Historical Methods to Modern Approaches

The synthesis of the imidazole nucleus and its subsequent derivatization to form imidazoleacetic acid has evolved significantly over time.

Historical Synthesis of the Imidazole Ring

The foundational methods for creating the imidazole core are crucial to understanding the synthesis of its derivatives.

  • Debus Synthesis (1858): This reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde, and ammonia. While historically significant, it often results in low yields.

  • Radziszewski Synthesis (1882): A modification of the Debus synthesis, this method also utilizes a 1,2-dicarbonyl, an aldehyde, and ammonia, and is noted for its utility in producing 2,4,5-trisubstituted imidazoles.

Early Synthesis of Imidazole-4-acetic Acid

One of the earliest documented syntheses of an imidazoleacetic acid derivative can be traced back to the work of Pyman in 1911. A general representation of the synthesis of imidazole-4-acetic acid from histidine, a common starting material, is outlined below.

This protocol is a generalized representation of a common laboratory-scale synthesis.

  • Diazotization of L-Histidine: L-histidine is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid) and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. This reaction converts the primary amino group to a diazonium salt.

  • Reduction of the Diazonium Salt: The diazonium salt is then reduced. This can be achieved by various reducing agents. A common historical method involves the use of hypophosphorous acid.

  • Work-up and Isolation: The reaction mixture is typically neutralized and the product, imidazoleacetic acid, is isolated. This may involve extraction with an organic solvent followed by evaporation of the solvent and recrystallization of the crude product to yield purified imidazole-4-acetic acid.

Biological Activity and Pharmacological Profile

Imidazoleacetic acid's biological significance stems primarily from its interaction with the GABAergic system.

Interaction with GABA Receptors

Imidazoleacetic acid is a partial agonist at GABA-A receptors and an antagonist or weak partial agonist at GABA-A-rho (formerly GABA-C) receptors. Its activity at GABA-A receptors is responsible for its sedative and hypnotic effects observed in animal studies.

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the biological activity of imidazoleacetic acid.

Table 1: Physicochemical Properties of Imidazoleacetic Acid

PropertyValueReference
Molecular FormulaC₅H₆N₂O₂
Molar Mass126.11 g/mol
Melting Point222 °C (decomposes)
pKa(Data not readily available in searched literature)
SolubilitySoluble in water

Table 2: GABA-A Receptor Subtype Binding Affinities (Ki values)

Receptor SubtypeKi (µM)Reference
α1β2γ2Data not readily available in searched literature
α2β2γ2Data not readily available in searched literature
α3β2γ2Data not readily available in searched literature
α5β2γ2Data not readily available in searched literature
Note: A comprehensive table of Ki values for imidazoleacetic acid at various GABA-A receptor subtypes is not readily available in the searched literature, highlighting an area for further research. The table structure is provided as a template for future data.

Table 3: Other Pharmacological Data

ParameterValueReceptor/TransporterReference
Emax (GABA-A)24-72%Varies with α subunit composition
Ki (Taurine Transporter)658.6 µMTaurine Transporter (TAUT)

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments that have been crucial in characterizing the biological activity of imidazoleacetic acid.

GABA-A Receptor Binding Assay

This protocol describes a common method for determining the binding affinity of a compound to the GABA-A receptor using a radioligand displacement assay.

Objective: To measure the ability of imidazoleacetic acid to displace a radiolabeled ligand (e.g., [³H]muscimol) from the GABA-A receptor in brain tissue homogenates.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]muscimol

  • Non-specific binding control: Unlabeled GABA

  • Test compound: Imidazoleacetic acid

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in binding buffer and repeating the high-speed centrifugation. Repeat this wash step multiple times.

    • Resuspend the final membrane pellet in binding buffer to a specific protein concentration.

  • Binding Assay:

    • Set up assay tubes containing:

      • Total binding: Brain membrane preparation, radioligand.

      • Non-specific binding: Brain membrane preparation, radioligand, and a high concentration of unlabeled GABA.

      • Test compound binding: Brain membrane preparation, radioligand, and varying concentrations of imidazoleacetic acid.

    • Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

  • Data Analysis:

    • Measure the radioactivity on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of imidazoleacetic acid.

    • Determine the IC50 value (the concentration of imidazoleacetic acid that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Signaling Pathways and Workflows

Visual representations of the metabolic and signaling pathways involving imidazoleacetic acid provide a clearer understanding of its biological context.

Histamine Metabolism to Imidazoleacetic Acid

This diagram illustrates the primary metabolic pathway for the degradation of histamine, leading to the formation of imidazoleacetic acid.

Histamine_Metabolism Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase (HDC) Imidazole_Acetaldehyde Imidazole Acetaldehyde Histamine->Imidazole_Acetaldehyde Diamine Oxidase (DAO) IAA Imidazoleacetic Acid Imidazole_Acetaldehyde->IAA Aldehyde Dehydrogenase (ALDH)

Histamine Metabolism Pathway
GABA-A Receptor Downstream Signaling

This diagram illustrates a potential downstream signaling cascade following the activation of GABA-A receptors by an agonist like imidazoleacetic acid.

GABA_A_Signaling cluster_membrane Cell Membrane GABA_A_Receptor GABA-A Receptor Cl_ion Cl- Efflux GABA_A_Receptor->Cl_ion Opens Cl- channel L_type_Ca_Channel L-type Ca2+ Channel Ca_ion Ca2+ Influx L_type_Ca_Channel->Ca_ion Opens IAA Imidazoleacetic Acid IAA->GABA_A_Receptor Cl_ion->L_type_Ca_Channel Depolarization PKC Protein Kinase C (PKC) Ca_ion->PKC Activates GAP43_MARCKS GAP-43 / MARCKS (Membrane Bound) PKC->GAP43_MARCKS Phosphorylates p_GAP43_MARCKS Phosphorylated GAP-43 / MARCKS (Cytosolic) GAP43_MARCKS->p_GAP43_MARCKS Release from membrane Neuronal_Response Modulation of Neuronal Growth Cone p_GAP43_MARCKS->Neuronal_Response

GABA-A Receptor Signaling Cascade
Experimental Workflow for GABA-A Receptor Binding Assay

This diagram outlines the logical flow of the experimental protocol for a GABA-A receptor binding assay.

Binding_Assay_Workflow Start Start: Rat Brain Tissue Homogenization Homogenize in Buffer Start->Homogenization Low_Speed_Centrifugation Low-Speed Centrifugation (1,000 x g) Homogenization->Low_Speed_Centrifugation Collect_Supernatant Collect Supernatant Low_Speed_Centrifugation->Collect_Supernatant High_Speed_Centrifugation High-Speed Centrifugation (100,000 x g) Collect_Supernatant->High_Speed_Centrifugation Wash_Pellet Wash Membrane Pellet (Repeat 2x) High_Speed_Centrifugation->Wash_Pellet Resuspend_Membranes Resuspend in Binding Buffer Wash_Pellet->Resuspend_Membranes Assay_Setup Set up Binding Assay Tubes (Total, Non-specific, Test Compound) Resuspend_Membranes->Assay_Setup Incubation Incubate at 4°C Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Liquid Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50, Ki calculation) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

GABA-A Receptor Binding Assay Workflow

Conclusion and Future Directions

The discovery and history of imidazoleacetic acid illustrate a fascinating progression from its identification as a metabolic byproduct to its recognition as a neuroactive molecule with the potential for therapeutic development. The historical synthesis methods laid the groundwork for more efficient modern techniques, while the elucidation of its pharmacological profile, particularly its interaction with the GABAergic system, has opened doors for further research.

Future research should focus on several key areas. A comprehensive analysis of the binding affinities of imidazoleacetic acid and its novel derivatives across all GABA-A receptor subtypes is crucial for understanding its specific neuropharmacological effects and for the rational design of subtype-selective modulators. Further investigation into the downstream signaling pathways activated by imidazoleacetic acid will provide a more complete picture of its mechanism of action. The development of more efficient and stereoselective synthetic routes will be essential for producing these compounds for further study and potential clinical applications. As our understanding of the complexities of the central nervous system grows, so too will the potential for harnessing the therapeutic properties of imidazoleacetic acids for the treatment of a range of neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (2-Methyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (2-Methyl-imidazol-1-yl)-acetic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the N-alkylation of 2-methylimidazole with an haloacetate ester, followed by hydrolysis to yield the final product.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step procedure:

  • Step 1: N-alkylation of 2-methylimidazole to form an ester intermediate, ethyl (2-methyl-imidazol-1-yl)-acetate.

  • Step 2: Hydrolysis of the ester intermediate to yield the final carboxylic acid product.

A general procedure for the N-alkylation of dichlorinated imidazoles, which can be adapted for 2-methylimidazole, involves the use of a base such as potassium carbonate in a suitable solvent like acetonitrile. The electron-donating nature of the methyl group in 2-methylimidazole facilitates this N-alkylation reaction.

Step 1: Synthesis of Ethyl (2-Methyl-imidazol-1-yl)-acetate

This procedure details the N-alkylation of 2-methylimidazole using ethyl chloroacetate.

Materials:

  • 2-Methylimidazole

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-methylimidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes to ensure a uniform suspension.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-methylimidazole) is consumed.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude product in ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (2-methyl-imidazol-1-yl)-acetate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This procedure outlines the hydrolysis of the ester intermediate to the final carboxylic acid.

Materials:

  • Ethyl (2-methyl-imidazol-1-yl)-acetate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH meter or pH paper

Procedure:

  • Dissolve the ethyl (2-methyl-imidazol-1-yl)-acetate (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to 50-60°C and stir for several hours, monitoring the reaction by TLC until the ester is fully consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. This should be done in an ice bath to control the temperature.

  • The product may precipitate out of the solution upon acidification. If so, collect the solid by filtration. If not, the product may require extraction with a suitable organic solvent.

  • Wash the collected solid with cold water and dry under vacuum to yield this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

StepProductStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
1Ethyl (2-methyl-imidazol-1-yl)-acetate2-MethylimidazoleEthyl chloroacetate, K₂CO₃Acetonitrile12-24 hReflux70-85>95 (after chromatography)
2This compoundEthyl (2-methyl-imidazol-1-yl)-acetateNaOH, HClWater4-8 h50-60°C80-95>98

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis start1 2-Methylimidazole + K₂CO₃ in Acetonitrile reagent1 Add Ethyl Chloroacetate start1->reagent1 reaction1 Reflux Reaction reagent1->reaction1 workup1 Filtration & Solvent Evaporation reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Ethyl (2-methyl-imidazol-1-yl)-acetate purification1->product1 start2 Ethyl (2-methyl-imidazol-1-yl)-acetate + Aqueous NaOH product1->start2 Intermediate reaction2 Heating (50-60°C) start2->reaction2 workup2 Acidification with HCl reaction2->workup2 purification2 Filtration & Drying workup2->purification2 product2 This compound purification2->product2

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

The following diagram illustrates the chemical transformation in the synthesis of this compound.

Reaction_Scheme cluster_reaction Overall Reaction 2-Methylimidazole 2-Methylimidazole plus1 + Ethyl Chloroacetate Ethyl Chloroacetate arrow1 K₂CO₃, CH₃CN (Step 1) Intermediate Ethyl (2-methyl-imidazol-1-yl)-acetate arrow2 1. NaOH, H₂O 2. HCl (Step 2) Final Product This compound

Caption: Reaction scheme for the synthesis of this compound.

Application Notes and Protocols for the N-alkylation of 2-Methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-alkylation of imidazoles, specifically 2-methylimidazole, is a fundamental and widely utilized transformation in organic synthesis. The resulting 1-alkyl-2-methylimidazole derivatives are crucial building blocks and key intermediates in the synthesis of a diverse range of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] These compounds also find applications as ionic liquids, catalysts, and curing agents. This document provides detailed experimental procedures for the N-alkylation of 2-methylimidazole, offering a selection of protocols to suit various laboratory settings and substrate requirements.

General Reaction Scheme

The N-alkylation of 2-methylimidazole typically proceeds via a nucleophilic substitution reaction (SN2) where the nitrogen atom of the imidazole ring attacks an electrophilic alkylating agent. A base is generally required to deprotonate the imidazole N-H, thereby increasing its nucleophilicity.

General Reaction for N-alkylation of 2-Methylimidazole

Experimental Protocols

Herein, we describe three common protocols for the N-alkylation of 2-methylimidazole: a conventional method using a polar aprotic solvent, a phase-transfer catalysis method, and a microwave-assisted method.

Protocol 1: Conventional N-Alkylation in Acetonitrile

This protocol is a standard and reliable method for achieving good to excellent yields of N-alkylated 2-methylimidazole.[3]

Materials:

  • 2-Methylimidazole (1.0 equiv)

  • Alkyl Halide (e.g., butyl bromide) (1.1 - 1.5 equiv)[4]

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv) or Potassium Hydroxide (KOH) (1.1 equiv)[3]

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle/oil bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of 2-methylimidazole (1.0 equiv) in anhydrous acetonitrile, add the base (e.g., K₂CO₃, 1.5 equiv).[3]

  • Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the imidazole.

  • Add the alkylating agent (1.1 - 1.5 equiv) dropwise to the reaction mixture.[3][4]

  • Heat the reaction mixture to 60-80 °C and stir under a reflux condenser.[3][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-methylimidazole) is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash with water and then with brine.[3]

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[3]

  • Purify the residue by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a green and efficient alternative, often allowing the use of less hazardous solvents and inorganic bases.[5] This method is particularly useful for scaling up reactions.

Materials:

  • 2-Methylimidazole (1.0 equiv)

  • Alkyl Halide (e.g., dodecyl bromide) (1.05 equiv)

  • Potassium Hydroxide (KOH) powder (1.5 equiv)[6]

  • Toluene[6]

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB, Aliquat 336®) (0.05 equiv)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle/oil bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine 2-methylimidazole (1.0 equiv), potassium hydroxide powder (1.5 equiv), the phase-transfer catalyst (0.05 equiv), and toluene.[6]

  • Heat the mixture to 75-115 °C with vigorous stirring.[6]

  • Slowly add the alkyl halide (1.05 equiv) to the heated mixture over a period of 30-60 minutes.

  • Maintain the temperature and continue stirring for a sufficient period to complete the reaction (typically 2-6 hours), monitoring by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water until the pH of the aqueous wash is neutral (pH 7-8).[6]

  • Dry the toluene layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield the product.[6]

  • Further purification can be achieved by vacuum distillation.

Protocol 3: Microwave-Assisted N-Alkylation

Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[7][8]

Materials:

  • 2-Methylimidazole (1.0 equiv)

  • Alkyl Halide (e.g., benzyl bromide) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP) (minimal amount, e.g., 1-2 mL)[9]

  • Microwave vial with a magnetic stir bar

  • Microwave synthesizer

  • Ethyl Acetate

  • Deionized Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a microwave vial, combine 2-methylimidazole (1.0 equiv), the alkyl halide (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Add a minimal amount of DMF or NMP (just enough to create a slurry).[9]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes). The reaction progress can be monitored by running several small-scale reactions at different time points.

  • After irradiation, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify as needed by column chromatography or distillation.

Data Presentation: Comparison of N-Alkylation Protocols

The following table summarizes various reported conditions for the N-alkylation of 2-methylimidazole and related imidazoles to provide a comparative overview.

EntryAlkylating AgentBaseSolventCatalystTemp (°C)Time (h)Yield (%)Reference
1Butyl BromideK₂CO₃Acetonitrile-60185[3]
2Isobutyl ChlorideNaOHToluene-50-110-High[4]
3Dibutyl CarbonateDBUHexamethylphosphoric triamide-140590[10]
4Dodecyl BromideKOHTolueneTBAB1054>95[6]
5Benzyl BromideK₂CO₃DMF-MW0.1785-95[11]
6Methyl IodideNaHDMF-RT2-4High[2]

Visualizations

Experimental Workflow

The diagram below illustrates the general workflow for a typical N-alkylation experiment followed by workup and purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 2-Methylimidazole, Base, and Solvent B Add Alkylating Agent A->B Stir C Heat and Stir (Conventional or MW) B->C D Monitor by TLC C->D E Cool and Filter (if necessary) D->E Reaction Complete F Solvent Evaporation E->F G Liquid-Liquid Extraction (e.g., EtOAc/Water) F->G H Wash with Brine G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Final Solvent Removal I->J K Purify Product (Distillation or Chromatography) J->K L Characterize Product (NMR, MS, etc.) K->L

General workflow for the N-alkylation of 2-methylimidazole.
General Reaction Mechanism

This diagram outlines the SN2 mechanism for the base-mediated N-alkylation of 2-methylimidazole.

reaction_mechanism imidazole 2-Methylimidazole arrow1 Step 1: Deprotonation base Base (B:) imidazolide Imidazolide Anion base->imidazolide H+ abstraction alkyl_halide Alkyl Halide (R-X) product 1-Alkyl-2-methylimidazole halide_ion Halide Ion (X-) alkyl_halide->halide_ion X leaves imidazolide->product attacks R arrow2 Step 2: Nucleophilic Attack (SN2) conjugate_acid Conjugate Acid (B-H+) plus1 + plus2 + plus3 +

Mechanism of base-mediated N-alkylation.

References

Application Notes and Protocols for the Synthesis of Zoledronic Acid Using Imidazol-1-yl-acetic Acid as a Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Zoledronic Acid, a third-generation bisphosphonate, utilizing Imidazol-1-yl-acetic acid as a crucial intermediate. The document outlines various synthetic strategies, presents key quantitative data in a structured format, and includes detailed experimental procedures.

Introduction

Zoledronic acid is a highly potent bisphosphonate used in the treatment of osteoporosis, hypercalcemia of malignancy, and bone metastases.[1] Its synthesis involves the preparation of a key intermediate, Imidazol-1-yl-acetic acid or its hydrochloride salt, which is subsequently reacted with phosphorus-containing reagents to form the final bisphosphonic acid. Several synthetic routes have been developed to optimize yield, purity, and environmental friendliness. This document details established protocols for the synthesis of this important pharmaceutical ingredient.

Synthetic Strategies Overview

The synthesis of zoledronic acid from imidazole can be broadly divided into two main stages:

  • Stage 1: Synthesis of Imidazol-1-yl-acetic acid Intermediate. This typically involves the N-alkylation of imidazole with a haloacetic acid derivative. Common approaches include using tert-butyl chloroacetate followed by hydrolysis or deprotection, or reacting imidazole with benzyl chloroacetate followed by debenzylation.[1][2][3] Solvent-free methods have also been developed to improve the environmental footprint of the synthesis.[4][5]

  • Stage 2: Conversion to Zoledronic Acid. The Imidazol-1-yl-acetic acid intermediate is then reacted with a mixture of phosphorous acid and a phosphorus halide, such as phosphorus oxychloride or phosphorus trichloride, to form the bisphosphonate moiety.[2][6] The reaction is typically followed by hydrolysis to yield zoledronic acid.

The following diagram illustrates the general synthetic pathway:

Synthesis_Pathway Imidazole Imidazole Intermediate (Imidazol-1-yl)-acetic acid Intermediate Imidazole->Intermediate N-alkylation Haloacetate Haloacetic Acid Derivative Haloacetate->Intermediate Zoledronic_Acid Zoledronic Acid Intermediate->Zoledronic_Acid Phosphonylation Phosphorus_Reagents Phosphorous Acid & Phosphorus Halide Phosphorus_Reagents->Zoledronic_Acid

Caption: General Synthesis Pathway of Zoledronic Acid.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported synthetic methods for easy comparison.

Table 1: Synthesis of Imidazol-1-yl-acetic acid Intermediate

MethodStarting MaterialsBase/CatalystSolventReaction ConditionsYield (%)Reference
AImidazole, tert-butyl chloroacetateK₂CO₃Ethyl AcetateReflux, 10 h75[2]
BImidazole, tert-butyl chloroacetateK₂CO₃Solvent-free-High[4][5]
CImidazole, Benzyl chloroacetateK₂CO₃DMFRoom Temp, 24 hGood[1]

Table 2: Conversion of Intermediate to Zoledronic Acid

MethodIntermediateReagentsSolventReaction ConditionsYield (%)Reference
1Imidazol-1-yl-acetic acid HClPhosphorous acid, POCl₃Chlorobenzene90-95 °C, 2.5 h57[2]
2Imidazol-1-yl-acetic acid HClOrthophosphoric acid, POCl₃1,4-Dioxane90-95 °C, 4 h-[5]
32-(1H-imidazol-1-yl)acetic acidPhosphorous acid, POCl₃Propylene carbonate, PEG40080-90 °C, 3 h59[6]

Experimental Protocols

The following are detailed protocols for key steps in the synthesis of zoledronic acid.

Protocol 1: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester

This protocol is adapted from a procedure involving N-alkylation of imidazole with tert-butyl chloroacetate.[2]

Materials:

  • Imidazole

  • tert-butyl chloroacetate

  • Potassium carbonate (K₂CO₃), powdered

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered K₂CO₃ (29.0 g, 0.21 mol).

  • Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.

  • Reflux the mixture for 10 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and add cold water (80 mL).

  • Separate the ethyl acetate layer.

  • Evaporate the solvent to obtain Imidazol-1-yl-acetic acid tert-butyl ester.

Protocol 2: Synthesis of Imidazol-1-yl-acetic acid hydrochloride

This protocol describes a non-aqueous cleavage of the tert-butyl ester.[2]

Materials:

  • Imidazol-1-yl-acetic acid tert-butyl ester

  • Dichloromethane (DCM)

  • Titanium tetrachloride (TiCl₄)

  • Isopropyl alcohol

Procedure:

  • Dissolve Imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (100 mL).

  • Cool the solution to -15 to -10 °C.

  • Slowly add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour.

  • Stir the mixture at -5 to 0 °C for 2 hours.

  • Add isopropyl alcohol (25 mL) at 0 to -10 °C over 30 minutes.

  • Stir the reaction mass at room temperature for 30 minutes.

  • Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes and stir for 1 hour.

  • Filter the resulting solid to obtain Imidazol-1-yl-acetic acid hydrochloride.

Protocol 3: Synthesis of Zoledronic Acid

This protocol outlines the final phosphonylation step.[2]

Materials:

  • Imidazol-1-yl-acetic acid hydrochloride

  • Phosphorous acid

  • Phosphorus oxychloride (POCl₃)

  • Chlorobenzene

  • Water

  • Methanol

Procedure:

  • To a suspension of Imidazol-1-yl-acetic acid hydrochloride (7.0 g, 0.043 mol) and phosphorous acid (9.5 g, 0.116 mol) in chlorobenzene (50 mL), add phosphorus oxychloride (9.6 mL, 0.103 mol) at 80-85 °C over 2 hours.

  • Heat the mixture to 90-95 °C for 2.5 hours.

  • Cool the reaction mass to 60-65 °C and add water (100 mL).

  • Separate the aqueous layer and reflux it for 18 hours.

  • Cool the solution to room temperature and dilute with methanol (140 mL).

  • Cool the mixture to 0-5 °C and stir for 3 hours to precipitate the product.

  • Filter the solid to obtain Zoledronic Acid.

Experimental Workflows

The following diagrams visualize the experimental workflows for the synthesis of the intermediate and the final product.

Workflow_Intermediate cluster_alkylation N-Alkylation cluster_deprotection Deprotection Mix_Reactants Mix Imidazole, K₂CO₃, and tert-butyl chloroacetate in Ethyl Acetate Reflux Reflux for 10 hours Mix_Reactants->Reflux Workup Cool and add water Reflux->Workup Separate Separate organic layer Workup->Separate Evaporate Evaporate solvent Separate->Evaporate Ester_Product Imidazol-1-yl-acetic acid tert-butyl ester Evaporate->Ester_Product Dissolve Dissolve ester in DCM Ester_Product->Dissolve Add_TiCl4 Add TiCl₄ at low temp Dissolve->Add_TiCl4 Stir Stir for 2 hours Add_TiCl4->Stir Quench Quench with Isopropyl Alcohol Stir->Quench Filter Filter solid Quench->Filter HCl_Product Imidazol-1-yl-acetic acid hydrochloride Filter->HCl_Product

Caption: Workflow for Synthesis of Intermediate.

Workflow_Zoledronic_Acid Start Start with Imidazol-1-yl-acetic acid HCl, Phosphorous acid in Chlorobenzene Add_POCl3 Add POCl₃ at 80-85 °C Start->Add_POCl3 Heat Heat to 90-95 °C for 2.5 h Add_POCl3->Heat Hydrolyze Cool and add water Heat->Hydrolyze Separate_Aqueous Separate aqueous layer Hydrolyze->Separate_Aqueous Reflux_Aqueous Reflux aqueous layer for 18 h Separate_Aqueous->Reflux_Aqueous Precipitate Cool and add Methanol Reflux_Aqueous->Precipitate Filter_Product Filter Zoledronic Acid Precipitate->Filter_Product Final_Product Zoledronic Acid Filter_Product->Final_Product

References

Application Notes and Protocols for the Synthesis of Novel Pyrazoles from (2-Methyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel pyrazole derivatives utilizing (2-Methyl-imidazol-1-yl)-acetic acid as a key starting material. The methodologies outlined herein are based on established synthetic routes and are intended to guide researchers in the preparation of a diverse range of pyrazole-imidazole hybrids, which are of significant interest in medicinal chemistry due to their potential biological activities.

Introduction

The fusion of imidazole and pyrazole scaffolds into a single molecular entity has garnered considerable attention in the field of drug discovery. Both imidazole and pyrazole moieties are prevalent in numerous biologically active compounds, exhibiting a wide array of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities.[1] The synthesis of novel pyrazole derivatives from readily accessible starting materials like this compound offers a versatile platform for the development of new therapeutic agents.

This document details a robust synthetic strategy involving the conversion of a this compound derivative into a key hydrazide intermediate, followed by condensation and subsequent cyclization to yield the target pyrazole structures.

Synthetic Strategy Overview

The primary synthetic route for the preparation of novel pyrazoles from this compound derivatives involves a multi-step process. While the literature prominently features the use of a nitro-substituted precursor, (2-Methyl-5-nitroimidazol-1-yl)-acetic acid, the general methodology is applicable to the non-substituted analogue. The key steps are:

  • Esterification: Conversion of the imidazole acetic acid to its corresponding ethyl ester.

  • Hydrazinolysis: Formation of the crucial acid hydrazide intermediate.

  • Condensation: Reaction of the acid hydrazide with various substituted acetophenones to yield hydrazones.

  • Cyclization: Intramolecular cyclization of the hydrazones using the Vilsmeier-Haack reagent to afford the final 1,3-disubstituted-4-formyl-1H-pyrazoles.

This approach allows for the introduction of diverse substituents on the pyrazole ring, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of (2-Methyl-5-nitroimidazol-1-yl)-acetic acid ethyl ester (1)

This protocol describes the initial esterification of 2-methyl-5-nitro-1H-imidazole with ethyl chloroacetate.

Materials:

  • 2-Methyl-5-nitro-1H-imidazole

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Dry acetone

  • Methanol

  • Water

Procedure:

  • A solution of 2-methyl-5-nitro-1H-imidazole (12.7 g, 0.1 mol) in 100 mL of dry acetone is prepared in a round-bottom flask.

  • Anhydrous potassium carbonate (7 g) and ethyl chloroacetate (12.3 mL, 0.1 mol) are added to the solution.

  • The reaction mixture is heated on a water bath for 3 hours.

  • After cooling, the potassium carbonate is removed by filtration.

  • The acetone is evaporated under reduced pressure.

  • The resulting product is recrystallized from a 7:3 mixture of methanol and water to yield (2-Methyl-5-nitroimidazol-1-yl)-acetic acid ethyl ester (1).[1]

Protocol 2: Synthesis of (2-Methyl-5-nitroimidazol-1-yl)-acetic acid hydrazide (2)

This protocol details the conversion of the ethyl ester to the corresponding acid hydrazide.

Materials:

  • (2-Methyl-5-nitroimidazol-1-yl)-acetic acid ethyl ester (1)

  • 80% Hydrazine hydrate

  • Methanol

  • Aqueous ethanol

Procedure:

  • A mixture of compound 1 (2.13 g, 0.01 mol) and 80% hydrazine hydrate (1 mL, 0.025 mol) in methanol is refluxed for approximately 3 hours.[1]

  • The reaction mixture is then allowed to cool to room temperature.

  • The separated white crystalline solid is collected by filtration, washed with methanol, and recrystallized from aqueous ethanol to give (2-Methyl-5-nitroimidazol-1-yl)-acetic acid hydrazide (2).[1]

Protocol 3: Synthesis of (2-Methyl-5-nitroimidazol-1-yl)-acetic acid (1-phenylethylidene)-hydrazide (3a)

This protocol describes the condensation of the acid hydrazide with an acetophenone derivative.

Materials:

  • (2-Methyl-5-nitroimidazol-1-yl)-acetic acid hydrazide (2)

  • Acetophenone

  • Ethanol

  • Water

  • Glacial acetic acid

  • Methanol

Procedure:

  • Compound 2 (1.99 g, 0.01 mol) is dissolved in a 1:1 mixture of ethanol and water containing a few drops of glacial acetic acid.

  • Acetophenone (0.011 mol) is added to the solution.

  • The reaction mixture is refluxed for 3 hours and then cooled in an ice bath.

  • The product that separates upon cooling is filtered, washed with cold methanol, and recrystallized from methanol to yield the corresponding hydrazone (3a).

Protocol 4: Synthesis of 1-[2-(2-Methyl-5-nitroimidazol-1-yl)acetyl]-3-phenyl-4-carbaldehyde-1H-pyrazole (4a)

This protocol outlines the final cyclization step to form the pyrazole ring using the Vilsmeier-Haack reagent.

Materials:

  • (2-Methyl-5-nitroimidazol-1-yl)-acetic acid (1-phenylethylidene)-hydrazide (3a)

  • N,N-Dimethylformamide (DMF)

  • Phosphorous oxychloride (POCl₃)

  • Ice-cold water

  • Methanol

Procedure:

  • The Vilsmeier-Haack reagent is prepared by adding phosphorous oxychloride (0.012 mol) dropwise to N,N-dimethylformamide (10 mL) at 0 °C with stirring.

  • The hydrazone 3a (0.01 mol) is then added to the Vilsmeier-Haack reagent.

  • The reaction mixture is stirred at 60-65 °C for 5 hours.

  • The mixture is then poured into ice-cold water.

  • The resulting solid product is filtered, washed with water, and recrystallized from methanol to afford the final pyrazole product (4a).

Data Presentation

The following tables summarize the quantitative data for the synthesis of the intermediate and final pyrazole products.

Table 1: Synthesis of Intermediates

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
(2-Methyl-5-nitroimidazol-1-yl)-acetic acid ethyl ester (1)2-Methyl-5-nitro-1H-imidazoleEthyl chloroacetate, K₂CO₃Acetone386106
(2-Methyl-5-nitroimidazol-1-yl)-acetic acid hydrazide (2)Compound (1)80% Hydrazine hydrateMethanol386193

Data obtained from Havaldar et al.[1]

Table 2: Synthesis of Substituted Pyrazoles (4a-e)

CompoundR (Substituent on Phenyl Ring)Yield (%)Melting Point (°C)
4a H78171
4b 4-CH₃81182
4c 4-Cl76196
4d 4-Br79204
4e 4-OCH₃82165

Data obtained from Havaldar et al.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of novel pyrazoles from a this compound derivative.

G cluster_0 Synthesis of Pyrazoles from this compound derivative A (2-Methyl-5-nitroimidazol-1-yl)-acetic acid ethyl ester B (2-Methyl-5-nitroimidazol-1-yl)-acetic acid hydrazide A->B Hydrazine Hydrate C Substituted Hydrazone B->C Substituted Acetophenone D 1-[2-(2-Methyl-5-nitroimidazol-1-yl)acetyl]- 3-substituted-phenyl-4-carbaldehyde-1H-pyrazole C->D Vilsmeier-Haack Reagent (POCl3/DMF)

Caption: Synthetic workflow for novel pyrazoles.

Postulated Antimicrobial Mechanism of Action

While the specific signaling pathways for these novel pyrazoles have not been fully elucidated, a general proposed mechanism for the antimicrobial activity of imidazole and pyrazole-containing compounds involves the inhibition of essential cellular processes in pathogens. The diagram below illustrates a hypothetical signaling pathway that could be targeted.

G cluster_1 Postulated Antimicrobial Signaling Pathway Inhibition Pyrazole Pyrazole-Imidazole Hybrid Enzyme Essential Fungal/Bacterial Enzyme (e.g., Cytochrome P450) Pyrazole->Enzyme Inhibition Pathway Key Metabolic Pathway (e.g., Ergosterol Biosynthesis) Enzyme->Pathway Growth Fungal/Bacterial Cell Growth & Proliferation Pathway->Growth

Caption: Postulated antimicrobial mechanism.

Conclusion

The use of this compound and its derivatives provides a versatile and efficient route for the synthesis of novel pyrazole-imidazole hybrids. The detailed protocols and summarized data presented in these application notes serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents. Further investigation into the biological activities and mechanisms of action of these compounds is warranted to explore their full therapeutic potential.

References

Application Note: NMR Spectroscopic Characterization of (2-Methyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural characterization of (2-Methyl-imidazol-1-yl)-acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol covers sample preparation, instrumentation, and data acquisition for ¹H and ¹³C NMR. Additionally, this note includes predicted chemical shifts and coupling constants for the target molecule, derived from data on analogous structures. A logical workflow for the characterization process is also presented. This guide is intended to assist researchers in confirming the identity and purity of this compound, a key building block in pharmaceutical synthesis.

Introduction

This compound is a substituted imidazole derivative of interest in medicinal chemistry and drug development. Its structure consists of a 2-methylimidazole ring N-alkylated with an acetic acid moiety. Accurate structural elucidation and purity assessment are critical for its application in synthesis and biological screening. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure in solution. This note details the necessary steps for its characterization using ¹H, ¹³C, and ancillary 2D NMR experiments.

Predicted NMR Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Atom Number ¹H Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz ¹³C Chemical Shift (ppm)
1----
2---~145-148
3 (CH₃)~2.3-2.4singlet-~12-14
4 (CH)~7.0-7.2doubletJ ≈ 1.5-2.0 Hz~120-122
5 (CH)~6.8-7.0doubletJ ≈ 1.5-2.0 Hz~127-129
6 (CH₂)~4.8-5.0singlet-~48-50
7 (C=O)---~168-170
8 (OH)~12.0-13.0 (broad)singlet--

Note: The chemical shift of the carboxylic acid proton (OH) is highly dependent on concentration and residual water content in the solvent.

Experimental Protocol

This section outlines a detailed methodology for acquiring high-quality NMR spectra of this compound.

Materials and Equipment
  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (300 MHz or higher)

  • Pipettes and vials

Sample Preparation
  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

3.3.1. ¹H NMR Spectroscopy

  • Spectrometer Frequency: ≥ 300 MHz

  • Pulse Sequence: Standard single-pulse experiment

  • Spectral Width: 0-14 ppm

  • Number of Scans: 16-32

  • Relaxation Delay: 2 seconds

  • Acquisition Time: ~4 seconds

  • Temperature: 298 K

  • Referencing: The residual DMSO peak at 2.50 ppm.

3.3.2. ¹³C NMR Spectroscopy

  • Spectrometer Frequency: ≥ 75 MHz

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: ~1-2 seconds

  • Temperature: 298 K

  • Referencing: The DMSO-d₆ solvent peak at 39.52 ppm.

3.3.3. 2D NMR Spectroscopy (Optional but Recommended)

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly between the imidazole ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the acetic acid moiety and the imidazole ring.

Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the complete NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Confirmation weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR h1_nmr->c13_nmr cosy Acquire COSY (Optional) c13_nmr->cosy hsqc Acquire HSQC (Optional) cosy->hsqc hmbc Acquire HMBC (Optional) hsqc->hmbc process Process Spectra (FT, Phasing, Baseline Correction) hmbc->process assign_h1 Assign 1H Signals (Chemical Shift, Integration, Multiplicity) process->assign_h1 assign_c13 Assign 13C Signals assign_h1->assign_c13 analyze_2d Analyze 2D Correlations assign_c13->analyze_2d confirm Confirm Structure & Purity analyze_2d->confirm

Caption: Workflow for NMR Characterization.

Conclusion

This application note provides a comprehensive protocol for the NMR-based characterization of this compound. By following the detailed experimental procedures and using the provided predicted data as a reference, researchers can confidently verify the structure and purity of their synthesized material. The inclusion of optional 2D NMR experiments offers a robust method for complete and unambiguous signal assignment, which is essential for regulatory submissions and further drug development activities.

References

High-performance liquid chromatography (HPLC) analysis of (2-Methyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Analysis of (2-Methyl-imidazol-1-yl)-acetic acid

Introduction

This compound is a small, polar heterocyclic compound. Its accurate quantification is crucial in various stages of pharmaceutical development, including synthesis monitoring, purity assessment, and stability testing. This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method utilizes reverse-phase chromatography with UV detection, a technique commonly available in analytical laboratories.

Physicochemical Properties
  • Chemical Formula: C₆H₈N₂O₂[1]

  • Molecular Weight: 140.14 g/mol [1]

  • Structure: this compound Structure (Image Source: PubChem CID 650088)

Experimental Protocol: Reverse-Phase HPLC Method

This protocol provides a detailed procedure for the quantitative determination of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C8 column can also be considered.[2][3]

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

    • Orthophosphoric acid (85%) (Analytical grade)

    • Water (HPLC grade or Milli-Q)

  • Glassware & Consumables: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 3.4 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water to make a 25 mM solution.

    • Adjust the pH to 3.0 using 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum.

  • Mobile Phase B (Organic):

    • Acetonitrile (100%).

  • Diluent:

    • Prepare a mixture of Water:Acetonitrile (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the diluent.

  • Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL):

    • Perform serial dilutions of the Standard Stock Solution using the diluent to prepare a series of calibration standards.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic Elution: 95% Mobile Phase A / 5% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 215 nm
Run Time 10 minutes

Note: The imidazole ring typically exhibits strong absorbance at lower UV wavelengths (around 210-230 nm).[4] The mobile phase composition may require optimization based on the specific column and system used.

Sample Preparation
  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation and Results

The method was validated for linearity, precision, and accuracy. The results are summarized below.

Table 1: Linearity and System Suitability
ParameterResultAcceptance Criteria
Analyte Retention Time (RT) ~ 4.2 min-
Calibration Range 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 2000> 2000
Table 2: Precision and Accuracy
Concentration (µg/mL)Precision (%RSD, n=6)Accuracy (% Recovery)
51.8%101.2%
251.2%99.5%
750.8%100.8%

Note: The data presented are representative and may vary between different instruments and laboratories.

Visualizations: Workflows and Logic

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from solution preparation to final data analysis.

G HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard & Sample Solutions A->B Use Diluent D Inject Blank (Diluent) B->D C Equilibrate HPLC System (30 min) E Inject Calibration Standards D->E System Ready F Inject Samples E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Calculate Sample Concentration H->I Use Curve Equation

Caption: Workflow for HPLC analysis of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues encountered during the analysis.

G HPLC Troubleshooting Guide start_node start_node decision_node decision_node action_node action_node result_node result_node problem_node problem_node start Chromatographic Issue Observed q1 No Peak or Very Small Peak? start->q1 q2 Poor Peak Shape? (Tailing/Fronting) q1->q2 No p1 Injection or Detector Error q1->p1 Yes q3 Retention Time Shift? q2->q3 No p2 Column or Mobile Phase Issue q2->p2 Yes p3 System Stability Issue q3->p3 Yes a1 Check Syringe & Injection Port Check Sample Concentration Check Detector Lamp end Problem Resolved a1->end a2 Adjust Mobile Phase pH Check for Column Void Use a New Column a2->end a3 Check for Pump Leaks Prepare Fresh Mobile Phase Check Column Temperature a3->end p1->a1 p2->a2 p3->a3

Caption: Decision tree for common HPLC troubleshooting scenarios.

Method Development and Tips

  • Analyte Polarity: this compound is a polar molecule and may exhibit poor retention on standard C18 columns. If retention is insufficient, consider using a column with a different stationary phase (e.g., Polar-Embedded or Phenyl-Hexyl) or exploring Hydrophilic Interaction Chromatography (HILIC).[5]

  • Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of the analyte and achieving good peak shape. An acidic pH (around 3.0) ensures the carboxylic acid group is protonated, leading to better retention in reverse-phase mode.

  • MS Compatibility: For mass spectrometry (MS) detection, replace the non-volatile phosphate buffer with a volatile alternative like 0.1% formic acid or 10 mM ammonium formate.[6]

  • Forced Degradation: To assess the stability-indicating nature of the method, forced degradation studies (acid, base, oxidation, heat, light) should be performed to ensure separation of the main peak from any potential degradation products.

References

Application Notes and Protocols for the Practical Synthesis of Imidazol-1-yl-acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the practical synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate in the production of various pharmaceuticals, notably Zoledronic Acid. The following sections outline two distinct and efficient synthetic methodologies: a non-aqueous cleavage pathway and a solvent-free, environmentally friendly approach.

Method 1: N-Alkylation with tert-Butyl Chloroacetate followed by Non-Aqueous Ester Cleavage

This method offers a convenient and practical route to imidazol-1-yl-acetic acid hydrochloride, avoiding an aqueous hydrolysis step which can simplify product isolation.[1][2][3][4] The synthesis is a two-step process starting with the N-alkylation of imidazole, followed by ester cleavage using titanium tetrachloride.[1][2][3][4]

Reaction Pathway

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Cleavage Imidazole Imidazole Intermediate Imidazol-1-yl-acetic acid tert-butyl ester Imidazole->Intermediate tBuCA tert-Butyl Chloroacetate tBuCA->Intermediate K2CO3 K₂CO₃ K2CO3:s->Intermediate:n EtOAc Ethyl Acetate (reflux) EtOAc:s->Intermediate:n Intermediate2 Imidazol-1-yl-acetic acid tert-butyl ester Product Imidazol-1-yl-acetic acid Hydrochloride Intermediate2->Product TiCl4 Titanium Tetrachloride (TiCl₄) TiCl4->Product DCM Dichloromethane (DCM) DCM:s->Product:n iPrOH Isopropyl Alcohol (iPrOH) iPrOH:s->Product:n

Caption: Synthetic pathway for imidazol-1-yl-acetic acid hydrochloride via non-aqueous cleavage.

Experimental Protocol

Step 1: Preparation of Imidazol-1-yl-acetic acid tert-butyl ester

  • To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).[1]

  • Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.[1]

  • Reflux the mixture for 10 hours.[1]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter.

  • Wash the filtrate with cold water (80 mL).

  • Separate the ethyl acetate layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Preparation of Imidazol-1-yl-acetic acid hydrochloride

  • Dissolve the imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (100 mL).[1][4]

  • Cool the solution to a temperature between -15°C and -10°C.

  • Slowly add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour, maintaining the temperature.[1][4]

  • Stir the mixture at -5°C to 0°C for 2 hours.[1][4]

  • Add isopropyl alcohol (25 mL) at 0°C to -10°C over 30 minutes.[1]

  • Allow the reaction mass to stir at room temperature for 30 minutes.[1]

  • Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes and stir for 1 hour.[1]

  • Filter the resulting solid, wash with isopropyl alcohol, and dry under vacuum to afford the final product as an off-white crystalline solid.[4]

Quantitative Data
Reagent/ProductMolar Mass ( g/mol )Amount (g)MolesVolume (mL)Yield (%)
Imidazole68.0810.00.15--
tert-Butyl Chloroacetate150.60-0.1825.7-
Potassium Carbonate138.2129.00.21--
Imidazol-1-yl-acetic acid tert-butyl ester182.2210.0 (for step 2)0.05--
Titanium Tetrachloride189.68-0.078.0-
Imidazol-1-yl-acetic acid hydrochloride162.58---Not specified

Method 2: Solvent-Free Synthesis with Aqueous Hydrolysis

This approach presents an environmentally friendly protocol by avoiding the use of hazardous solvents in the N-alkylation step.[5][6] The subsequent hydrolysis is performed in water, making this a greener alternative.[5][6]

Reaction Workflow

G cluster_0 Step 1: Solvent-Free N-Alkylation cluster_1 Step 2: Aqueous Hydrolysis Imidazole Imidazole Heat Heating Imidazole->Heat tBuCA tert-Butyl Chloroacetate tBuCA->Heat Base Base (e.g., K₂CO₃) Base->Heat Intermediate Imidazol-1-yl-acetic acid tert-butyl ester Heat->Intermediate Intermediate2 Imidazol-1-yl-acetic acid tert-butyl ester Heat2 Heating (90-95 °C) Intermediate2->Heat2 Water Water Water->Heat2 HCl Conc. HCl Heat2->HCl Product Imidazol-1-yl-acetic acid Hydrochloride HCl->Product

Caption: Workflow for the solvent-free synthesis of imidazol-1-yl-acetic acid hydrochloride.

Experimental Protocol

Step 1: Solvent-Free Preparation of Imidazol-1-yl-acetic acid tert-butyl ester

  • Mix imidazole, an equimolar amount of tert-butyl chloroacetate, and powdered potassium carbonate in a reaction vessel without any solvent.[6]

  • Heat the mixture, monitoring the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture to isolate the product.

Step 2: Hydrolysis and Salt Formation

  • Take the imidazol-1-yl-acetic acid tert-butyl ester (20.0 g, 0.11 mol) and add water (200 mL).[6]

  • Heat the mixture to 90-95°C and stir for 2 hours, at which point a clear solution should be obtained.[6]

  • Cool the solution to 20-25°C.

  • Add 10 mL of concentrated hydrochloric acid and stir for 30 minutes.[6]

  • Isolate the precipitated product by filtration.

Quantitative Data
Reagent/ProductMolar Mass ( g/mol )Amount (g)MolesVolume (mL)Yield (%)
Imidazol-1-yl-acetic acid tert-butyl ester182.2220.00.11--
Water18.02--200-
Concentrated Hydrochloric Acid36.46--10-
Imidazol-1-yl-acetic acid hydrochloride162.58---Good yields reported[5]

Characterization Data

The synthesized imidazol-1-yl-acetic acid hydrochloride can be characterized by various spectroscopic methods.

TechniqueExpected Data
¹H NMR (500 MHz, D₂O)δ 4.55 (t, 2H, -CH₂), 7.23 (s, 1H), 7.38 (s, 1H), 8.58 (s, 1H)[6]
¹³C NMR (125 MHz, D₂O)δ 52.34 (CH₂), 118.18, 123.84, 135.77, 172.41[6]
Mass Spec. (m/z)273.05 [M+1] (This appears to be for a different species, likely a derivative, as the expected mass for the free acid is ~126 g/mol )[6]
Melting Point Approximately 250°C[7]

Concluding Remarks

Both presented methods provide practical and efficient routes for the synthesis of imidazol-1-yl-acetic acid hydrochloride. The choice of method may depend on the specific requirements of the laboratory, such as the availability of reagents, the scale of the synthesis, and environmental considerations. The non-aqueous method may be preferable for avoiding issues with water removal, while the solvent-free method offers a greener chemical process. It is recommended to perform characterization to confirm the identity and purity of the final product.

References

Application Notes and Protocols for the Solvent-Free Synthesis of Imidazole-1-yl-acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imidazole-1-yl-acetic acid hydrochloride is a crucial intermediate in the synthesis of Zoledronic acid, a third-generation bisphosphonate used in the treatment of osteoporosis, hypercalcemia of malignancy, and bone metastases.[1][2] Traditional synthetic routes for this intermediate often involve the use of hazardous organic solvents, leading to environmental concerns and increased production costs.[1] This document details a convenient and environmentally friendly, solvent-free protocol for the synthesis of imidazole-1-yl-acetic acid hydrochloride. The described two-step process involves the N-alkylation of imidazole with tert-butyl chloroacetate, followed by hydrolysis and treatment with hydrochloric acid, completely eliminating the need for hazardous solvents.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step solvent-free synthesis of imidazole-1-yl-acetic acid hydrochloride.

StepProductMolar Ratio of Reactants (Imidazole:tert-butyl chloroacetate:Base)BaseReaction Time (hours)Reaction Temperature (°C)Yield (%)Purity (%)
1Imidazole-1-yl-acetic acid tert-butyl ester1:1.2:1.5K₂CO₃570-75>90>99
2Imidazole-1-yl-acetic acid hydrochloride--290-95>90>99.5

Experimental Protocols

This section provides a detailed methodology for the solvent-free synthesis of imidazole-1-yl-acetic acid hydrochloride.

Step 1: Solvent-Free N-Alkylation of Imidazole

Materials:

  • Imidazole

  • tert-Butyl chloroacetate (TBCA)

  • Potassium carbonate (K₂CO₃), powdered

Procedure:

  • In a clean, dry reaction vessel, combine imidazole, tert-butyl chloroacetate, and powdered potassium carbonate in a 1:1.2:1.5 molar ratio.

  • Heat the reaction mixture to 70-75 °C.

  • Maintain stirring at this temperature for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water to the solidified reaction mass and stir until all solids dissolve.

  • The product, imidazole-1-yl-acetic acid tert-butyl ester, will separate as an oily layer.

  • Extract the product and proceed to the next step.

Characterization of Imidazole-1-yl-acetic acid tert-butyl ester:

  • ¹H NMR (500 MHz, DMSO-d6): δ 1.41 (s, 9H), 4.82 (s, 2H), 6.86 (s, 1H), 7.11 (s, 1H), 7.58 (s, 1H).[1]

  • ¹³C NMR (125 MHz, DMSO-d6): δ 28.04, 48.26 (CH₂), 82.34, 121.29, 127.99, 138.59, 167.99.[1]

  • MS (m/z): 183.11 [M+1]⁺.[1]

Step 2: Hydrolysis and Hydrochloride Salt Formation

Materials:

  • Imidazole-1-yl-acetic acid tert-butyl ester

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a reaction vessel, add 20.0 g (0.11 mol) of imidazole-1-yl-acetic acid tert-butyl ester to 200 mL of deionized water.[1]

  • Heat the mixture to 90-95 °C and stir for 2 hours. A clear solution indicates the completion of the hydrolysis reaction.[1]

  • Cool the solution to 20-25 °C.[1]

  • Slowly add 10 mL of concentrated hydrochloric acid to the solution and stir for 30 minutes.[1]

  • The product, imidazole-1-yl-acetic acid hydrochloride, will precipitate out of the solution.

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum to obtain the final product as a white crystalline solid.

Characterization of Imidazole-1-yl-acetic acid hydrochloride:

  • ¹³C NMR (125 MHz, DMSO-d6): δ 51.61 (CH₂), 119.18, 122.82, 135.26, 172.41.[1]

  • MS (m/z): 127.04 [M+1]⁺ (for the free acid).[1]

Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: N-Alkylation (Solvent-Free) cluster_1 Step 2: Hydrolysis & Salt Formation Reactants Imidazole, tert-Butyl Chloroacetate, K₂CO₃ Reaction1 Heat to 70-75°C for 5h Reactants->Reaction1 Workup1 Cool, Add Water, Separate Oily Product Reaction1->Workup1 Product1 Imidazole-1-yl-acetic acid tert-butyl ester Workup1->Product1 Reaction2 Heat with Water at 90-95°C for 2h Product1->Reaction2 Workup2 Cool, Add Conc. HCl Reaction2->Workup2 Precipitation Precipitation of Product Workup2->Precipitation Filtration Filter, Wash, and Dry Precipitation->Filtration FinalProduct Imidazole-1-yl-acetic acid hydrochloride Filtration->FinalProduct

Caption: Experimental workflow for the solvent-free synthesis.

Logical Relationship of Synthesis

G cluster_reactants Starting Materials cluster_process Synthetic Steps Imidazole Imidazole Alkylation Solvent-Free N-Alkylation Imidazole->Alkylation TBCA tert-Butyl Chloroacetate TBCA->Alkylation Base K₂CO₃ Base->Alkylation Intermediate Imidazole-1-yl-acetic acid tert-butyl ester Alkylation->Intermediate Hydrolysis Aqueous Hydrolysis SaltFormation HCl Addition Hydrolysis->SaltFormation FinalProduct Imidazole-1-yl-acetic acid hydrochloride SaltFormation->FinalProduct Intermediate->Hydrolysis

Caption: Logical flow from reactants to the final product.

References

Application Notes and Protocols for (2-Methyl-imidazol-1-yl)-acetic acid Derivatives in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, in-vitro, and in-vivo evaluation of (2-Methyl-imidazol-1-yl)-acetic acid derivatives as potential anti-inflammatory agents. The protocols detailed below are based on established methodologies in medicinal chemistry and pharmacology.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. Imidazole-containing compounds have shown a wide range of biological activities, including anti-inflammatory properties. This document focuses on derivatives of this compound, a scaffold of interest for the development of new anti-inflammatory drugs. These derivatives have been investigated for their potential to modulate key inflammatory pathways, such as the p38 MAP kinase and cyclooxygenase (COX) pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, starting with the alkylation of 2-methylimidazole followed by functional group modifications to generate a library of compounds for screening.

General Synthesis Scheme

A common synthetic route involves the initial preparation of ethyl (2-methyl-imidazol-1-yl)acetate, which is then hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to produce a range of amide derivatives.[1]

Synthesis_Scheme 2-Methylimidazole 2-Methylimidazole Intermediate_Ester Ethyl (2-methyl-imidazol-1-yl)acetate 2-Methylimidazole->Intermediate_Ester Alkylation Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Intermediate_Ester Hydrolysis Hydrolysis (e.g., NaOH) Intermediate_Ester->Hydrolysis Carboxylic_Acid This compound Hydrolysis->Carboxylic_Acid Coupling Coupling Agent (e.g., HATU) Carboxylic_Acid->Coupling Amine R-NH2 Amine->Coupling Final_Product Amide Derivatives Coupling->Final_Product

Fig. 1: General synthesis of amide derivatives.
Experimental Protocol: Synthesis of [4-(trifluoromethyl)-1H-imidazole-1-yl] acetic acid derivatives

This protocol is adapted from a study on N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives.[1]

Step 1: Synthesis of methyl [4-(trifluoromethyl)-1H-imidazole-1-yl] acetate

  • To a solution of 4-(trifluoromethyl)-1H-imidazole in a suitable solvent, add ethyl bromoacetate.

  • The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC).

  • The resulting product, methyl [4-(trifluoromethyl)-1H-imidazole-1-yl] acetate, is then isolated and purified.[1]

Step 2: Hydrolysis to [4-(trifluoromethyl)-1H-imidazole-1-yl] acetic acid

  • The methyl ester from Step 1 is subjected to hydrolysis, for example, by treatment with a base like sodium hydroxide in a water/methanol mixture.

  • The reaction is stirred until the ester is fully consumed.

  • Acidification of the reaction mixture yields [4-(trifluoromethyl)-1H-imidazole-1-yl] acetic acid.[1]

Step 3: Amide Coupling

  • The carboxylic acid from Step 2 is coupled with various 2-amino-N-(Substituted)-3-phenylpropanamide derivatives.

  • A coupling agent such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b] pyridinium 3-oxide hexafluorophosphate (HATU) is used in a dipolar aprotic solvent like DMF.[1]

  • The reaction mixture is stirred until completion, and the final amide derivatives are isolated and purified.

In Vitro Anti-inflammatory Assays

In vitro assays are crucial for the preliminary screening of the anti-inflammatory potential of the synthesized derivatives.

Albumin Denaturation Assay

This assay is a widely used method for the initial evaluation of anti-inflammatory activity.[1]

Protocol:

  • Prepare test solutions of the synthesized compounds at various concentrations (e.g., 50, 100, 200, and 300 μg/mL).[1]

  • A reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test solution is prepared.

  • A similar volume of distilled water is used as the control.

  • The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • Diclofenac sodium can be used as a standard drug for comparison.[1]

  • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

p38 MAP Kinase Inhibitory Assay

The p38 MAP kinase is a key enzyme in the inflammatory signaling cascade, making it a valuable target for anti-inflammatory drugs.[1]

p38_MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases p38_MAPK p38 MAP Kinase Upstream_Kinases->p38_MAPK Activation Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream_Targets Phosphorylation Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Downstream_Targets->Proinflammatory_Cytokines Increased Expression Imidazole_Derivative (2-Methyl-imidazol-1-yl) -acetic acid derivative Imidazole_Derivative->p38_MAPK Inhibition

Fig. 2: p38 MAP Kinase signaling pathway.

Protocol:

  • The assay can be performed using a commercially available p38α MAP kinase assay kit.

  • The synthesized compounds are tested for their ability to inhibit the phosphorylation of a p38 substrate by the p38 MAP kinase.

  • The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, are determined.

  • A known p38 MAP kinase inhibitor, such as adezmapimod (SB203580), can be used as a positive control.[1]

Quantitative Data from In Vitro Assays
CompoundAlbumin Denaturation IC50 (μg/mL)[1]p38 Kinase Inhibition IC50 (nM)[1]
AA2--
AA3--
AA4--
AA5--
AA633.27 ± 2.12403.57 ± 6.35
Diclofenac (Standard)24.72 ± 1.96-
Adezmapimod (Standard)-222.44 ± 5.98

Note: Data for compounds AA2-AA5 in the albumin denaturation assay were reported as substantial but specific IC50 values were not provided in the abstract.

In Vivo Anti-inflammatory Models

In vivo models are essential to evaluate the efficacy and safety of the drug candidates in a whole-organism context.

Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating acute inflammation.[2][3]

In_Vivo_Workflow Animal_Grouping 1. Animal Grouping (e.g., Control, Standard, Test Groups) Drug_Administration 2. Drug Administration (Oral or i.p.) Animal_Grouping->Drug_Administration Inflammation_Induction 3. Inflammation Induction (Subplantar injection of Carrageenan) Drug_Administration->Inflammation_Induction Paw_Volume_Measurement 4. Paw Volume Measurement (Plethysmometer at different time intervals) Inflammation_Induction->Paw_Volume_Measurement Data_Analysis 5. Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis

Fig. 3: Workflow for in vivo anti-inflammatory assay.

Protocol:

  • Wistar rats are divided into groups: a control group, a standard drug group (e.g., ibuprofen or diclofenac), and test groups receiving different doses of the synthesized compounds.[3][4]

  • The test compounds and the standard drug are administered orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), acute inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[3]

  • The paw volume is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Egg-White Induced Paw Edema

This is another common model for acute inflammation.[4][5]

Protocol:

  • Similar to the carrageenan model, animals are divided into control, standard, and test groups.

  • The compounds are administered, followed by the induction of inflammation by injecting fresh egg white into the paw.[4][5]

  • Paw volume is measured at regular intervals to determine the extent of edema and the inhibitory effect of the test compounds.

Quantitative Data from In Vivo Assays
CompoundDose% Inhibition of Edema (Carrageenan Model)Reference
Compound 3-91%[3]
Compound 5e-81%[3]
Ibuprofen (Standard)-82%[3]
Compound P1-Significant[4]
Compound P2-Significant[4]
Ibuprofen (Standard)10mg/kg i.p.-[4]

Note: Specific dosages and time points for percentage inhibition were not detailed in the abstracts. "Significant" indicates a notable anti-inflammatory effect as reported in the study.

Conclusion

The derivatives of this compound represent a promising class of compounds for the development of novel anti-inflammatory agents. The protocols outlined in these application notes provide a framework for the synthesis and evaluation of these compounds. Further structure-activity relationship (SAR) studies, along with detailed mechanistic and toxicological investigations, are warranted to identify lead candidates for further development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2-Methyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (2-Methyl-imidazol-1-yl)-acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?

A: Low yields in the N-alkylation of 2-methylimidazole can arise from several factors, primarily related to incomplete deprotonation of the imidazole ring, the reactivity of the alkylating agent, and the reaction conditions.

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Base Selection: The choice of base is critical for the deprotonation of 2-methylimidazole.

      • Weak Bases (e.g., K₂CO₃, Na₂CO₃): Often effective, especially with more reactive alkylating agents. Potassium carbonate is a common and cost-effective choice.

      • Strong Bases (e.g., NaH, NaOH): May be necessary for less reactive alkylating agents to ensure complete deprotonation. Use with caution in anhydrous aprotic solvents like DMF or THF.

    • Solvent Choice: The solvent plays a crucial role in dissolving reactants and influencing the reaction rate.

      • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Generally the preferred choice as they effectively dissolve the imidazole and the base.

      • Solvent-free Conditions: In some cases, a solvent-free reaction using a suitable base can be a greener and efficient alternative.[1][2]

  • Assess the Alkylating Agent:

    • Reactivity: The reactivity of the haloacetic acid derivative follows the order: I > Br > Cl. If you are using a chloroacetic acid derivative and observing low reactivity, consider switching to the bromo- or iodo- equivalent.

    • Purity: Ensure the alkylating agent is pure and has not degraded. It is advisable to use freshly opened or purified reagents.

  • Optimize Reaction Temperature:

    • Increasing the reaction temperature can enhance the reaction rate. However, excessive heat can lead to the formation of side products and decomposition. A systematic approach, starting from room temperature and gradually increasing while monitoring the reaction by TLC or LC-MS, is recommended.

Issue 2: Formation of Side Products

Q: I am observing a significant amount of a dialkylated product (an imidazolium salt) in my reaction mixture. How can I prevent this?

A: The N-alkylated product, this compound, is still nucleophilic and can react with another molecule of the alkylating agent, leading to the formation of a dialkylated imidazolium salt. This is a common side reaction.

Strategies to Minimize Dialkylation:

  • Control Stoichiometry: Use a slight excess of 2-methylimidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, reducing the chance of a second alkylation.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over a period of time helps to maintain a low concentration of the electrophile in the reaction mixture, thereby favoring mono-alkylation.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Stop the reaction as soon as the starting 2-methylimidazole is consumed to prevent further reaction to the dialkylated product.

Issue 3: Purification Challenges

Q: I am having difficulty purifying the final product. What are some common purification challenges and how can I address them?

A: Purification can be challenging due to the presence of unreacted starting materials, the dialkylated byproduct, and inorganic salts from the base.

Purification Strategies:

  • Work-up:

    • After the reaction, filter off any insoluble inorganic salts.

    • If a water-miscible solvent like DMF or DMSO is used, the product may need to be extracted. Acid-base extraction can be effective. Acidify the aqueous solution to protonate the carboxylic acid, which may cause it to precipitate or be extractable with an organic solvent.

  • Crystallization:

    • This compound is a solid and can often be purified by recrystallization.[3]

    • Common solvent systems for recrystallization of organic acids include water, ethanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes.[4] The choice of solvent will depend on the solubility of the product and impurities.

  • Column Chromatography:

    • If crystallization is ineffective, column chromatography on silica gel can be used. A polar eluent system, such as a gradient of dichloromethane/methanol or ethyl acetate/methanol, is typically required to elute the polar carboxylic acid product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct route is the N-alkylation of 2-methylimidazole with a haloacetic acid or its ester, followed by hydrolysis if an ester is used.[5]

Q2: Which base is optimal for the N-alkylation of 2-methylimidazole?

A2: The optimal base depends on the specific alkylating agent and solvent used. For reactive alkylating agents like bromoacetic acid, a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent is often sufficient and cost-effective.[5] For less reactive alkylating agents, a stronger base such as sodium hydride (NaH) or sodium hydroxide (NaOH) may be required to achieve a good yield.

Q3: How does the choice of solvent affect the reaction?

A3: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they facilitate the dissolution of the reactants and promote the Sₙ2 reaction. The choice of solvent can significantly impact the reaction rate and yield.

Q4: Can I use chloroacetic acid directly, or should I use an ester derivative?

A4: While direct alkylation with chloroacetic acid is possible, using an ester derivative like ethyl chloroacetate followed by hydrolysis can sometimes lead to cleaner reactions and higher yields. The ester group can be easily hydrolyzed under acidic or basic conditions to afford the final carboxylic acid.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the visualization of the consumption of the starting materials and the formation of the product and any byproducts.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound Derivatives

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1tert-butyl bromoacetateKOH/K₂CO₃---50[5]
2tert-butyl chloroacetateK₂CO₃Ethyl AcetateReflux1075[5]
3Benzyl chloroacetate-Acetonitrile50-5512>80[6]
4Methyl chloroacetateK₂CO₃Dichloromethane---[2]
5tert-butyl chloroacetateK₂CO₃Solvent-free--High[1]

Note: Yields are for the intermediate ester in some cases.

Experimental Protocols

Protocol 1: N-Alkylation of 2-Methylimidazole with an Alkyl Haloacetate using Potassium Carbonate

This protocol is a general procedure for the N-alkylation of 2-methylimidazole using a weak base.

Materials:

  • 2-Methylimidazole

  • Alkyl chloroacetate or bromoacetate (e.g., ethyl bromoacetate)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile or DMF

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask.

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl haloacetate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Hydrolysis (if necessary): The crude ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous HCl or NaOH).

Protocol 2: N-Alkylation using a Strong Base (Sodium Hydride)

This method is suitable for less reactive alkylating agents.

Materials:

  • 2-Methylimidazole

  • Alkyl haloacetate

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0°C and add a solution of 2-methylimidazole (1.0 eq) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen gas evolution ceases.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0°C and add the alkyl haloacetate (1.05 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up and Extraction: Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Hydrolysis (if necessary): Hydrolyze the ester as described in Protocol 1.

Mandatory Visualization

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 2_Methylimidazole 2-Methylimidazole Reaction_Mixture Combine Reactants in Solvent 2_Methylimidazole->Reaction_Mixture Alkyl_Haloacetate Alkyl Haloacetate Alkyl_Haloacetate->Reaction_Mixture Base Base (e.g., K2CO3 or NaH) Base->Reaction_Mixture Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction_Mixture Heating Heat and Stir Reaction_Mixture->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Filtration Filter Inorganic Salts Monitoring->Filtration Reaction Complete Extraction Extraction Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purification (Crystallization or Chromatography) Concentration->Purification Final_Product (2-Methyl-imidazol-1-yl)- acetic acid Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough? Start->Check_Base Check_Solvent Is the solvent appropriate? Check_Base->Check_Solvent Yes Use_Stronger_Base Action: Use NaH or NaOH Check_Base->Use_Stronger_Base No Check_Alkylating_Agent Is the alkylating agent reactive and pure? Check_Solvent->Check_Alkylating_Agent Yes Change_Solvent Action: Use DMF or DMSO Check_Solvent->Change_Solvent No Check_Temperature Is the reaction temperature optimized? Check_Alkylating_Agent->Check_Temperature Yes Change_Alkylating_Agent Action: Use bromo- or iodo- derivative Check_Alkylating_Agent->Change_Alkylating_Agent No Side_Products Dialkylation Observed? Check_Temperature->Side_Products Yes Increase_Temperature Action: Gradually increase temperature Check_Temperature->Increase_Temperature No Check_Stoichiometry Is there an excess of 2-methylimidazole? Check_Addition_Rate Is the alkylating agent added slowly? Check_Stoichiometry->Check_Addition_Rate No Purification_Issue Address Purification Challenges Check_Stoichiometry->Purification_Issue Yes Check_Addition_Rate->Purification_Issue Yes Slow_Addition Action: Add alkylating agent dropwise Check_Addition_Rate->Slow_Addition No Side_Products->Check_Stoichiometry Yes Side_Products->Purification_Issue No

Caption: Troubleshooting workflow for optimizing the yield of this compound synthesis.

References

Common side reactions in the synthesis of imidazole acetic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of imidazole acetic acids. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing imidazol-1-yl-acetic acid via N-alkylation of imidazole with haloacetate esters?

A1: The most prevalent side reaction is the formation of a di-alkylated imidazole species, resulting in a di-acid impurity. This occurs when a second molecule of the haloacetate ester reacts with the already mono-alkylated imidazole product. The use of weak bases, such as alkali metal carbonates, can favor this di-alkylation. Additionally, if the imidazole ring is unsymmetrically substituted, the formation of regioisomers is a significant challenge due to the delocalization of the negative charge across both nitrogen atoms of the deprotonated imidazole.[1]

Q2: I am attempting to synthesize an imidazole-4(5)-acetic acid derivative from a 4-haloacetoacetic ester and an amidine, but I am observing a significant amount of a byproduct. What could it be?

A2: A common side reaction in this synthesis is the formation of a 6-halomethylpyrimidine derivative. This occurs through a competing ring-closure pathway where the amidine reacts with the ketone and the ester functionalities of the 4-haloacetoacetic ester to form a six-membered pyrimidine ring instead of the desired five-membered imidazole ring.

Q3: My Debus-Radziszewski reaction for the synthesis of a substituted imidazole acetic acid precursor is resulting in a low yield. What are the likely causes and how can I optimize it?

A3: Low yields in the Debus-Radziszewski synthesis are a frequent issue.[2][3] Common causes include:

  • Suboptimal Reaction Temperature and Time: Ensure the reaction is conducted at the appropriate temperature, often at reflux. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]

  • Inappropriate Solvent: The choice of solvent can impact the solubility of reactants and the overall reaction rate. While ethanol is common, other solvents like methanol might be more effective. Solvent-free conditions using microwave irradiation have also been reported to improve yields.[2][3]

  • Catalyst Choice: While the reaction can proceed without a catalyst, various catalysts like silicotungstic acid, boric acid, or DABCO have been shown to significantly enhance yields.[2]

Q4: How can I effectively separate the desired imidazole acetic acid from its regioisomeric byproduct?

A4: The separation of imidazole regioisomers can be challenging but is often achieved using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating isomers with different polarities.[1]

  • Selective Precipitation via Salt Formation: If the regioisomers have a sufficient difference in their pKa values, one isomer can be selectively precipitated as a salt by the careful addition of a strong acid.[1][4]

  • Fractional Crystallization: This classical technique can be effective if the regioisomers have different solubilities in a particular solvent system.

Troubleshooting Guides

Problem 1: Low Yield and Presence of Di-acid Impurity in Imidazol-1-yl-acetic Acid Synthesis
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired mono-acid and a significant amount of a higher molecular weight byproduct detected by MS.Di-alkylation of the imidazole ring.1. Choice of Base: Switch from a weak base (e.g., K₂CO₃) to a stronger, non-nucleophilic base like potassium tert-butoxide. Strong bases can more effectively deprotonate the imidazole, leading to a faster reaction with the haloacetate and reducing the chance for a second alkylation. 2. Stoichiometry: Use a slight excess of imidazole relative to the haloacetate ester to favor the mono-alkylation product. 3. Reaction Temperature: Lowering the reaction temperature may help to control the rate of the second alkylation reaction.
Problem 2: Formation of Pyrimidine Byproduct in Imidazole-4(5)-acetic Acid Synthesis
Symptom Possible Cause Troubleshooting Steps
Presence of a significant byproduct with a different heterocyclic core, as determined by NMR and MS analysis.Pinner pyrimidine synthesis is competing with the desired imidazole formation.1. Modify the 4-haloacetoacetic ester: Convert the ester into a 4-halo-3-trialkylsilyloxy- or -3-alkoxycrotonic acid ester derivative before reacting with the amidine. This modification increases the reactivity of the 4-halogen, favoring the imidazole ring formation. 2. Reaction Conditions: Carefully control the reaction temperature and pH. The Pinner synthesis is often acid-catalyzed, so adjusting the pH might suppress the formation of the pyrimidine byproduct.[5][6]
Problem 3: Mixture of Regioisomers in N-alkylation of Unsymmetrical Imidazoles
Symptom Possible Cause Troubleshooting Steps
¹H NMR spectrum shows two sets of signals for the imidazole protons and the acetic acid methylene protons, indicating the presence of two isomers.Alkylation occurs on both nitrogen atoms of the unsymmetrical imidazole ring.1. Steric Hindrance: Introduce a bulky substituent on the imidazole ring to sterically hinder one of the nitrogen atoms, thereby directing the alkylation to the less hindered nitrogen. 2. Electronic Effects: The electronic nature of substituents on the imidazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can deactivate the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[7] 3. Purification: If the formation of regioisomers cannot be avoided, employ separation techniques like preparative HPLC or selective precipitation.[1]

Quantitative Data

Table 1: Effect of Catalyst on the Yield of 2,4,5-Trisubstituted Imidazoles in a Debus-Radziszewski Reaction

CatalystYield (%)
NoneLow
Silicotungstic Acid (7.5 mol%)94%[3]
Lactic Acid92%[3]
Urea-ZnCl₂Excellent[3]
Microwave Irradiation (Solvent-free)Good to Excellent[3]

Data adapted from various studies on the optimization of the Debus-Radziszewski reaction.

Experimental Protocols

Protocol 1: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester[8]
  • To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered K₂CO₃ (29.0 g, 0.21 mol).

  • Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.

  • Reflux the mixture for 10 hours, monitoring the reaction progress by TLC (10% MeOH/CHCl₃).

  • After completion, quench the reaction with cold water (80 mL).

  • Separate the ethyl acetate layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of Imidazol-1-yl-acetic acid tert-butyl ester to Imidazol-1-yl-acetic acid hydrochloride[8]
  • To a solution of imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (100 mL) at -15 to -10 °C, add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour.

  • Stir the mixture at -5 to 0 °C for 2 hours.

  • Add isopropyl alcohol (25 mL) at 0 to -10 °C over 30 minutes.

  • Stir the reaction mass at room temperature for 30 minutes.

  • Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes and stir for 1 hour.

  • Filter the resulting precipitate, wash with cold isopropyl alcohol, and dry under vacuum to afford imidazol-1-yl-acetic acid hydrochloride.

Protocol 3: Separation of Imidazole Regioisomers by Selective Precipitation[4]
  • Dissolve the mixture of regioisomers (e.g., 80:20 ratio) in a suitable solvent such as ethyl acetate or n-butyl acetate.

  • Add 0.5-2.0 molar equivalents of a strong acid (e.g., toluene-4-sulfonic acid hydrate) to the solution.

  • Stir the mixture. The salt of the more basic regioisomer should preferentially precipitate.

  • The precipitation can be enhanced by gentle heating followed by cooling.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The free base can be liberated by dissolving the salt in water and neutralizing with a base like sodium bicarbonate, followed by extraction with an organic solvent.

Visualizations

Synthesis_and_Side_Reactions cluster_main Main Synthesis Route cluster_side1 Side Reaction 1: Di-alkylation cluster_side2 Side Reaction 2: Regioisomer Formation Imidazole Imidazole Imidazole_Ester Imidazole_Ester Imidazole->Imidazole_Ester  + Haloacetate Ester  Base Imidazole_Acetic_Acid Imidazole_Acetic_Acid Imidazole_Ester->Imidazole_Acetic_Acid  Hydrolysis Di_acid_Impurity Di_acid_Impurity Imidazole_Ester->Di_acid_Impurity  + Haloacetate Ester  Weak Base Unsymmetrical_Imidazole Unsymmetrical_Imidazole Regioisomer_Mixture Regioisomer_Mixture Unsymmetrical_Imidazole->Regioisomer_Mixture  + Haloacetate Ester  Base

Caption: Synthesis of Imidazol-1-yl-acetic Acid and Common Side Reactions.

Troubleshooting_Workflow start Low Yield or Impure Product identify Identify Side Product(s) (TLC, NMR, MS) start->identify dialkylation Di-alkylation Product? identify->dialkylation regioisomers Regioisomers? dialkylation->regioisomers No optimize_base Optimize Base (Stronger, non-nucleophilic) dialkylation->optimize_base Yes pyrimidine Pyrimidine Byproduct? regioisomers->pyrimidine No purify_hplc Purify by HPLC regioisomers->purify_hplc Yes purify_precipitation Selective Precipitation regioisomers->purify_precipitation modify_reactant Modify Haloacetoacetate Ester pyrimidine->modify_reactant Yes end Pure Imidazole Acetic Acid pyrimidine->end No optimize_stoichiometry Adjust Stoichiometry (Excess Imidazole) optimize_base->optimize_stoichiometry optimize_stoichiometry->end purify_hplc->end purify_precipitation->end modify_reactant->end

Caption: Troubleshooting Workflow for Imidazole Acetic Acid Synthesis.

References

Technical Support Center: Purification of Crude (2-Methyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (2-Methyl-imidazol-1-yl)-acetic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues

Q1: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be addressed by:

  • Slowing down the cooling process: Insulate the flask to allow for gradual cooling.

  • Using more solvent: The concentration of your compound might be too high. Add more of the "good" solvent to the hot solution.

  • Scratching the flask: Use a glass rod to scratch the inside of the flask at the liquid's surface to create nucleation sites for crystal growth.

  • Adding seed crystals: Introduce a small, pure crystal of the compound to the cooled solution to induce crystallization.[1][2]

Q2: I am unable to find a suitable single solvent for the recrystallization of this compound.

A2: If a single solvent is not effective, a two-solvent system is a common alternative. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat the solution until it is clear and then allow it to cool slowly. Common solvent pairs for imidazole derivatives include ethanol/water and ethyl acetate/hexane.[1]

Q3: The purity of my this compound does not improve significantly after recrystallization.

A3: This could be due to several factors:

  • Inappropriate solvent choice: The chosen solvent may be dissolving the impurities along with the product. A systematic solvent screening is recommended.

  • Rapid crystallization: Fast crystal growth can trap impurities within the crystal lattice. Ensure a slow cooling rate.[2]

  • Presence of insoluble impurities: If there are solid impurities in the hot solution, a hot filtration step is necessary before cooling.

Column Chromatography Issues

Q1: I am having difficulty separating this compound from a closely eluting impurity on a silica gel column.

A1: To improve separation of compounds with similar retention factors (Rf values):

  • Optimize the mobile phase: Adjusting the polarity of the eluent system is crucial. For imidazole derivatives, common systems include ethyl acetate/hexane and dichloromethane/methanol.[1]

  • Use gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can effectively separate compounds with close Rf values.[1]

  • Try a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column.

Q2: The yield of my purified this compound after column chromatography is very low.

A2: Low yield can result from:

  • Improper fraction collection: Monitor the elution closely using Thin Layer Chromatography (TLC) to ensure all fractions containing the desired product are collected.

  • Product decomposition on the column: Some imidazole derivatives can be unstable on silica gel. Consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent.

  • Co-elution with a non-UV active impurity: An impurity that is not visible under UV light might be co-eluting with your product. Analyze fractions using methods like NMR or mass spectrometry to confirm purity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common impurities in related imidazole syntheses can include unreacted starting materials (e.g., 2-methylimidazole, chloroacetic acid derivatives), by-products from side reactions, and residual solvents.

Q2: What is a good starting point for developing a recrystallization protocol for this compound?

A2: A good starting point is to test a range of solvents with varying polarities. Given the structure of this compound, which has both polar (carboxylic acid, imidazole) and non-polar (methyl group) functionalities, solvents like water, ethanol, isopropanol, or mixtures such as ethanol/water are likely candidates.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Purity can be monitored using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to assess the number of components in a mixture and track the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of the crude product in a few drops of a test solvent (e.g., ethanol) at room temperature. If it dissolves easily, the solvent is likely too good. If it is insoluble, heat the mixture to the solvent's boiling point. If the solid dissolves when hot and reappears as crystals upon cooling, a suitable solvent has been found. If a single solvent is not ideal, a two-solvent system (e.g., ethanol/water) can be tested.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass for further drying.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., ethyl acetate/hexane mixture). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient elution is used (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Purification MethodTypical Purity AchievedTypical YieldNotes
Recrystallization>98%60-80%Highly dependent on the choice of solvent and the nature of impurities.
Column Chromatography>99%50-70%Yield can be affected by the stability of the compound on the stationary phase.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude (2-Methyl-imidazol-1-yl)- acetic acid Recrystallization Recrystallization Crude->Recrystallization Dissolution & Cooling ColumnChromatography Column Chromatography Crude->ColumnChromatography Elution TLC TLC Recrystallization->TLC ColumnChromatography->TLC HPLC HPLC TLC->HPLC NMR NMR HPLC->NMR Pure Pure (2-Methyl-imidazol-1-yl)- acetic acid NMR->Pure

Caption: Experimental workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization Problem Recrystallization Problem: 'Oiling Out' Solution1 Slow Down Cooling Problem->Solution1 Solution2 Use More Solvent Problem->Solution2 Solution3 Scratch Flask Problem->Solution3 Solution4 Add Seed Crystal Problem->Solution4 Outcome Successful Crystallization Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome

References

Troubleshooting low yield in N-alkylation of imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of imidazole derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a particular focus on addressing issues of low reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides solutions to common problems encountered during the N-alkylation of imidazoles in a direct question-and-answer format.

Question 1: My N-alkylation reaction is resulting in a low yield or is not proceeding to completion. What are the likely causes and how can I improve it?

Answer: Low yields in the N-alkylation of imidazoles can arise from several factors, primarily revolving around the nucleophilicity of the imidazole, the reactivity of the alkylating agent, and the reaction conditions.[1]

Potential Causes & Troubleshooting Steps:

  • Incomplete Deprotonation: The imidazole ring needs to be deprotonated to form the more nucleophilic imidazolate anion. If the base is not strong enough, the equilibrium will favor the starting materials.

    • Solution: Consider using a stronger base. For less reactive imidazoles, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF can ensure complete deprotonation.[1] For more reactive systems, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be sufficient and easier to handle.[1]

  • Poor Nucleophilicity of Imidazole: Electron-withdrawing groups on the imidazole ring can decrease its nucleophilicity, making the reaction sluggish.

    • Solution: Employ a stronger base to enhance deprotonation and increase the concentration of the highly nucleophilic imidazolate anion.[2]

  • Low Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent is crucial.

    • Solution: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide can significantly improve the reaction rate.[1]

  • Steric Hindrance: Bulky substituents on the imidazole ring or on the alkylating agent can physically block the approach of the reactants, slowing down the reaction.[2][3]

    • Solution: For sterically hindered substrates, consider alternative, more powerful alkylation methods such as the Mitsunobu reaction or microwave-assisted synthesis, which can often provide higher yields.[2]

  • Inappropriate Solvent: The solvent plays a critical role in dissolving the reactants and influencing the reaction rate.

    • Solution: Polar aprotic solvents like acetonitrile (MeCN), DMF, and DMSO are generally effective as they can dissolve both the imidazole and the base.[1] The choice of solvent can significantly impact the yield, so screening different solvents may be necessary.

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Gradually increasing the reaction temperature can improve the rate and yield. However, be cautious as excessively high temperatures can lead to side reactions and decomposition of reactants or products.[1] Monitoring the reaction by TLC or LC-MS is recommended.[2]

Question 2: I am observing a significant amount of a dialkylated product (imidazolium salt) in my reaction. How can I minimize this side reaction?

Answer: The N-alkylated imidazole product is itself nucleophilic and can react further with the alkylating agent to form a quaternary imidazolium salt. This is a common side reaction, especially with highly reactive alkylating agents or when an excess of the alkylating agent is used.[1][2]

Strategies to Minimize Dialkylation:

  • Control Stoichiometry: Use a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[1][2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the probability of a second alkylation event.[1]

  • Monitor the Reaction: Closely follow the reaction's progress using TLC or LC-MS and stop the reaction as soon as the starting imidazole has been consumed.[1][2]

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity for the mono-alkylated product.[2]

Question 3: My reaction with an unsymmetrically substituted imidazole is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: The formation of a mixture of N1- and N3-alkylated isomers is a common challenge with unsymmetrical imidazoles.[2] The regioselectivity is influenced by both electronic and steric factors.[3]

Factors Influencing Regioselectivity and Control Strategies:

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen atom, thereby favoring alkylation at the more distant nitrogen.[1][3]

  • Steric Hindrance: A bulky substituent on the imidazole ring will direct the alkylation to the less sterically hindered nitrogen atom.[3] Similarly, a bulky alkylating agent will also favor the less hindered nitrogen.[3]

  • Protecting Groups: For complex syntheses where high regioselectivity is essential, using a protecting group on one of the nitrogen atoms is a reliable strategy to ensure alkylation occurs at the desired position.[1][4]

Question 4: Are there alternative methods for N-alkylation if standard conditions fail, particularly for challenging substrates?

Answer: Yes, several alternative methods can be effective when traditional N-alkylation proves difficult, especially for sterically hindered imidazoles.[2]

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles with alcohols under mild conditions and is often successful with sterically demanding substrates.[2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used for the N-arylation of imidazoles, which is a related transformation.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and shorter reaction times, which is beneficial for sluggish reactions.[2]

  • Phase-Transfer Catalysis (PTC): PTC can efficiently facilitate the reaction between the imidazolate anion and the alkylating agent in a biphasic system, often improving reaction rates and yields.[2]

Data on Reaction Parameters

The following table summarizes how different reaction parameters can influence the outcome of N-alkylation reactions of substituted imidazoles. This data is intended to serve as a general guideline for reaction optimization.

Imidazole SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-NitroimidazoleEthyl bromoacetateK₂CO₃CH₃CNReflux2440[1]
4-NitroimidazoleEthyl bromoacetateK₂CO₃DMF801285[1]
4-NitroimidazoleEthyl bromoacetateCs₂CO₃CH₃CNReflux1275[1]
Imidazolen-HexylbromideNoneNoneReflux168[5]
ImidazoleLauryl bromideNoneNone1501-[5]
ImidazoleAlkyl HalideKOHToluene75-1151-5High[5]
Imidazole1-BromobutaneNa-N (catalyst)None60-~70-75[6]

Experimental Protocols

Below are detailed, generalized methodologies for common N-alkylation procedures. Note: These are general guidelines and may require optimization for specific substrates and scales.

Protocol 1: N-Alkylation using a Strong Base (Sodium Hydride)

This method is suitable for a wide range of alkylating agents and is particularly effective for less reactive imidazoles.[7]

Materials:

  • Imidazole derivative

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl halide)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 - 1.2 equivalents).

  • Solvent Addition: Add anhydrous DMF or THF to the flask to create a suspension.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve the imidazole derivative (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the stirred NaH suspension.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.[1]

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.0 - 1.2 equivalents) dropwise.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.[1]

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water or saturated aqueous NH₄Cl solution.[1]

  • Work-up: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.[1]

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 2: N-Alkylation using a Mild Base (Potassium Carbonate)

This method is often used for more reactive alkylating agents and can be more convenient for larger-scale synthesis due to the easier handling of the base.[7]

Materials:

  • Imidazole derivative

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN) or DMF

  • Alkylating agent (e.g., alkyl halide)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the imidazole derivative (1.0 equivalent) and anhydrous potassium carbonate (1.5 - 2.0 equivalents).[7]

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0 - 1.2 equivalents) to the stirred suspension at room temperature.[7]

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts, washing the solid with the reaction solvent. Alternatively, dilute the reaction mixture with water.

  • Extraction: If water was added, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Isolation and Purification: Combine the organic filtrates/extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

Visualizations

The following diagrams illustrate the general workflow for troubleshooting low yield in N-alkylation of imidazoles and the logical relationships between potential causes and their solutions.

TroubleshootingWorkflow start Low Yield in N-Alkylation check_deprotonation Assess Deprotonation: Is the base strong enough? start->check_deprotonation check_reactivity Evaluate Reactant Reactivity: Is the alkylating agent active? Is the imidazole nucleophilic enough? start->check_reactivity check_conditions Review Reaction Conditions: Is the temperature optimal? Is the solvent appropriate? start->check_conditions check_side_reactions Investigate Side Reactions: Is dialkylation occurring? Are regioisomers forming? start->check_side_reactions solution_base Use Stronger Base (e.g., NaH) or More Soluble Base (e.g., Cs₂CO₃) check_deprotonation->solution_base If incomplete solution_alkylating_agent Switch to More Reactive Alkylating Agent (R-I > R-Br > R-Cl) check_reactivity->solution_alkylating_agent If low solution_conditions Optimize Temperature (screen) Screen Solvents (DMF, ACN, DMSO) check_conditions->solution_conditions If suboptimal solution_side_reactions Adjust Stoichiometry Slow Addition of Alkylating Agent Consider Protecting Groups check_side_reactions->solution_side_reactions If observed alt_methods Consider Alternative Methods: Mitsunobu, Microwave, PTC solution_base->alt_methods solution_alkylating_agent->alt_methods solution_conditions->alt_methods solution_side_reactions->alt_methods If issue persists

Caption: Troubleshooting workflow for low yield in imidazole N-alkylation.

CausalDiagram cause1 Incomplete Deprotonation low_yield Low Product Yield cause1->low_yield cause2 Poor Imidazole Nucleophilicity cause2->low_yield cause3 Low Reactivity of Alkylating Agent cause3->low_yield cause4 Steric Hindrance cause4->low_yield cause5 Suboptimal Conditions cause5->low_yield cause6 Side Reactions cause6->low_yield solution1 Stronger/More Effective Base solution1->cause1 solution1->cause2 solution2 More Reactive Alkylating Agent solution2->cause3 solution3 Optimize T°, Solvent solution3->cause5 solution4 Alternative Methods (Mitsunobu, MW) solution4->cause4 solution5 Adjust Stoichiometry, Slow Addition solution5->cause6 solution6 Use Protecting Groups solution6->cause6

Caption: Causes of low yield and their corresponding solutions.

References

Technical Support Center: Synthesis & Purification of (2-Methyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthesized (2-Methyl-imidazol-1-yl)-acetic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: My final product has a low melting point and appears discolored. What are the likely impurities?

A1: A low melting point and discoloration are common indicators of impurities. The most probable impurities in the synthesis of this compound include unreacted starting materials such as 2-methylimidazole and the alkylating agent (e.g., chloroacetic acid or a derivative), as well as side-products from the reaction. Discoloration may arise from degradation products or residual catalysts.

Q2: How can I effectively remove unreacted 2-methylimidazole from my product?

A2: Unreacted 2-methylimidazole is a common basic impurity. An acid-base extraction is a highly effective method for its removal. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1 M HCl), the basic 2-methylimidazole will be protonated and move to the aqueous phase, leaving the desired acidic product in the organic layer.[1]

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks in the NMR spectrum often correspond to impurities. Besides starting materials, you may be observing regioisomers (alkylation at the other nitrogen of the imidazole ring) or over-alkylated products. A thorough analysis of the chemical shifts and coupling constants, potentially supported by techniques like 2D NMR, can help identify these structures.

Q4: Recrystallization of my product is failing; it's "oiling out." What should I do?

A4: "Oiling out" during recrystallization occurs when the compound separates from the solution as a liquid instead of forming solid crystals.[1] This can be due to too rapid cooling or a supersaturated solution. To resolve this, try the following:

  • Slower Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can aid this process.[1]

  • Solvent System: You may need to adjust your solvent system. If using a single solvent, try adding a co-solvent in which your compound is less soluble to induce crystallization. A common technique is to dissolve the compound in a good solvent (e.g., hot ethanol) and then slowly add a poorer solvent (e.g., water) until turbidity is observed, then allow it to cool.[1]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for crystal nucleation.

Q5: What is the most suitable chromatographic method for purifying this compound?

A5: For polar compounds like this compound, column chromatography on silica gel is a common and effective purification method.[2] A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase) is often successful.[1][2] The addition of a small amount of acetic or formic acid to the mobile phase can help to reduce tailing of the acidic compound on the silica gel.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; sub-optimal reaction conditions (temperature, time); loss of product during work-up.Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Adjust the temperature or use a more reactive alkylating agent. Optimize extraction and purification steps to minimize product loss.
Product is a sticky solid or oil Presence of hygroscopic impurities or residual solvent.Dry the product under high vacuum for an extended period. If impurities are present, attempt purification by column chromatography or recrystallization from an appropriate solvent system.
Broad peaks in HPLC analysis Interaction of the acidic compound with the stationary phase; inappropriate mobile phase pH.Use a buffered mobile phase or add an acid modifier (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.[3][4]
Inconsistent Purity between Batches Variability in the quality of starting materials; slight variations in reaction or purification conditions.Ensure the purity of starting materials is consistent. Standardize all reaction and purification parameters, including solvent volumes, temperatures, and times.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate or dichloromethane (e.g., 50 mL for 1 g of crude product).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl and shake vigorously. Allow the layers to separate and drain the lower aqueous layer. This step removes basic impurities like unreacted 2-methylimidazole.[1]

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold.[1] Good starting points for this compound could be hot water, ethanol, or a mixture of ethanol and water.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot solvent required for complete dissolution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% ethyl acetate). Gradually increase the polarity by adding a more polar solvent like methanol (e.g., a gradient of 0% to 10% methanol in ethyl acetate).[1][2]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Starting Purity (%) Typical Final Purity (%) Typical Recovery (%) Notes
Acid-Base Extraction70-8590-9580-95Effective for removing basic and acidic impurities.
Recrystallization85-95>9960-85Excellent for achieving high purity if a suitable solvent is found.[1]
Column Chromatography50-80>9850-80Versatile for complex mixtures but can be time-consuming and solvent-intensive.[1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound Synthesis extraction Acid-Base Extraction synthesis->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Further Purification chromatography Column Chromatography extraction->chromatography Alternative Purification analysis Purity Analysis (HPLC, NMR) recrystallization->analysis chromatography->analysis final_product final_product analysis->final_product >99% Pure

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_impurities Impurity Type? cluster_solutions Solution start Impure Product basic_imp Basic Impurities (e.g., 2-methylimidazole) start->basic_imp acidic_imp Acidic Impurities (e.g., chloroacetic acid) start->acidic_imp neutral_imp Neutral/Polar Impurities (e.g., side-products) start->neutral_imp acid_wash Acid Wash basic_imp->acid_wash base_wash Base Wash acidic_imp->base_wash recrystallize Recrystallization neutral_imp->recrystallize chromatography Column Chromatography neutral_imp->chromatography

Caption: Troubleshooting guide for common impurity types and their respective purification solutions.

References

Technical Support Center: Synthesis of Imidazoles from Isatin and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the multi-component synthesis of imidazole derivatives from isatin, aldehydes, and an ammonium source. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields in this multi-component reaction can stem from several factors. The most common areas to investigate are:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role. The reaction often benefits from heating, and polar solvents are generally preferred.[1]

  • Purity of Reagents: Impurities in isatin, the aldehyde, or the ammonium source (commonly ammonium acetate) can lead to side reactions and reduced yields. Ensure all starting materials are of high purity.

  • Inefficient Mixing: In heterogeneous reactions, proper stirring is crucial for ensuring the reactants interact effectively.

  • Atmospheric Conditions: While not always necessary, performing the reaction under an inert atmosphere (like nitrogen or argon) can sometimes prevent oxidative side reactions.

  • Inappropriate Catalyst: The choice of catalyst, or the absence of one, can significantly impact the reaction rate and yield. Acidic catalysts are often employed to facilitate this condensation.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products?

A2: A common challenge is the formation of side products, which can complicate purification and lower the yield of the desired imidazole. A potential side product in similar syntheses is a 2-aroyl-4(5)-arylimidazole, which can arise from alternative condensation pathways.[2] The complexity of the reaction mixture can also be due to unreacted starting materials or intermediates.

Q3: How can I improve the purity of my final product? I'm having trouble with purification.

A3: Purification of imidazole derivatives can be challenging. Common methods include:

  • Column Chromatography: This is the most frequent method for purification. Optimizing the solvent system is key to achieving good separation. Common eluents include mixtures of ethyl acetate/hexane or dichloromethane/methanol.[3] A gradient elution, starting with a less polar solvent and gradually increasing polarity, can be effective for separating closely related compounds.[3]

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[3]

  • Acid-Base Extraction: Due to the basic nature of the imidazole ring, an acidic wash (e.g., with dilute HCl) can be used to move the product into an aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by neutralizing the aqueous layer and re-extracting.[3]

Q4: What is the general mechanism for this reaction?

A4: This reaction is a variation of the Debus-Radziszewski imidazole synthesis.[4] The proposed mechanism involves the initial condensation of isatin (a 1,2-dicarbonyl compound) with two equivalents of ammonia (from ammonium acetate) to form a di-imine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and dehydration to yield the final imidazole product.[5][6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
No or very little product formation - Reaction temperature is too low.- Reaction time is too short.- Inactive or insufficient catalyst.- Increase the reaction temperature, often to reflux in the chosen solvent.- Extend the reaction time and monitor progress by TLC.- Introduce a suitable catalyst (e.g., glacial acetic acid, L-proline, or a Lewis acid).[7]
Low Yield - Suboptimal solvent.- Incorrect stoichiometry of reactants.- Reagent degradation.- Screen different polar solvents such as ethanol, water, or acetic acid.[1][8]- Ensure the correct molar ratios of isatin, aldehyde, and ammonium acetate are used. An excess of ammonium acetate is common.- Use fresh, high-purity reagents.
Formation of multiple spots on TLC - Presence of side products.- Incomplete reaction.- Degradation of the product.- Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired product.- Allow the reaction to proceed to completion.- Consider if the product is unstable under the reaction or workup conditions.
Difficulty in purifying the product by column chromatography - Co-elution of the product with impurities.- Product is streaking on the silica gel.- Experiment with different solvent systems for TLC to find an optimal mobile phase for separation.- Try a different stationary phase, such as alumina.- Add a small amount of a basic modifier like triethylamine to the eluent to reduce streaking.[3]
Product "oils out" during recrystallization - The solvent is not ideal.- The cooling process is too rapid.- Screen for a different recrystallization solvent or use a solvent/anti-solvent system.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[3]

Data Presentation: Effect of Catalysts and Solvents

The choice of catalyst and solvent significantly influences the efficiency of imidazole synthesis from isatin. Below is a summary of data from various studies to guide your selection.

Table 1: Comparison of Different Catalysts

CatalystAldehydeSolventTemperature (°C)TimeYield (%)Reference
Ce@STANPs/ZrO₂BenzaldehydeWater100 (MW)15 min94[8]
L-Prolinep-NitrobenzaldehydeEthanolr.t. (US)30 min92[7]
Silicotungstic acid (7.5 mol%)Aromatic aldehydesEthanolReflux-High[9]
Lactic acid (1 ml)Aromatic aldehydesNeat160-92[9]
(NH₄)₆Mo₇O₂₄·4H₂OVarious aldehydesSolvent-free (MW)--~80[10]

MW = Microwave irradiation, US = Ultrasonic irradiation, r.t. = room temperature

Table 2: Influence of Solvent on Yield

SolventCatalystTemperatureYield (%)Reference
WaterCe@STANPs/ZrO₂ (MW)10094[8]
EthanolL-Proline (US)r.t.92[7]
Acetic AcidNone100-12085-95[11]
Solvent-free(NH₄)₆Mo₇O₂₄·4H₂O (MW)-~80[10]

Experimental Protocols

General Protocol for the Synthesis of 2-Aryl-3,4-dihydroimidazo[4,5-b]indoles

This protocol is a representative example for the synthesis of imidazole derivatives from isatin.

Materials:

  • Isatin (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Ammonium acetate (4.0 mmol)

  • Catalyst (e.g., Ce@STANPs/ZrO₂, 80 mg)[8]

  • Solvent (e.g., Water, 5 mL)[8]

Procedure:

  • A mixture of isatin (1.0 mmol), the chosen aldehyde (1.0 mmol), ammonium acetate (4.0 mmol), and the catalyst (if used) is taken in a suitable reaction vessel.

  • The solvent (e.g., water or ethanol) is added to the mixture.

  • The reaction mixture is then heated under reflux or subjected to microwave/ultrasonic irradiation for the specified time (see tables above for examples).

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent may need to be removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography or recrystallization.

Visualizations

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the proposed reaction mechanism and a logical workflow for troubleshooting common issues.

ReactionMechanism Isatin Isatin (1,2-dicarbonyl) Condensation1 Condensation Isatin->Condensation1 Ammonia 2 NH₃ (from NH₄OAc) Ammonia->Condensation1 Aldehyde Aldehyde (R-CHO) Condensation2 Condensation Aldehyde->Condensation2 Diimine Di-imine Intermediate Diimine->Condensation2 Condensation1->Diimine Cyclization Cyclization & Dehydration Condensation2->Cyclization Imidazole Imidazole Product Cyclization->Imidazole TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity Verify Reagent Purity Start->CheckPurity Start Here CheckPurity->Start Impure Reagents (Purify/Replace) CheckConditions Review Reaction Conditions (Temp, Time, Solvent) CheckPurity->CheckConditions Purity OK OptimizeConditions Systematically Optimize Conditions CheckConditions->OptimizeConditions Conditions Suboptimal ScreenCatalysts Screen Different Catalysts CheckConditions->ScreenCatalysts Conditions OK Purification Optimize Purification (Chromatography, Recrystallization) OptimizeConditions->Purification ScreenCatalysts->Purification Success Improved Yield and Purity Purification->Success

References

Avoiding aqueous hydrolysis in imidazole acetic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of imidazole acetic acid. The primary focus is on addressing challenges related to aqueous hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of imidazole acetic acid, with a focus on preventing unwanted hydrolysis.

Issue Potential Cause Recommended Solution
Low yield of Imidazole Acetic Acid Hydrolysis of the ester intermediate during workup: Traditional methods using aqueous acid or base for ester hydrolysis can lead to product loss due to the high water solubility of imidazole acetic acid, making extraction difficult.[1]1. Employ a non-aqueous deprotection method: For tert-butyl esters, use a Lewis acid like titanium tetrachloride (TiCl₄) in an anhydrous organic solvent (e.g., dichloromethane) to cleave the ester.[1][2][3] This allows for direct isolation of the product as a hydrochloride salt, avoiding an aqueous workup.[1][3] 2. Solvent-free N-alkylation: Consider a solvent-free reaction for the initial N-alkylation of imidazole with a haloacetate ester to improve efficiency and reduce side reactions.[4][5][6]
Difficulty isolating the final product High water solubility of imidazole acetic acid: When aqueous hydrolysis is used, the product is often challenging to extract from the aqueous phase, requiring evaporation of water which can be inefficient for larger scales.[1]1. Utilize the non-aqueous workup: As mentioned above, the TiCl₄ method allows for precipitation of the hydrochloride salt from an organic medium, simplifying isolation.[1][3] 2. Formation of a salt: If an aqueous method is unavoidable, consider converting the imidazole acetic acid to its hydrochloride salt in situ by adding concentrated HCl after hydrolysis, followed by evaporation under reduced pressure to obtain a solid product.[5]
Formation of di-alkylation impurity Reaction of imidazole with two molecules of the haloacetate ester: This can occur, especially with certain bases.While not directly related to hydrolysis, optimizing the stoichiometry of reactants (equimolar amounts of imidazole and tert-butyl chloroacetate) can minimize this side reaction.[5] The use of strong bases like potassium tertiary butoxide has been suggested to be preferable over weaker bases like alkali metal carbonates to reduce this impurity.[5]
Incomplete ester hydrolysis Insufficient reaction time or temperature: The hydrolysis of the ester intermediate may not go to completion.For aqueous hydrolysis, ensure the reaction is heated sufficiently (e.g., 90-95 °C) and monitored (e.g., by TLC or until a clear solution is formed) to confirm completion before proceeding with workup.[5] For non-aqueous methods, ensure the reaction is stirred at the recommended temperature and for the specified duration.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with using aqueous hydrolysis for the synthesis of imidazole acetic acid?

A1: The primary challenge is the high water solubility of the final product, imidazole acetic acid.[1] This makes its extraction from the aqueous reaction mixture with common organic solvents inefficient, often necessitating the complete evaporation of water, which is not practical for large-scale synthesis.[1]

Q2: How does the non-aqueous synthesis method avoid the problems of aqueous hydrolysis?

A2: The non-aqueous method utilizes a tert-butyl ester of imidazole acetic acid as an intermediate. This ester is then cleaved under anhydrous conditions using a Lewis acid, such as titanium tetrachloride (TiCl₄), in an organic solvent like dichloromethane.[1][2][3] This process avoids the use of water entirely, allowing for the direct isolation of imidazole acetic acid hydrochloride as a crystalline solid from the reaction mixture.[1][3] This eliminates the difficult aqueous workup and extraction steps.[1]

Q3: What are the advantages of using a tert-butyl ester as a protecting group for the carboxylic acid?

A3: The tert-butyl ester is an effective protecting group because it is stable under various reaction conditions but can be selectively removed under non-aqueous acidic conditions (e.g., using TiCl₄ or strong acids like trifluoroacetic acid) that are less likely to affect other functional groups.[1][7][8] This allows for a cleaner deprotection step, avoiding the issues associated with aqueous hydrolysis.

Q4: Can other protecting groups be used for the synthesis of imidazole acetic acid?

A4: Yes, other ester protecting groups such as methyl, ethyl, and benzyl esters are commonly used.[1][5][8] However, their removal typically requires aqueous hydrolysis (acidic or basic) or, in the case of benzyl esters, hydrogenolysis.[1][8] The choice of protecting group should be guided by the overall synthetic strategy and the stability of other functional groups in the molecule.

Q5: Are there any "green" or environmentally friendly approaches to imidazole acetic acid synthesis?

A5: Yes, solvent-free N-alkylation of imidazole with tert-butyl chloroacetate has been reported as an environmentally friendly method.[4][5][6] This approach minimizes the use of hazardous organic solvents. While the subsequent hydrolysis step in the cited literature still uses water, the initial solvent-free reaction is a significant step towards a greener process.

Experimental Protocols

Protocol 1: Non-Aqueous Synthesis of Imidazol-1-yl-acetic acid hydrochloride[1][2]

This protocol involves the N-alkylation of imidazole with tert-butyl chloroacetate followed by non-aqueous cleavage of the tert-butyl ester.

Step 1: Preparation of Imidazol-1-yl-acetic acid tert-butyl ester

  • To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (K₂CO₃) (29.0 g, 0.21 mol).

  • Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.

  • Reflux the mixture for 10 hours. Monitor the reaction progress by TLC (10% MeOH/CHCl₃).

  • After completion, cool the reaction mixture and quench with cold water (80 mL).

  • Separate the ethyl acetate layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can be purified by column chromatography.

Step 2: Preparation of Imidazol-1-yl-acetic acid hydrochloride

  • Dissolve the imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (100 mL) and cool the solution to -15 to -10 °C.

  • Slowly add titanium tetrachloride (TiCl₄) (8.0 mL, 0.07 mol) dropwise over 1 hour, maintaining the temperature.

  • Stir the mixture at -5 to 0 °C for 2 hours.

  • Add isopropyl alcohol (25 mL) at 0 to -10 °C over 30 minutes.

  • Allow the reaction mass to warm to room temperature and stir for 30 minutes.

  • Add additional isopropyl alcohol (125 mL) dropwise over 30 minutes and stir for 1 hour.

  • Filter the resulting solid, wash with isopropyl alcohol, and dry under vacuum to afford imidazol-1-yl-acetic acid hydrochloride as a crystalline solid.

Protocol 2: Synthesis via Aqueous Hydrolysis[5]

This protocol describes a solvent-free N-alkylation followed by aqueous hydrolysis.

Step 1: Solvent-Free Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester

  • Mix imidazole, an equimolar amount of tert-butyl chloroacetate, and powdered potassium carbonate in a reaction vessel without any solvent.

  • Heat the mixture and monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture to isolate the imidazol-1-yl-acetic acid tert-butyl ester.

Step 2: Aqueous Hydrolysis to Imidazol-1-yl-acetic acid hydrochloride

  • Take the imidazol-1-yl-acetic acid tert-butyl ester (20.0 g, 0.11 mol) and add water (200 mL).

  • Heat the mixture to 90-95 °C and stir for 2 hours until a clear solution is formed, indicating reaction completion.

  • Cool the solution to 20-25 °C.

  • Add concentrated hydrochloric acid (10 mL) and stir for 30 minutes.

  • Completely evaporate the reaction mass under reduced pressure to obtain the title compound as a white solid.

Data Summary

Synthesis Method Key Reagents Yield Advantages Disadvantages Reference
Non-Aqueous Cleavage Imidazole, tert-butyl chloroacetate, K₂CO₃, TiCl₄, CH₂Cl₂, i-PrOH83% for the hydrochloride salt formation stepAvoids aqueous workup; direct isolation of product as a solid; suitable for large scale.Uses a corrosive and water-sensitive reagent (TiCl₄).[1]
Solvent-Free N-Alkylation and Aqueous Hydrolysis Imidazole, tert-butyl chloroacetate, K₂CO₃, H₂O, HCl93% for the hydrolysis and salt formation stepEnvironmentally friendly (solvent-free initial step); simple work-up.Requires complete evaporation of water for product isolation.[5]

Visualizations

experimental_workflow cluster_nonaqueous Non-Aqueous Synthesis cluster_aqueous Aqueous Hydrolysis Synthesis na_start Imidazole + tert-butyl chloroacetate na_step1 N-Alkylation (K2CO3, Ethyl Acetate) na_start->na_step1 na_intermediate Imidazol-1-yl-acetic acid tert-butyl ester na_step1->na_intermediate na_step2 Ester Cleavage (TiCl4, CH2Cl2) na_intermediate->na_step2 na_product Imidazol-1-yl-acetic acid hydrochloride na_step2->na_product aq_start Imidazole + tert-butyl chloroacetate aq_step1 Solvent-Free N-Alkylation (K2CO3) aq_start->aq_step1 aq_intermediate Imidazol-1-yl-acetic acid tert-butyl ester aq_step1->aq_intermediate aq_step2 Aqueous Hydrolysis (H2O, heat) aq_intermediate->aq_step2 aq_step3 Salt Formation (HCl) aq_step2->aq_step3 aq_product Imidazol-1-yl-acetic acid hydrochloride aq_step3->aq_product troubleshooting_hydrolysis start Low Yield or Isolation Issues? check_method Are you using an aqueous hydrolysis method? start->check_method problem_solubility Problem: High water solubility of product leads to poor extraction and loss during workup. check_method->problem_solubility Yes no_issue If not, consider other factors: - Incomplete reaction - Impurities - Stoichiometry check_method->no_issue No solution_nonaqueous Solution 1: Switch to a non-aqueous method. - Use tert-butyl ester intermediate. - Cleave with TiCl4 in CH2Cl2. problem_solubility->solution_nonaqueous solution_salt Solution 2: Improve isolation from aqueous phase. - Add concentrated HCl after hydrolysis. - Evaporate to dryness to recover the hydrochloride salt. problem_solubility->solution_salt

References

Technical Support Center: Overcoming Solubility Issues of Imidazole-Based Compounds in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges encountered with imidazole-based compounds in bioassays.

Frequently Asked Questions (FAQs)

Q1: My imidazole-based compound won't dissolve in my aqueous assay buffer. What are the initial troubleshooting steps?

A1: Poor aqueous solubility is a frequent issue with imidazole-containing molecules due to their often rigid and hydrophobic structures. Here’s a systematic approach to address this:

  • Start with an Organic Co-solvent: Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice, with ethanol being another option.[1][2]

  • Optimize Final Solvent Concentration: When diluting the stock solution into your aqueous buffer or cell culture medium, ensure the final concentration of the organic solvent is kept to a minimum to avoid cytotoxicity. For most cell-based assays, the final DMSO concentration should ideally be below 0.1% and generally not exceed 0.5%.[3]

  • Stepwise Dilution: Avoid adding the concentrated stock directly to the final volume of aqueous media. Instead, perform serial dilutions. For example, create an intermediate dilution of your stock in pre-warmed media before adding it to the final culture volume.[3]

  • Controlled Addition: Add the stock solution dropwise to the assay medium while gently vortexing or swirling. This helps to prevent localized high concentrations that can lead to immediate precipitation, a phenomenon known as "solvent shock".[3]

  • Gentle Warming: Briefly warming the solution in a 37°C water bath can aid dissolution. However, be cautious as the compound may precipitate out upon cooling if the solution becomes supersaturated.

Q2: I've dissolved my compound, but it precipitates in the cell culture plate during incubation. What can I do?

A2: Delayed precipitation in cell culture can be caused by several factors. Here are some strategies to mitigate this:

  • Reduce Final Concentration: The most straightforward approach is to work at a lower, more soluble concentration of your compound.

  • Media Components: High concentrations of salts, particularly calcium and phosphate, in some media formulations can contribute to compound precipitation.[4] If possible, testing different media formulations may help.

  • Serum to the Rescue: For assays that are not serum-free, the proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help maintain their solubility.

  • pH Shifts: Cellular metabolism can lead to a decrease in the pH of the culture medium over time. If your compound's solubility is pH-sensitive, this change can cause it to precipitate. Ensure your medium is adequately buffered (e.g., with HEPES) for the incubator's CO2 concentration.

  • Evaporation: In long-term experiments, evaporation from the wells of a 96-well plate can increase the compound's concentration, pushing it beyond its solubility limit. Use plates with low-evaporation lids or seal them with gas-permeable membranes.

Q3: Can I use pH adjustment to improve the solubility of my imidazole-based compound?

A3: Yes, pH modification can be a very effective strategy. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[5] The solubility of many imidazole-based compounds is pH-dependent. For weakly basic compounds, decreasing the pH (acidifying the solution) will lead to protonation and an increase in aqueous solubility. Conversely, for weakly acidic compounds, increasing the pH (alkalizing the solution) will improve solubility. It is crucial to determine the pKa of your compound and ensure the final pH of your assay medium is compatible with your biological system.

Q4: What are cyclodextrins and can they help with the solubility of my imidazole compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like many imidazole-based drugs, forming inclusion complexes. This complexation effectively shields the hydrophobic part of the drug from the aqueous environment, thereby increasing its apparent solubility.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[6]

Troubleshooting Guide: Compound Precipitation

Use this guide to diagnose and resolve precipitation issues at different stages of your experiment.

Observation Potential Cause Recommended Solution
Stock solution is cloudy or has visible crystals. Incomplete dissolution in the organic solvent.Gently warm the stock solution to 37°C and vortex or sonicate until clear.
Absorption of water by the solvent (e.g., DMSO), reducing its solvating power.Use anhydrous, high-purity DMSO and store it properly to prevent moisture absorption.
Precipitate forms immediately upon dilution into aqueous media. "Solvent shock" due to rapid dilution of a concentrated stock.Perform a stepwise serial dilution. Add the stock solution dropwise to pre-warmed media while gently vortexing.
The final concentration exceeds the compound's aqueous solubility limit.Determine the maximum soluble concentration using a kinetic solubility assay (see Protocol 1).
Precipitate forms over time during incubation in the incubator. Temperature shift affecting solubility.Pre-warm the media to the incubation temperature before adding the compound.
pH of the media changing due to cellular metabolism.Ensure the media is well-buffered (e.g., with HEPES).
Interaction with media components.If possible, test different media formulations. Consider the use of serum if your assay allows.
Evaporation from the culture plate.Use low-evaporation lids or seal plates with gas-permeable membranes.

Data Presentation: Solubility of Imidazole-Based Compounds

The following tables provide solubility data for representative imidazole-based compounds to guide your experimental design.

Table 1: Solubility of Imidazole-Based Antifungal Agents in Various Solvents

CompoundSolventSolubilityReference(s)
Ketoconazole DMSO~2 mg/mL[1]
Ethanol~1 mg/mL[1]
Water~0.017 mg/mL (at 25°C)[9]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1][2]
Econazole Nitrate DMSO~25 mg/mL[10]
Ethanol~0.1 mg/mL[10]
WaterVery slightly soluble (~1.48 µg/mL)[11]
1:2 DMSO:PBS (pH 7.2)~0.3 mg/mL[10]
Clotrimazole DMSO>10 mM
Water~0.49 mg/L[6]

Table 2: Solubility of Imidazole-Based Kinase Inhibitors

CompoundTargetSolventSolubilityReference(s)
Gefitinib EGFRDMSO~20 mg/mL[1][2]
Ethanol~0.3 mg/mL[1][2]
Water~0.001 mg/mL[12]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1][2]
SB202190 p38 MAPKDMSO~16 mg/mL
Ethanol~0.25 mg/mL
1:6 DMSO:PBS (pH 7.2)~0.14 mg/mL
SB203580 HCl p38 MAPKWater10.35 mg/mL (25 mM)

Table 3: Enhancement of Imidazole-Based Compound Solubility with Cyclodextrins

CompoundCyclodextrinFold Increase in SolubilityReference(s)
Ketoconazole Glutaric acid cocrystal~1800-fold in water[13]
Clotrimazole Randomly methylated β-CD (40% w/w)~9980-fold[14]
Hydroxypropyl-β-CD (40% w/w)~384-fold[14]
Gefitinib Hydroxypropyl-β-CDSignificant increase[15]
Albendazole HP-β-cyclodextrin2 to 10,000-fold[6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Co-solvent

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for many bioassays.

Materials:

  • Imidazole-based compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * Molecular Weight ( g/mol )

  • Weigh the compound: In a chemical fume hood, carefully weigh the calculated mass of the compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube (e.g., 1 mL for a 10 mM stock).

  • Ensure complete dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, briefly sonicate the tube or warm it in a 37°C water bath until the solution is clear. Visually inspect to ensure no solid particles remain.[16]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[17]

Protocol 2: pH-Dependent Solubility Determination

This protocol outlines a method to assess how pH affects the solubility of your imidazole-based compound.

Materials:

  • Concentrated stock solution of the compound in DMSO (e.g., 100 mM)

  • A series of aqueous buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8)

  • 96-well plate (UV-transparent for spectrophotometric analysis)

  • Plate shaker

  • Spectrophotometer or HPLC

Procedure:

  • Prepare dilutions: In each well of the 96-well plate, add a fixed volume of each buffer.

  • Add compound: Add a small volume of the concentrated DMSO stock solution to each well to achieve a final concentration that is expected to be above the solubility limit.

  • Equilibrate: Seal the plate and place it on a plate shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate undissolved compound: Centrifuge the plate to pellet any undissolved precipitate.

  • Measure dissolved concentration: Carefully transfer the supernatant to a new UV-transparent plate. Determine the concentration of the dissolved compound using a spectrophotometer at its λmax or by HPLC.

  • Plot the data: Plot the measured solubility (in µg/mL or mM) against the pH of the buffer to generate a pH-solubility profile.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This is a common and straightforward method for preparing drug-cyclodextrin complexes in a laboratory setting.

Materials:

  • Imidazole-based compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Ethanol (optional)

Procedure:

  • Prepare a paste: Place the HP-β-CD in a mortar and add a small amount of deionized water to form a thick paste.

  • Add the compound: If the compound is soluble in a minimal amount of ethanol, dissolve it first. Otherwise, add the powdered compound directly to the paste.

  • Knead the mixture: Triturate the mixture in the mortar for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex. The mixture should remain as a paste.

  • Dry the complex: Spread the paste in a thin layer and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize and sieve: Pulverize the dried complex into a fine powder using the mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.

  • Characterization (optional but recommended): Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Diffraction (XRD).

Visualizations

Troubleshooting_Workflow start Start: Imidazole compound solubility issue check_stock Is the stock solution clear? start->check_stock precip_immediate Precipitation upon dilution? check_stock->precip_immediate Yes stock_no No check_stock->stock_no No precip_over_time Precipitation during incubation? precip_immediate->precip_over_time No immediate_yes Yes precip_immediate->immediate_yes Yes time_yes Yes precip_over_time->time_yes Yes advanced_solutions Still issues? Consider advanced solubility enhancement precip_over_time->advanced_solutions No, but need higher conc. warm_sonicate Warm to 37°C and/or sonicate stock_no->warm_sonicate use_anhydrous Use anhydrous solvent (e.g., DMSO) stock_no->use_anhydrous warm_sonicate->precip_immediate use_anhydrous->precip_immediate slow_addition Add stock dropwise to pre-warmed media with vortexing immediate_yes->slow_addition serial_dilution Perform serial dilutions immediate_yes->serial_dilution lower_conc Lower final concentration immediate_yes->lower_conc slow_addition->precip_over_time serial_dilution->precip_over_time lower_conc->precip_over_time check_temp Pre-warm media, ensure stable incubator temp. time_yes->check_temp check_ph Use buffered media (e.g., HEPES) time_yes->check_ph check_media Consider serum or different media formulation time_yes->check_media check_temp->advanced_solutions check_ph->advanced_solutions check_media->advanced_solutions ph_adjust pH Adjustment (Protocol 2) advanced_solutions->ph_adjust cyclodextrin Use Cyclodextrins (Protocol 3) advanced_solutions->cyclodextrin

Troubleshooting workflow for imidazole compound precipitation.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response stress Environmental Stress (UV, Osmotic Shock) ask1 ASK1 stress->ask1 mekk MEKKs stress->mekk cytokines Inflammatory Cytokines (TNF-α, IL-1β) tak1 TAK1 cytokines->tak1 mkk36 MKK3 / MKK6 ask1->mkk36 tak1->mkk36 mekk->mkk36 p38 p38 MAPK mkk36->p38 mapkapk2 MAPKAPK2 (MK2) p38->mapkapk2 transcription_factors Transcription Factors (ATF2, MEF2C, etc.) p38->transcription_factors inhibitor Imidazole-Based Inhibitors (e.g., SB203580) inhibitor->p38 Inhibition inflammation Inflammation mapkapk2->inflammation transcription_factors->inflammation apoptosis Apoptosis transcription_factors->apoptosis cell_cycle Cell Cycle Arrest transcription_factors->cell_cycle

Simplified p38 MAPK signaling pathway and the action of imidazole-based inhibitors.

References

Stability testing of (2-Methyl-imidazol-1-yl)-acetic acid under different pH conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of (2-Methyl-imidazol-1-yl)-acetic acid under different pH conditions.

Troubleshooting Guides

This section addresses common issues that may be encountered during the stability testing of this compound.

Issue 1: Excessive or No Degradation Observed

  • Question: My forced degradation study shows either more than 20% degradation or less than 5% degradation. What should I do?

  • Answer: The generally accepted range for degradation in forced degradation studies is 5-20%.[1][2] If you observe degradation outside this range, the stress conditions should be adjusted.

    • For Excessive Degradation:

      • Acid/Base Hydrolysis: Reduce the concentration of the acid or base (e.g., from 0.1 N to 0.01 N), lower the temperature, or decrease the exposure time.[1]

      • Oxidation: Decrease the concentration of the oxidizing agent (e.g., hydrogen peroxide) or shorten the exposure time.[1]

    • For Insufficient Degradation:

      • Acid/Base Hydrolysis: Increase the concentration of the acid or base, raise the temperature (e.g., to 60°C), or extend the exposure time.[1]

      • Oxidation: Increase the concentration of the oxidizing agent or prolong the exposure time.

Issue 2: Poor Chromatographic Resolution

  • Question: The HPLC chromatogram shows poor resolution between the parent peak of this compound and its degradation products. How can I improve the separation?

  • Answer: Poor resolution can be a significant issue in stability-indicating methods.[3] Here are several steps to troubleshoot this:

    • Optimize Mobile Phase: Adjust the mobile phase composition, such as the organic modifier-to-buffer ratio or the pH of the aqueous phase.

    • Change Column: Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.

    • Gradient Elution: If using isocratic elution, switch to a gradient method to improve the separation of peaks with different polarities.

    • Flow Rate and Temperature: Modify the flow rate or the column temperature to enhance resolution.

Issue 3: Ghost Peaks in HPLC Chromatogram

  • Question: I am observing unexpected peaks ("ghost peaks") in my HPLC chromatograms. What could be the cause?

  • Answer: Ghost peaks can arise from several sources in HPLC analysis.[3]

    • Contaminated Mobile Phase: Use high-purity solvents and freshly prepared mobile phases to avoid contamination.

    • System Contamination: Regularly clean the HPLC system, including the injector and detector, to prevent carryover from previous samples.[3]

    • Sample Matrix Effects: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause ghost peaks. Ensure the sample solvent is compatible with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for the forced degradation of this compound?

A1: According to ICH guidelines, typical stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[1][4] For this compound, a starting point for these conditions would be:

  • Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C.

  • Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Stress: 105°C for the solid drug substance.

  • Photostability: Exposing the drug substance to a combination of visible and UV light.[1]

Q2: How can I prepare the samples for pH-dependent stability testing?

A2: To evaluate the stability of this compound at different pH values, you should prepare a series of buffered solutions. A general approach is as follows:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Prepare a range of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Incubate the solutions at a controlled temperature and withdraw samples at predetermined time points for analysis.

Q3: What analytical techniques are suitable for quantifying this compound and its degradants?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for stability studies.[5] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[5]

Data Presentation

Table 1: Hypothetical Degradation of this compound under Different pH Conditions at 60°C

pHTime (hours)This compound Remaining (%)
2.02495.2
4.02498.1
7.02499.5
9.02488.7
12.02475.3

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ParameterDurationDegradation (%)Number of Degradants
Acid Hydrolysis0.1 M HCl24 hours12.52
Base Hydrolysis0.1 M NaOH8 hours18.23
Oxidation3% H₂O₂24 hours9.81
Thermal105°C48 hours5.31
PhotolyticICH light conditions7 days7.12

Experimental Protocols

Protocol 1: Acid Hydrolysis of this compound

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of methanol and 0.1 N HCl.

  • Stress Condition: Heat the solution in a water bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Neutralize the samples with an equivalent amount of 0.1 N NaOH.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.[1]

Protocol 2: Base Hydrolysis of this compound

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of methanol and 0.1 N NaOH.

  • Stress Condition: Keep the solution at room temperature.

  • Time Points: Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

  • Neutralization: Neutralize the samples with an equivalent amount of 0.1 N HCl.

  • Analysis: Dilute the neutralized samples with the mobile phase and analyze by HPLC.[1]

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid thermal Thermal (105°C, Solid) prep->thermal photo Photolytic (ICH Light) prep->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant Identification hplc->lcms If unknown peaks eval Assess Degradation % and Mass Balance hplc->eval path Propose Degradation Pathways lcms->path eval->path

Caption: Workflow for the stability testing of this compound.

Troubleshooting_Logic start Start Stability Experiment degradation_check Is Degradation within 5-20%? start->degradation_check resolution_check Is Chromatographic Resolution Adequate? degradation_check->resolution_check Yes adjust_stress Adjust Stress Conditions (Time, Temp, Conc.) degradation_check->adjust_stress No optimize_hplc Optimize HPLC Method (Mobile Phase, Column) resolution_check->optimize_hplc No proceed Proceed with Analysis resolution_check->proceed Yes adjust_stress->start optimize_hplc->start

References

Technical Support Center: Continuous-Flow Synthesis of Triazolyl Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the continuous-flow synthesis of triazolyl acetic acids.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using continuous-flow synthesis for producing triazolyl acetic acids compared to traditional batch methods?

Continuous-flow synthesis offers several key advantages over batch processing for this class of compounds.[1][2][3] These include improved safety, especially when handling potentially hazardous intermediates like organic azides, and better control over reaction conditions such as temperature and mixing.[4][5] The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, mitigating risks associated with highly exothermic reactions.[6] This precise control often leads to higher yields, increased selectivity, and better reproducibility compared to batch synthesis.[1][2] Furthermore, continuous-flow processes can be more easily scaled up and automated, accelerating development timelines.[3][7]

Q2: Which type of triazole (1,2,3- or 1,2,4-) is more commonly synthesized for triazolyl acetic acid derivatives in flow chemistry?

Both 1,2,3- and 1,2,4-triazole cores are synthetically accessible and relevant in drug discovery. The choice depends on the desired therapeutic target. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, is a widely used and robust method for synthesizing 1,4-disubstituted 1,2,3-triazoles in continuous-flow systems.[8][9][10][11] For the synthesis of 1,2,4-triazoles, a metal-free process involving the condensation of a hydrazine synthon with an electrophilic partner has also been successfully demonstrated under flow conditions.[1][2][12]

Q3: What are the critical safety considerations when working with azides in continuous-flow synthesis?

Organic azides are high-energy molecules that can be explosive. Continuous-flow chemistry significantly enhances safety by generating and consuming these hazardous intermediates in situ, minimizing their accumulation to only what is present in the reactor at any given time.[11][13] It is crucial to ensure there are no dead volumes in the reactor setup where azides could accumulate. The system should be designed to handle potential pressure increases, and a back-pressure regulator is a standard component.[14] Some protocols also employ in-line quenching to neutralize any unreacted hazardous species.[13]

Q4: Can I use a heterogeneous catalyst in a packed-bed reactor for triazole synthesis?

Yes, using a heterogeneous catalyst in a packed-bed reactor is a common and effective strategy. Copper-on-charcoal has been successfully used as a robust and inexpensive catalyst for the synthesis of 1,2,3-triazoles in a continuous-flow system.[8][15] This approach simplifies product purification as the catalyst is contained within the reactor, preventing metal leaching into the product stream.[15] Copper tube reactors, where the reactor wall itself acts as the catalyst, have also been employed effectively.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reactor Blockage/Clogging - Product precipitation due to low solubility in the reaction solvent. - High concentration of starting materials leading to product crashing out.[16] - Formation of solid byproducts.[4]- Solvent Optimization: Switch to a solvent in which the product has higher solubility. For example, replacing DCM with DMSO has been shown to prevent precipitation in some cases.[15] - Reduce Concentration: Start with lower concentrations of your reactants and gradually increase as you optimize the reaction.[17] A starting azide concentration of 0.1 M or lower is often a good starting point.[8][16] - Increase Temperature: Gently increasing the reactor temperature can improve the solubility of the product. - Introduce a Co-solvent: Add a miscible co-solvent to improve the solubility of all components.
Low Yield or Incomplete Conversion - Insufficient residence time. - Sub-optimal reaction temperature. - Catalyst deactivation or insufficient catalyst loading. - Poor mixing of reactants.- Increase Residence Time: Decrease the flow rate to allow for a longer reaction time within the reactor.[6] - Optimize Temperature: Systematically vary the temperature to find the optimal condition. High temperatures can sometimes be necessary to achieve high reaction rates.[16] - Catalyst Check: If using a packed-bed reactor, ensure the catalyst is properly packed and has not been poisoned. Consider increasing the catalyst bed volume or using a more active catalyst. For homogeneous catalysts, ensure the concentration is optimal. - Improve Mixing: Ensure your reactor setup includes an efficient mixing unit, especially for fast reactions.[5]
Poor Selectivity (e.g., formation of regioisomers) - In the case of 1,2,4-triazole synthesis, alkylation of the triazole ring can lead to different N-isomers. - For CuAAC, the choice of copper source and ligands can influence regioselectivity, although it is generally highly regioselective for the 1,4-isomer.- 'Built-in' Synthetic Approach: For 1,2,4-triazoles, a strategy where the substituted acetic acid moiety is introduced via the hydrazine starting material before the cyclization step can overcome selectivity issues.[1] - Catalyst and Ligand Screening: For CuAAC, while typically selective, screening different copper sources (e.g., Cu(I) vs. Cu(II) with a reducing agent) and ligands may be necessary for challenging substrates.
Pressure Fluctuations - Outgassing from the reaction (e.g., nitrogen evolution in some azide reactions). - Inconsistent pump performance. - Partial blockage forming and clearing.- Use a Back-Pressure Regulator (BPR): A BPR is essential to maintain a stable pressure in the reactor, which can prevent outgassing from affecting flow stability. - Degas Solvents: Ensure all solvents are properly degassed before use. - Pump Maintenance: Check syringe pumps for air bubbles and ensure they are functioning correctly.
Safety Concerns (e.g., thermal runaway) - Highly exothermic reaction.[4]- Utilize Flow Reactor Advantages: The high heat transfer efficiency of flow reactors is a primary advantage. Ensure your reactor material (e.g., PFA, stainless steel) and dimensions are appropriate for the expected exotherm.[6] - Dilution: Running the reaction at a lower concentration can help manage heat generation. - Temperature Monitoring: Implement in-line temperature monitoring to track the reaction exotherm.

Experimental Protocols

Protocol 1: General Continuous-Flow Synthesis of 1,4-Disubstituted-1H-1,2,3-Triazoles using a Heterogeneous Catalyst

This protocol is adapted from methodologies using copper-on-charcoal as a heterogeneous catalyst.[8][15]

  • Reactor Setup:

    • A stainless steel column (e.g., 4.6 mm ID x 150 mm) is packed with a known quantity of copper-on-charcoal (e.g., 860 mg).[8]

    • The column is connected to two syringe pumps via a T-mixer.

    • The outlet of the column is connected to a back-pressure regulator (e.g., 100 psi) and then to a collection vessel.

    • The catalytic column is placed in a heating block or oil bath to control the temperature.

  • Reagent Preparation:

    • Solution A: Prepare a solution of the desired organic azide (e.g., 0.10 M) in a suitable solvent (e.g., DCM).

    • Solution B: Prepare a solution of the alkyne (e.g., 0.13 M, a slight excess is often used) in the same solvent.

  • Reaction Execution:

    • Set the temperature of the heating block to the desired value (e.g., 110 °C).[8]

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.375 mL/min each for a total flow rate of 0.75 mL/min) through the T-mixer and into the catalytic column.[8]

    • The residence time is determined by the reactor volume and the total flow rate. For a 1.61 mL effective volume and 0.75 mL/min flow rate, the residence time is approximately 2.15 minutes (129 seconds).[8]

    • Collect the product stream after the back-pressure regulator.

  • Work-up and Analysis:

    • The solvent is removed from the collected solution in vacuo.

    • The crude product can be analyzed by NMR or LC-MS to determine conversion.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Protocol 2: Metal-Free Continuous-Flow Synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) Acetic Acid

This protocol is based on the two-step, continuous-flow synthesis of a 1,2,4-triazole derivative.[1][12]

  • Reactor Setup:

    • Two separate reactor coils (e.g., PFA tubing) are used for the two reaction steps, connected in series.

    • Syringe pumps are used to introduce the reactants.

    • Heating for both reactor coils is provided by oil baths or equivalent heating units.

  • Step 1: Formation of the Intermediate:

    • Reagents: Ethyl hydrazinoacetate and an acetimidamide derivative.

    • The reagents are pumped into the first heated reactor coil.

    • The output from this step, containing the intermediate, flows directly into the next stage.

  • Step 2: Cyclization to form the Triazole Ring:

    • The intermediate stream is mixed with any additional reagents required for cyclization and enters the second heated reactor coil.

    • The conditions (temperature, residence time) are optimized for the cyclization reaction to proceed to completion.

  • Work-up and Saponification:

    • The output from the second reactor contains the ethyl ester of the triazolyl acetic acid.

    • This stream is collected, and the solvent is removed.

    • The resulting ester is then hydrolyzed (saponified) in a subsequent batch step using a base (e.g., NaOH) followed by acidification (e.g., with TFA) to yield the final triazolyl acetic acid product, which can be isolated by filtration.[1]

Visualizations

Workflow and Logic Diagrams

Continuous_Flow_Synthesis_Workflow cluster_reagents Reagent Preparation cluster_system Flow Reactor System cluster_analysis Collection & Analysis ReagentA Reactant A Solution PumpA Syringe Pump A ReagentA->PumpA ReagentB Reactant B Solution PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil / Packed-Bed Column Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis In-line/Off-line Analysis (LC-MS, NMR) Collection->Analysis Workup Work-up & Purification Collection->Workup

Caption: General experimental workflow for continuous-flow synthesis.

Troubleshooting_Logic Start Experiment Start CheckPressure Is System Pressure Stable? Start->CheckPressure Problem_Blockage Potential Blockage Start->Problem_Blockage Pressure Spiking? CheckYield Is Yield/Conversion Acceptable? Problem_Kinetics Sub-optimal Conditions CheckYield->Problem_Kinetics No End Process Optimized CheckYield->End Yes CheckPressure->CheckYield Yes Problem_Pressure Outgassing / Pump Issue CheckPressure->Problem_Pressure No Solution_Blockage 1. Decrease Concentration 2. Change Solvent 3. Increase Temperature Problem_Blockage->Solution_Blockage Solution_Blockage->Start Solution_Kinetics 1. Increase Residence Time 2. Optimize Temperature 3. Check Catalyst Problem_Kinetics->Solution_Kinetics Solution_Kinetics->Start Solution_Pressure 1. Check BPR 2. Degas Solvents 3. Inspect Pumps Problem_Pressure->Solution_Pressure Solution_Pressure->Start

Caption: Troubleshooting logic for common flow chemistry issues.

References

Validation & Comparative

Spectroscopic Validation of (2-Methyl-imidazol-1-yl)-acetic acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for (2-Methyl-imidazol-1-yl)-acetic acid, a key building block in pharmaceutical synthesis. The successful synthesis and purity of this compound are paramount, and this document details its validation using various spectroscopic methods. We present a primary synthetic protocol alongside a common alternative, supported by experimental and predicted spectroscopic data to aid researchers in its unambiguous identification and characterization.

Synthesis of this compound: A Tale of Two Routes

The synthesis of this compound is most commonly achieved through a two-step process involving the N-alkylation of 2-methylimidazole followed by hydrolysis of the resulting ester. An alternative approach involves the direct alkylation of 2-methylimidazole with chloroacetic acid. Below, we compare these two methodologies.

Primary Synthesis: Two-Step N-Alkylation and Hydrolysis

This robust method involves the initial reaction of 2-methylimidazole with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base to form the intermediate, ethyl (2-methyl-imidazol-1-yl)-acetate. This intermediate is then hydrolyzed to yield the final product.

Alternative Synthesis: Direct N-Alkylation

A more direct, one-pot approach involves the reaction of 2-methylimidazole with chloroacetic acid in the presence of a strong base. While potentially quicker, this method may present challenges in purification due to the presence of unreacted starting materials and side products.

Spectroscopic Data for the Validation of this compound

Accurate spectroscopic characterization is crucial for confirming the identity and purity of the synthesized this compound. The following tables summarize the expected spectroscopic data based on experimental findings for closely related compounds and predictive models.

Table 1: ¹H NMR and ¹³C NMR Data for this compound

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 101 MHz) - Predicted
Chemical Shift (ppm) Signal
12.38br s
7.05s
4.85s
2.30s

Note: The ¹H NMR data is based on an experimental spectrum of a deprotected product, while the ¹³C NMR data is predicted due to the limited availability of experimental spectra for the final product.

Table 2: IR and Mass Spectrometry Data for this compound

Spectroscopic Method Characteristic Peaks/Signals
IR (KBr, cm⁻¹) ~3400 (br, O-H stretch of COOH), ~3100-2800 (C-H stretch), ~1720 (C=O stretch of COOH), ~1650 (C=N stretch of imidazole), ~1500 (C=C stretch of imidazole)
Mass Spectrometry (ESI-MS) m/z 141.06 [M+H]⁺, 139.05 [M-H]⁻

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of Ethyl (2-methyl-imidazol-1-yl)-acetate

  • To a solution of 2-methylimidazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq).

  • To this suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure ethyl (2-methyl-imidazol-1-yl)-acetate.

Step 2: Hydrolysis of Ethyl (2-methyl-imidazol-1-yl)-acetate

  • Dissolve the ethyl (2-methyl-imidazol-1-yl)-acetate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.0 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and acidify to a pH of approximately 4-5 with a dilute acid like hydrochloric acid.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Alternative One-Pot Synthesis of this compound

  • In a round-bottom flask, dissolve 2-methylimidazole (1.0 eq) in a suitable solvent like THF or dioxane.

  • Add a strong base, such as sodium hydride (2.2 eq), portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of chloroacetic acid (1.0 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction carefully with water and acidify with dilute HCl.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow

To better illustrate the primary synthesis and validation process, the following diagram outlines the key steps.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation cluster_result Result Start 2-Methylimidazole + Ethyl Chloroacetate Alkylation N-Alkylation Start->Alkylation Intermediate Ethyl (2-methyl-imidazol-1-yl)-acetate Alkylation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Purification Recrystallization / Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR IR FT-IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Final_Product Validated this compound NMR->Final_Product IR->Final_Product MS->Final_Product

Comparative analysis of different synthetic routes to imidazole-1-yl-acetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Imidazole-1-yl-acetic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the third-generation bisphosphonate, zoledronic acid, used in the treatment of osteoporosis and cancer-related bone conditions. The efficiency, cost-effectiveness, and environmental impact of its synthesis are of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of different synthetic routes to imidazole-1-yl-acetic acid, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.

Comparison of Synthetic Routes

Several methods for the synthesis of imidazole-1-yl-acetic acid have been reported, primarily involving the N-alkylation of imidazole with a haloacetic acid derivative, followed by hydrolysis of the resulting ester. The choice of the haloacetate ester and the method of hydrolysis significantly influence the overall yield, purity, and environmental footprint of the synthesis. Below is a summary of the key synthetic strategies.

Route Description Overall Yield Key Reagents Advantages Disadvantages
A N-alkylation of imidazole with tert-butyl chloroacetate followed by non-aqueous ester cleavage using titanium tetrachloride (TiCl4).~62%Imidazole, tert-butyl chloroacetate, K2CO3, TiCl4, Dichloromethane, Ethyl acetateAvoids aqueous workup for hydrolysis, good yield.Use of a strong Lewis acid (TiCl4) requires anhydrous conditions and careful handling.
B Solvent-free N-alkylation of imidazole with tert-butyl chloroacetate followed by aqueous hydrolysis.High (not specified)Imidazole, tert-butyl chloroacetate, K2CO3, Water, HClEnvironmentally friendly (solvent-free), simple work-up.[1][2]May require longer reaction times; isolation from aqueous media can be challenging.
C N-alkylation of imidazole with benzyl chloroacetate (formed in situ) followed by acidic hydrolysis.Good (not specified)Imidazole, Benzyl alcohol, Chloroacetyl chloride, DIPEA, K2CO3, HClOne-pot potential for ester formation, readily available starting materials.[3]Use of multiple reagents and solvents; benzyl group removal requires a distinct step.
D N-alkylation of imidazole with methyl chloroacetate followed by hydrolysis.VariableImidazole, Methyl chloroacetate, Base (e.g., K2CO3), Solvent (e.g., DMF, Toluene)Utilizes a common and inexpensive alkylating agent.Often requires harsher hydrolysis conditions and can lead to side products.[4]
E One-pot reaction of imidazole, benzyl alcohol, and chloroacetyl chloride to form the benzyl ester, followed by hydrolysis.>80% (for ester)Imidazole, Benzyl alcohol, Chloroacetyl chloride, AcetonitrileHigh yield for the intermediate ester in a one-pot setup.Requires a separate debenzylation/hydrolysis step.

Experimental Protocols

Route A: N-alkylation with tert-butyl chloroacetate and TiCl₄ Cleavage

This method provides a practical, non-aqueous route to imidazole-1-yl-acetic acid hydrochloride.[4][5]

Step 1: Synthesis of imidazol-1-yl-acetic acid tert-butyl ester

  • To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).

  • Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.

  • Reflux the mixture for 10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and quench with cold water (80 mL).

  • Separate the ethyl acetate layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester. The reported yield for this step is 75%.[4]

Step 2: Synthesis of imidazol-1-yl-acetic acid hydrochloride

  • Dissolve the imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (100 mL) and cool the solution to -15 to -10 °C.

  • Slowly add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour.

  • Stir the mixture at -5 to 0 °C for 2 hours.

  • Add isopropyl alcohol (25 mL) at 0 to -10 °C over 30 minutes and then stir at room temperature for 30 minutes.

  • Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes and stir for 1 hour.

  • Filter the resulting precipitate, wash with isopropyl alcohol, and dry to afford imidazol-1-yl-acetic acid hydrochloride as an off-white crystalline solid. The reported yield for this step is 83%.[5]

Route_A Imidazole Imidazole Intermediate_ester Imidazol-1-yl-acetic acid tert-butyl ester Imidazole->Intermediate_ester tBu_chloroacetate tert-butyl chloroacetate tBu_chloroacetate->Intermediate_ester Final_product Imidazole-1-yl-acetic acid Hydrochloride Intermediate_ester->Final_product TiCl4 TiCl4, DCM, IPA K2CO3 K2CO3, Ethyl Acetate, Reflux

Diagram 1: Synthetic pathway for Route A.
Route B: Solvent-Free N-alkylation and Aqueous Hydrolysis

This environmentally friendly protocol avoids the use of hazardous organic solvents in the initial alkylation step.[1][2]

Step 1: Solvent-free synthesis of imidazol-1-yl-acetic acid tert-butyl ester

  • Mix imidazole (10.0 g, 0.147 mol), tert-butyl chloroacetate (22.1 g, 0.147 mol), and powdered potassium carbonate (30.4 g, 0.22 mol) in a flask.

  • Heat the mixture at 90-95 °C for 4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and add water (100 mL).

  • Stir for 30 minutes, filter the solid product, wash with water, and dry to obtain the tert-butyl ester.

Step 2: Hydrolysis to imidazol-1-yl-acetic acid hydrochloride

  • Heat a mixture of the imidazol-1-yl-acetic acid tert-butyl ester (20.0 g, 0.11 mol) and water (200 mL) to 90-95 °C and stir for 2 hours until a clear solution is formed.

  • Cool the solution to 20-25 °C and add concentrated hydrochloric acid (10 mL).

  • Stir for 30 minutes, then cool to 0-5 °C and stir for another hour.

  • Filter the precipitated solid, wash with cold water, and dry to yield imidazol-1-yl-acetic acid hydrochloride.

Route_B Imidazole Imidazole Intermediate_ester Imidazol-1-yl-acetic acid tert-butyl ester Imidazole->Intermediate_ester tBu_chloroacetate tert-butyl chloroacetate tBu_chloroacetate->Intermediate_ester Final_product Imidazole-1-yl-acetic acid Hydrochloride Intermediate_ester->Final_product Solvent_free K2CO3, Heat (Solvent-free) Hydrolysis Water, HCl, Heat

Diagram 2: Synthetic pathway for Route B.
Route C: N-alkylation with Benzyl Chloroacetate and Acidic Hydrolysis

This route involves the in-situ generation of the alkylating agent, benzyl chloroacetate.[3]

Step 1: In-situ formation of benzyl chloroacetate and N-alkylation

  • In a flask, combine benzyl alcohol and chloroacetyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane to form benzyl 2-chloroacetate. A reported yield for this step is 66%.[3]

  • To the solution of benzyl 2-chloroacetate, add imidazole and potassium carbonate.

  • Stir the mixture at room temperature for 24 hours.

  • After the reaction is complete (monitored by TLC), add ethyl acetate and water for extraction.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain benzyl 2-(1H-imidazol-1-yl)acetate.

Step 2: Acidic Hydrolysis

  • To the crude benzyl 2-(1H-imidazol-1-yl)acetate, add 10% aqueous hydrochloric acid.

  • Stir the mixture at 65 °C for 24 hours.

  • After cooling, add toluene and separate the aqueous phase.

  • Evaporate the water from the aqueous phase under reduced pressure to precipitate imidazole-1-yl-acetic acid.

Route_C Start Benzyl Alcohol + Chloroacetyl Chloride Benzyl_chloroacetate Benzyl 2-chloroacetate (in situ) Start->Benzyl_chloroacetate Intermediate_ester Benzyl 2-(1H-imidazol-1-yl)acetate Benzyl_chloroacetate->Intermediate_ester Imidazole Imidazole Imidazole->Intermediate_ester Final_product Imidazole-1-yl-acetic acid Intermediate_ester->Final_product Alkylation DIPEA, DCM then Imidazole, K2CO3 Hydrolysis 10% HCl, 65°C

Diagram 3: Synthetic pathway for Route C.

Conclusion

The choice of synthetic route for imidazole-1-yl-acetic acid depends on the desired scale, available resources, and environmental considerations.

  • Route A offers a robust and high-yielding method, particularly advantageous for avoiding difficult aqueous extractions. However, the use of titanium tetrachloride requires specialized equipment and handling procedures.

  • Route B is an excellent choice for a "green chemistry" approach, minimizing the use of organic solvents. While the workup is simple, optimizing the reaction conditions to maximize yield and purity is important.

  • Route C and similar methods using benzyl or methyl esters are viable alternatives, often utilizing readily available and cheaper starting materials. However, they may involve more steps or require more stringent conditions for ester hydrolysis, potentially impacting the overall efficiency.

For industrial-scale production, a thorough cost-benefit analysis, considering reagent costs, reaction times, energy consumption, and waste disposal, would be necessary to select the most optimal synthetic strategy.

References

A Comparative Analysis of the Biological Activity of (2-Methyl-imidazol-1-yl)-acetic acid and its Nitro Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of (2-Methyl-imidazol-1-yl)-acetic acid and its corresponding 5-nitro derivatives. The introduction of a nitro group at the C5 position of the imidazole ring is a common strategy in medicinal chemistry to enhance antimicrobial and cytotoxic activities. This document summarizes available experimental data to facilitate an objective comparison and guide future research and development efforts.

Introduction

Imidazole-based compounds are of significant interest in drug discovery due to their diverse pharmacological properties. The 2-methylimidazole scaffold, in particular, is a precursor to several nitroimidazole antibiotics used against anaerobic bacteria and parasites. The addition of a nitro group, typically at the 5-position, is known to be crucial for the antimicrobial activity of this class of compounds. The mechanism of action is generally understood to involve the reduction of the nitro group within the target microorganism, leading to the formation of cytotoxic radicals that damage DNA and other critical cellular components.

This guide focuses on derivatives of this compound, comparing the biological profiles of the parent compound with its 5-nitro analogues. While direct comparative studies are limited, this document compiles and presents the available data on their antimicrobial and cytotoxic effects.

Quantitative Data Summary

Antimicrobial Activity of (2-Methyl-5-nitroimidazol-1-yl)-acetic acid Derivatives

A study by Jarrahpour et al. investigated the antibacterial and antifungal activities of pyrazole derivatives synthesized from (2-methyl-5-nitro-imidazol-1-yl)acetic acid ethyl ester. The results, presented as the diameter of the zone of inhibition, are summarized below.

Compound IDR (Substitution on Phenyl Ring)S. aureus (mm)B. subtilis (mm)P. aeruginosa (mm)E. coli (mm)C. albicans (mm)A. niger (mm)
4a H121110111312
4b 4-CH₃131211121413
4c 4-OCH₃141312131514
4d 4-Cl151413141615
4e 4-NO₂161514151716
Gentamicin (Standard)25222024--
Kanamycin (Standard)----2624
Cytotoxicity Data for 2-Methylimidazole Derivatives (Non-nitrated)
Compound GroupCompound DescriptionIC₅₀ (µM) on HepG2 cells
Group b 2-methylimidazole derivatives> 50 (for most derivatives)
Group c 2-methyl-4-nitroimidazole derivativesGenerally less toxic than non-nitro counterparts

Experimental Protocols

Antimicrobial Screening of (2-Methyl-5-nitroimidazol-1-yl)-acetic acid Derivatives

The antibacterial and antifungal activities of the synthesized pyrazole derivatives of (2-methyl-5-nitroimidazol-1-yl)acetic acid were determined using the agar disk diffusion method.

  • Microorganisms: The following microorganisms were used: Staphylococcus aureus, Bacillus subtilis (Gram-positive bacteria), Pseudomonas aeruginosa, Escherichia coli (Gram-negative bacteria), Candida albicans, and Aspergillus niger (fungi).

  • Culture Media: Nutrient agar was used as the culture medium for all microorganisms.

  • Inoculum Preparation: Bacterial and fungal suspensions were prepared and adjusted to a concentration of 10⁵ CFU/mL.

  • Disk Preparation: Sterile filter paper disks (6 mm in diameter) were impregnated with 20 µL of a 1 mg/mL solution of each test compound in DMSO.

  • Assay Procedure:

    • The surface of the agar plates was uniformly inoculated with the respective microbial suspension.

    • The impregnated disks were placed on the surface of the inoculated agar plates.

    • Standard antibiotic disks (Gentamicin for bacteria and Kanamycin for fungi) and a DMSO-impregnated disk (as a negative control) were also placed on the plates.

    • The plates were incubated at 37 °C for 24 hours for bacteria and at 25 °C for 48 hours for fungi.

  • Data Analysis: The diameter of the zone of inhibition around each disk was measured in millimeters.

Cytotoxicity Assay of 2-Methylimidazole Derivatives

The cytotoxic activity of 2-methylimidazole derivatives was evaluated against the HepG2 human hepatocellular carcinoma cell line using the MTT assay.

  • Cell Line: HepG2 cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were then treated with various concentrations of the test compounds and incubated for a specified period.

    • After the incubation period, the medium was replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates were incubated to allow the formazan crystals to form.

    • The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • Data Analysis: The absorbance was measured at a specific wavelength using a microplate reader. The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated.

Visualizations

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Suspensions (10^5 CFU/mL) C Prepare Inoculated Nutrient Agar Plates A->C B Impregnate Sterile Disks (20 µL of 1 mg/mL compound) D Place Disks on Inoculated Agar Plates B->D C->D E Incubate Plates (Bacteria: 37°C, 24h Fungi: 25°C, 48h) D->E F Measure Zone of Inhibition (in mm) E->F

Caption: Workflow of the agar disk diffusion method for antimicrobial screening.

General Mechanism of Action of 5-Nitroimidazoles

G cluster_cell Microbial Cell cluster_target Cellular Targets A 5-Nitroimidazole (Prodrug) C Reduction of Nitro Group A->C Enzymatic Reduction B Electron Transfer Proteins (e.g., Ferredoxin) B->C D Formation of Cytotoxic Nitroso Radicals C->D E DNA Damage D->E F Protein Dysfunction D->F G Cell Death E->G F->G

Caption: Proposed mechanism of action for 5-nitroimidazole antimicrobial agents.

Conclusion

The available data indicates that the introduction of a 5-nitro group to the this compound scaffold is a key determinant of its antimicrobial activity. The synthesized pyrazole derivatives of the 5-nitro compound demonstrated notable antibacterial and antifungal properties. In contrast, there is a lack of published data on the biological activity of the non-nitrated parent compound, this compound, making a direct and definitive comparison challenging. Indirect evidence from related non-nitrated 2-methylimidazole derivatives suggests they may possess lower cytotoxicity compared to some standard anticancer agents, but this may not directly translate to antimicrobial efficacy.

Further research is warranted to directly evaluate the biological activities of this compound to provide a conclusive comparison with its nitro derivatives. Such studies would offer valuable insights into the structure-activity relationships of this class of compounds and aid in the rational design of new therapeutic agents.

Structure-Activity Relationship of Imidazole-Derived Acetic Acids: A Comparative Guide for GABAC Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 5-substituted imidazole-4-acetic acid analogues as agonists for the γ-aminobutyric acid type C (GABAC) receptor. The information is compiled from peer-reviewed scientific literature and presented to facilitate understanding and guide future research in the development of selective GABAC receptor ligands.

Introduction

Imidazole-4-acetic acid (IAA) is a known partial agonist at both GABAA and GABAC receptors.[1][2] Understanding the structural requirements for its interaction with these receptors is crucial for designing more potent and selective compounds. This guide focuses on the modifications at the 5-position of the imidazole ring of IAA and their impact on agonist activity at the ρ1 GABAC receptor.

Comparative Analysis of GABAC Receptor Agonist Activity

The agonist activity of a series of 5-substituted imidazole-4-acetic acid analogues was evaluated at the human ρ1 GABAC receptor. The following table summarizes the key findings, presenting the half-maximal effective concentration (EC50) for each compound. A lower EC50 value indicates higher potency.

Compound IDR Group (Substitution at 5-position)EC50 at ρ1 GABAC Receptor (µM)
IAA (Lead Compound) -H420
8a -CH322
8c -Phenyl110
8f -p-Methyl-Phenyl180
8g -p-Fluoro-Phenyl250

Data sourced from Frølund et al., 2007.[1][2]

The data clearly indicates that substitution at the 5-position of the imidazole ring significantly influences the agonist activity at the GABAC receptor. The introduction of a small alkyl group like methyl (Compound 8a ) leads to a nearly 20-fold increase in potency compared to the unsubstituted imidazole-4-acetic acid (IAA). Aromatic substitutions at this position are also tolerated, although they generally result in lower potency compared to the methyl-substituted analogue.

Structure-Activity Relationship (SAR) Summary

The experimental data reveals a distinct structure-activity relationship for these imidazole-4-acetic acid derivatives at the GABAC receptor.

SAR_GABAC_Agonists cluster_imidazole Imidazole Acetic Acid Core cluster_substituents Substitutions at 5-Position cluster_activity GABAC Receptor Agonist Potency core Imidazole Ring Acetic Acid Sidechain H R = H (IAA) core:f0->H Me R = CH3 (Compound 8a) core:f0->Me Ph R = Phenyl (Compound 8c) core:f0->Ph pMePh R = p-Me-Ph (Compound 8f) core:f0->pMePh pFPh R = p-F-Ph (Compound 8g) core:f0->pFPh low_potency Low Potency (EC50 = 420 µM) H->low_potency Leads to high_potency High Potency (EC50 = 22 µM) Me->high_potency Significantly Increases moderate_potency Moderate Potency (EC50 = 110-250 µM) Ph->moderate_potency Maintains pMePh->moderate_potency Maintains pFPh->moderate_potency Maintains

SAR of 5-substituted imidazole-4-acetic acids at GABAC receptors.

The key takeaways from the SAR analysis are:

  • The Unsubstituted Ring: The parent compound, imidazole-4-acetic acid, displays the lowest potency among the tested analogues.

  • Small Alkyl Substitution: A methyl group at the 5-position is highly favorable for agonist activity, resulting in the most potent compound in this series.

  • Aromatic Substitutions: Phenyl and substituted phenyl rings at the 5-position are well-tolerated and lead to compounds with moderate potency.

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide.

FLIPR Membrane Potential (FMP) Assay for GABAC Receptor Functional Activity

This assay is used to determine the functional activity of compounds at the ρ1 GABAC receptor by measuring changes in cell membrane potential.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are transiently transfected with the cDNA encoding the human ρ1 GABAC receptor subunit using a suitable transfection reagent (e.g., Lipofectamine).

2. Assay Procedure:

  • Transfected cells are seeded into black-walled, clear-bottom 96-well microplates and allowed to attach overnight.

  • The growth medium is removed, and the cells are loaded with a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions. This is typically done in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR).

  • A baseline fluorescence reading is taken before the addition of the test compounds.

  • The imidazole-derived acetic acid analogues are prepared in the assay buffer at various concentrations and added to the wells.

  • Changes in fluorescence, which correspond to changes in membrane potential upon receptor activation, are monitored in real-time.

3. Data Analysis:

  • The fluorescence signal is normalized to the baseline.

  • The concentration-response curves for each compound are generated by plotting the change in fluorescence against the logarithm of the compound concentration.

  • The EC50 values, representing the concentration of the compound that elicits 50% of the maximal response, are calculated by fitting the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).

Conclusion

The structure-activity relationship of 5-substituted imidazole-4-acetic acid analogues at the GABAC receptor provides valuable insights for the design of novel and potent agonists. The 5-position of the imidazole ring is a key site for modification, with small alkyl groups significantly enhancing potency. This guide offers a clear comparison of the performance of these compounds, supported by quantitative data and detailed experimental methodology, to aid researchers in the field of drug discovery and development.

References

A Comparative Guide to Imidazole Synthesis: Classical Routes vs. Modern Innovations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of the imidazole scaffold is a cornerstone of advancing new therapeutic agents. The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Consequently, a variety of synthetic routes have been developed over the years, each with its own set of advantages and limitations. This comparative study examines classical methods like the Radziszewski, Wallach, and Marckwald syntheses alongside modern catalytic and microwave-assisted approaches, offering a comprehensive overview of their performance to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Imidazole Synthesis Methods

The choice of an appropriate synthetic method for a desired imidazole derivative is often a trade-off between yield, reaction time, substrate scope, and reaction conditions. Modern methods, particularly those employing microwave irradiation or catalysis, often present significant advantages in terms of efficiency and green chemistry principles.

Synthesis MethodTarget Imidazole ExampleReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Classical Methods
Radziszewski2,4,5-TriphenylimidazoleBenzil, Benzaldehyde, Ammonium AcetateGlacial Acetic AcidGlacial Acetic Acid100-1201-2 h~85-95[3]
Debus-Radziszewski2,4,5-Trisubstituted Imidazoles1,2-Dicarbonyl, Aldehyde, Ammonium AcetateVarious acids (e.g., Lactic Acid, Boric Acid)Ethanol, Water, or Solvent-freeRoom Temp. to 16040 min - 12 h92-100[4]
WallachN-MethylimidazoleN,N'-DimethyloxamidePhosphorus Pentachloride, Hydroiodic Acid-RefluxSeveral hoursModerate[3][5]
Marckwald2-Mercapto-4-phenylimidazoleα-Aminoacetophenone hydrochloride, Potassium thiocyanate-WaterReflux2 hHigh[3]
Modern Methods
Copper-Catalyzed2,4,5-Trisubstituted ImidazolesAldehyde, Benzoin/Benzil, Ammonium AcetateCuI (15 mol%)ButanolReflux20-30 minup to 95[6]
Microwave-Assisted2,4,5-Trisubstituted ImidazolesBenzil, Aromatic Aldehydes, Ammonium AcetateSolvent-free or with a catalyst (e.g., TEBA)Ethanol or Solvent-free~80-1003.5-5 min80-99[4][7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are the methodologies for the key experiments cited in this guide.

Classical Synthesis Protocols

1. Radziszewski Synthesis of 2,4,5-Triphenylimidazole [3]

This classical method involves a one-pot condensation reaction.

  • Procedure:

    • In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

    • Add glacial acetic acid as the solvent.

    • Reflux the mixture with stirring for 1-2 hours.

    • After cooling, pour the reaction mixture into water.

    • Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.

2. Wallach Synthesis of N-Methylimidazole [3][5]

The Wallach synthesis provides a route to N-substituted imidazoles.

  • Procedure:

    • Treat N,N'-dimethyloxamide with phosphorus pentachloride. This step should be performed in an inert atmosphere and with caution due to the reactivity of PCl₅.

    • The resulting chloro-intermediate is then reduced using hydroiodic acid.

    • The reaction mixture is worked up by neutralization and extraction to isolate the N-methylimidazole.

3. Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles [9][10]

This is a versatile multi-component reaction for synthesizing substituted imidazoles.

  • Procedure:

    • In a round-bottom flask, dissolve a 1,2-dicarbonyl compound (e.g., benzil, 1 equivalent) and an aldehyde (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.

    • Add ammonium acetate (at least 2 equivalents).

    • Heat the reaction mixture to reflux with stirring for the specified time (can range from 40 minutes to several hours depending on the substrates and catalyst used).

    • Monitor the progress of the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by vacuum filtration. Otherwise, reduce the solvent volume and induce crystallization.

    • Wash the collected solid with a cold solvent to remove impurities.

4. Marckwald Synthesis of 2-Mercapto-4-phenylimidazole [3]

This method is particularly useful for the synthesis of 2-mercaptoimidazoles.

  • Procedure:

    • Dissolve α-aminoacetophenone hydrochloride (1.0 eq) in water.

    • Add an aqueous solution of potassium thiocyanate (1.1 eq).

    • Heat the mixture to reflux for 2 hours.

    • Upon cooling, the 2-mercapto-4-phenylimidazole precipitates.

    • Collect the product by filtration, wash with cold water, and dry.

Modern Synthesis Protocols

1. Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles [6]

This example utilizes a copper catalyst to improve efficiency.

  • Procedure:

    • In a round-bottom flask, mix an aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).

    • Add butanol (7 mL) as the solvent.

    • Reflux the mixture. The progress of the reaction should be monitored using thin-layer chromatography (TLC).

    • After completion of the reaction (typically 20-30 minutes), cool the mixture to room temperature and pour it into crushed ice.

    • The precipitated solid product is then filtered, washed, and dried.

2. Microwave-Assisted Synthesis of 4-(substituted phenyl)-1H-imidazol-2(5H)-one/thione/imine [7]

Microwave irradiation dramatically reduces reaction times.

  • Procedure:

    • Dissolve 2-Bromo-1-(substituted phenyl) ethanone (0.02 M) in ethanol and a substituted amide/imidine (0.02 M) in water with TEBA (0.05 M) as a catalyst in a microwave-safe vessel.

    • Irradiate the mixture in a microwave reactor for 3.5 minutes at 700 W.

    • Allow the reaction mixture to cool, then add ice-cold water and neutralize with sodium acetate.

    • The separated product is filtered and can be crystallized from ethanol.

Visualizing Reaction Pathways and Workflows

Understanding the flow of a synthesis is crucial for its successful implementation. The following diagrams, generated using the DOT language, illustrate a classical and a modern synthetic workflow.

classical_workflow reactants Combine Reactants: - Benzil - Benzaldehyde - Ammonium Acetate solvent Add Solvent: Glacial Acetic Acid reactants->solvent reflux Reflux (1-2 hours) solvent->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Water & Precipitate Product cool->precipitate filter Filter & Wash with Water precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure 2,4,5-Triphenylimidazole recrystallize->product

Classical Radziszewski Synthesis Workflow.

modern_workflow reactants Combine Reactants: - Aldehyde - Benzoin/Benzil - NH4OAc - CuI Catalyst solvent Add Solvent: Butanol reactants->solvent reflux Reflux (20-30 minutes) solvent->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Crushed Ice & Precipitate Product cool->precipitate filter Filter, Wash & Dry precipitate->filter product Pure Trisubstituted Imidazole filter->product

Modern Copper-Catalyzed Synthesis Workflow.

Imidazole in Biological Signaling: The Histamine H1 Receptor Pathway

Many imidazole-containing compounds have profound biological activity. A prime example is histamine, which mediates its effects through various receptors, including the Histamine H1 receptor, a G-protein-coupled receptor (GPCR).[11] The activation of this receptor is a key event in allergic and inflammatory responses.

histamine_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC activates CellularResponse Cellular Response (e.g., Inflammation) PKC->CellularResponse phosphorylates targets leading to Histamine Histamine Histamine->H1R binds

Histamine H1 Receptor Signaling Pathway.

Conclusion

The selection of an optimal imidazole synthesis method is highly dependent on the specific requirements of the target molecule and the available laboratory resources. Classical methods like the Radziszewski and Marckwald syntheses remain valuable for their simplicity and effectiveness in specific contexts.[3] However, for rapid synthesis, high yields, and alignment with the principles of green chemistry, modern catalytic and microwave-assisted methods offer significant advantages.[8][12][13] This guide provides the foundational data and protocols to enable an informed decision for your synthetic chemistry endeavors.

References

Efficacy of (2-Methyl-imidazol-1-yl)-acetic Acid Analogs as Inhibitors of Insulin-Degrading Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative analysis of imidazole-derived acetic acid analogs reveals potent inhibitors of Insulin-Degrading Enzyme (IDE), a key therapeutic target in Alzheimer's disease and type 2 diabetes. This guide presents a quantitative comparison of analog efficacy, details the experimental protocols for their evaluation, and visualizes the enzyme's role in cellular signaling.

Researchers have synthesized and evaluated a series of (2-Methyl-imidazol-1-yl)-acetic acid analogs for their inhibitory activity against human Insulin-Degrading Enzyme (IDE).[1][2] IDE is a zinc metalloprotease responsible for the degradation of several key peptides, including insulin and amyloid-beta (Aβ).[1][2][3] Its dual role in glucose metabolism and Aβ clearance has made it an attractive target for the development of therapeutics for both type 2 diabetes and Alzheimer's disease.[4][5] The presented analogs are dual-binding inhibitors, interacting with both the catalytic site and an exosite of the enzyme.[1][2]

Comparative Efficacy of Acetic Acid Analogs

The inhibitory potency of the synthesized analogs was determined by measuring their half-maximal inhibitory concentration (IC50) against the hydrolysis of a fluorogenic Aβ substrate. The following table summarizes the structure-activity relationship (SAR) for a selection of these compounds, highlighting the impact of structural modifications on their inhibitory activity.

Compound IDR GroupIC50 (µM) for Aβ₁₆₋₂₃ Hydrolysis
1 -CH₂-Ph2.9
3 -CH₂-CH₂-PhNot specified
4 -CH(CH₃)-PhNot specified
5 -CH₂-CH₂-CH₂-Ph0.1

Data extracted from a study on imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids as modulators of insulin-degrading enzyme.[6]

The data reveals that extending the alkyl chain connecting the phenyl group (R group) significantly enhances the inhibitory potency. Compound 5, with a phenylpropyl group, demonstrated the highest potency with an IC50 of 100 nM.[6] This suggests that the length and flexibility of this side chain are critical for optimal interaction with the enzyme's binding pockets. Further optimization of the methyl ester group to an amide or a 1,2,4-oxadiazole has also been shown to improve activity.[1][2]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for each analog was performed using a fluorescence-based enzymatic assay. The following protocol provides a detailed methodology for such an experiment.

IDE Inhibition Assay Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4.

  • Human IDE: Recombinant human IDE prepared to a final concentration of 1.87 ng/µL in assay buffer.

  • Fluorogenic Substrate: Aβ₁₆₋₂₃ (or another suitable fluorogenic IDE substrate) at a final concentration of 5 µM in assay buffer.

  • Test Compounds: this compound analogs are dissolved in DMSO to create stock solutions, which are then serially diluted to achieve a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should not exceed 1%.

  • Positive Control: A known IDE inhibitor (e.g., EDTA at 2 mM) is used to determine 100% inhibition.

  • Negative Control: Assay buffer with the equivalent percentage of DMSO as the test compound wells.

2. Assay Procedure:

  • The assay is performed in a 96-well black microplate format.

  • 10 µL of each concentration of the serially diluted test compounds are added to the respective wells.

  • 1.87 ng/µL of the human IDE solution is then added to all wells except for the "no enzyme" control.

  • The plate is gently mixed and pre-incubated at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • The enzymatic reaction is initiated by adding the fluorogenic substrate solution to all wells.

  • The fluorescence intensity is measured immediately and monitored over 30 minutes using a fluorescence microplate reader with excitation at 635 nm and emission at 750 nm.

3. Data Analysis:

  • The rate of substrate cleavage is determined from the linear phase of the fluorescence increase over time.

  • The percentage of inhibition for each compound concentration is calculated relative to the negative control (0% inhibition) and the positive control (100% inhibition).

  • The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. All measurements should be performed in at least triplicate.

Signaling Pathway and Experimental Workflow

Insulin-Degrading Enzyme plays a crucial role in the insulin signaling pathway. Under normal conditions, insulin binding to its receptor activates the PI3K/Akt signaling cascade, which in turn inhibits GSK-3β. This pathway is essential for maintaining glucose homeostasis. IDE contributes to this process by degrading insulin, thus regulating its signaling duration.

IDE_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IDE Insulin-Degrading Enzyme (IDE) Insulin->IDE PI3K PI3K InsulinReceptor->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b inhibits DegradedInsulin Degraded Insulin IDE->DegradedInsulin Inhibitor (2-Methyl-imidazol-1-yl) -acetic acid analog Inhibitor->IDE inhibits

Caption: Role of IDE in the Insulin Signaling Pathway.

The following diagram illustrates the general workflow for screening and evaluating the efficacy of the this compound analogs as IDE inhibitors.

experimental_workflow cluster_workflow Inhibitor Evaluation Workflow start Synthesize Analogs prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffers) start->prepare_reagents serial_dilution Perform Serial Dilutions of Analogs start->serial_dilution assay_setup Set Up 96-Well Plate Assay prepare_reagents->assay_setup serial_dilution->assay_setup pre_incubation Pre-incubate Enzyme and Inhibitor assay_setup->pre_incubation reaction_initiation Initiate Reaction with Substrate pre_incubation->reaction_initiation data_acquisition Measure Fluorescence (Kinetic Read) reaction_initiation->data_acquisition data_analysis Analyze Data (Calculate % Inhibition) data_acquisition->data_analysis ic50_determination Determine IC50 Values data_analysis->ic50_determination sar_analysis Structure-Activity Relationship Analysis ic50_determination->sar_analysis

Caption: Experimental Workflow for IDE Inhibitor Screening.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying (2-Methyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Table 1: Comparison of Hypothesized Analytical Method Performance

The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of (2-Methyl-imidazol-1-yl)-acetic acid in a biological matrix, such as human plasma. These values are based on typical performance for similar small molecules and serve as a benchmark for methods development and validation.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 5 - 20 ng/mL0.1 - 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mL500 - 2000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Selectivity Moderate to GoodExcellent
Matrix Effect PossibleLikely, requires careful evaluation
Sample Volume 50 - 200 µL10 - 100 µL
Throughput ModerateHigh

Experimental Protocols

The following sections detail the methodologies for developing, validating, and cross-validating HPLC-UV and LC-MS/MS methods for this compound quantification.

Sample Preparation

A robust sample preparation method is crucial for accurate and reproducible results.[1] For both HPLC-UV and LC-MS/MS, a protein precipitation or liquid-liquid extraction would be a suitable starting point.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an appropriate internal standard.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid-Liquid Extraction:

    • To 100 µL of plasma sample, add an internal standard and 500 µL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

HPLC-UV Method

This method provides a cost-effective and widely available option for quantification.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating polar compounds.[2]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) would likely be effective.[3][4]

    • Flow Rate: A typical flow rate would be 1.0 mL/min.[2]

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

LC-MS/MS Method

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[1]

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm) for faster analysis times.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point for good ionization in mass spectrometry.[5]

    • Flow Rate: A flow rate of 0.4-0.6 mL/min is typical for this column dimension.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is often suitable for nitrogen-containing compounds.

    • Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

Method Validation

Both methods would be validated according to regulatory guidelines, assessing the following parameters: selectivity, accuracy, precision, recovery, calibration curve, and stability.[6]

Cross-Validation Protocol

Cross-validation is essential when two different analytical methods are used to generate data within the same study.[7] The goal is to ensure that the data are comparable.[7]

  • Prepare Quality Control (QC) Samples: Spike a blank biological matrix with known concentrations of this compound at low, medium, and high levels.

  • Analyze Samples: Analyze a minimum of three batches of these QC samples using both the HPLC-UV and LC-MS/MS methods.

  • Data Comparison: The mean concentration and the overall precision of the results obtained from both methods should be compared. The acceptance criteria for the cross-validation should be pre-defined.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in analytical method validation and cross-validation.

Analytical_Method_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Application Dev_Start Define Analytical Requirements Optimize_Sample_Prep Optimize Sample Preparation Dev_Start->Optimize_Sample_Prep Optimize_Chromo Optimize Chromatography Optimize_Sample_Prep->Optimize_Chromo Optimize_Detection Optimize Detection Optimize_Chromo->Optimize_Detection Selectivity Selectivity Optimize_Detection->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ LLOQ Precision->LLOQ Stability Stability LLOQ->Stability Routine_Analysis Routine Sample Analysis Stability->Routine_Analysis

Caption: General workflow for analytical method development and validation.

Cross_Validation_Workflow cluster_Methods Validated Analytical Methods cluster_Process Cross-Validation Process cluster_Outcome Outcome Method_A Method A (e.g., HPLC-UV) Analyze_A Analyze with Method A Method_A->Analyze_A Method_B Method B (e.g., LC-MS/MS) Analyze_B Analyze with Method B Method_B->Analyze_B Prep_QC Prepare QC Samples (Low, Mid, High) Prep_QC->Analyze_A Prep_QC->Analyze_B Compare_Results Compare Results (Accuracy, Precision) Analyze_A->Compare_Results Analyze_B->Compare_Results Data_Comparable Data Comparability Assessed Compare_Results->Data_Comparable

References

A Comparative Analysis of Radziszewski and Marckwald Syntheses for Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of imidazole-based scaffolds, the choice of synthetic route is a critical decision that impacts yield, purity, and overall efficiency. This guide provides a detailed comparative study of two classical yet enduring methods: the Radziszewski and Marckwald syntheses. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways, this document aims to equip researchers with the necessary information to make an informed selection based on their specific synthetic goals.

At a Glance: Radziszewski vs. Marckwald Synthesis

The Radziszewski synthesis is a versatile multicomponent reaction that allows for the formation of a wide variety of substituted imidazoles.[1] In contrast, the Marckwald synthesis is a more specialized method, primarily utilized for the preparation of 2-mercaptoimidazole derivatives.[2] The choice between these two methods often hinges on the desired substitution pattern at the C2 position of the imidazole ring.

Quantitative Data Comparison

The following table summarizes key quantitative data for representative examples of the Radziszewski and Marckwald syntheses, highlighting differences in yield, reaction time, and conditions.

Synthesis MethodTarget ImidazoleReactantsSolventTemperature (°C)Time (h)Yield (%)
Radziszewski 2,4,5-TriphenylimidazoleBenzil, Benzaldehyde, Ammonium AcetateGlacial Acetic Acid100-1201-2~85-95
Radziszewski 2-(Furan-2-yl)-1H-imidazoleFurfural, Glyoxal, Ammonium HydroxideEthanol/WaterRoom Temp.444[1]
Radziszewski (Microwave) 2,4,5-Trisubstituted Imidazoles1,2-Diketones, Aldehydes, Ammonium AcetateSolvent-free-5 min80-99
Marckwald 2-Mercapto-4-phenylimidazoleα-Aminoacetophenone HCl, Potassium ThiocyanateWaterReflux2High
Marckwald Variant Substituted ThioimidazolesAmine HCl, KSCN, Dihydroxyacetone dimerAcetonitrile/WaterReflux-High

Reaction Mechanisms and Pathways

The divergent pathways of the Radziszewski and Marckwald syntheses are visualized below, illustrating the key bond-forming steps.

Radziszewski_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1CHO Aldehyde (R1CHO) Condensation_Adduct Condensation Adduct R1CHO->Condensation_Adduct Diketone 1,2-Diketone (R2COR3CO) Diimine Diimine Intermediate Diketone->Diimine + 2 NH3 - 2 H2O NH3 Ammonia (2 NH3) Diimine->Condensation_Adduct Imidazole Imidazole Derivative Condensation_Adduct->Imidazole Cyclization & Oxidative Aromatization - H2O, - H2

Radziszewski Synthesis Signaling Pathway

Marckwald_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product AminoKetone α-Amino Ketone (R1COCH(NH2)R2) Thiocarbamate Thiocarbamate Intermediate AminoKetone->Thiocarbamate KSCN Potassium Thiocyanate (KSCN) KSCN->Thiocarbamate Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Thiocarbamate->Cyclized_Intermediate Intramolecular Cyclization Mercaptoimidazole 2-Mercaptoimidazole Cyclized_Intermediate->Mercaptoimidazole Dehydration

Marckwald Synthesis Signaling Pathway

Experimental Protocols

Detailed methodologies for key examples of each synthesis are provided below.

Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This classical procedure involves a one-pot condensation reaction.

Procedure:

  • In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and a significant excess of ammonium acetate (approximately 10.0 eq).

  • Add glacial acetic acid to serve as the solvent.

  • Heat the mixture to reflux with constant stirring for a period of 1-2 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • For purification, recrystallize the crude product from ethanol to yield pure 2,4,5-triphenylimidazole.

Marckwald Synthesis of 2-Mercapto-4-phenylimidazole

This method is highly effective for the synthesis of 2-mercaptoimidazoles.

Procedure:

  • Dissolve α-aminoacetophenone hydrochloride (1.0 eq) in water in a round-bottom flask.

  • Separately, prepare an aqueous solution of potassium thiocyanate (1.1 eq).

  • Add the potassium thiocyanate solution to the solution of α-aminoacetophenone hydrochloride.

  • Heat the resulting mixture to reflux for approximately 2 hours.

  • As the reaction mixture cools, the 2-mercapto-4-phenylimidazole product will precipitate out of solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected product with cold water and allow it to dry.

Comparative Experimental Workflow

The following diagram illustrates a side-by-side comparison of the general experimental workflows for the Radziszewski and Marckwald syntheses.

Comparative_Workflow cluster_Radziszewski Radziszewski Synthesis cluster_Marckwald Marckwald Synthesis R_Start Start R_Mix Mix 1,2-Diketone, Aldehyde, and Ammonium Acetate in Solvent R_Start->R_Mix R_Heat Heat to Reflux R_Mix->R_Heat R_Cool Cool Reaction Mixture R_Heat->R_Cool R_Precipitate Precipitate in Water R_Cool->R_Precipitate R_Filter Filter and Wash R_Precipitate->R_Filter R_Recrystallize Recrystallize R_Filter->R_Recrystallize R_End End R_Recrystallize->R_End M_Start Start M_Dissolve Dissolve α-Amino Ketone and KSCN in Water M_Start->M_Dissolve M_Heat Heat to Reflux M_Dissolve->M_Heat M_Cool Cool Reaction Mixture (Precipitation Occurs) M_Heat->M_Cool M_Filter Filter and Wash M_Cool->M_Filter M_Dry Dry Product M_Filter->M_Dry M_End End M_Dry->M_End

References

A Comparative Guide to Imidazole Synthesis: Assessing Environmental Impact and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of imidazole scaffolds is a critical step in the discovery of new therapeutic agents. The environmental impact of these synthetic protocols is an increasingly important consideration. This guide provides an objective comparison of different imidazole synthesis methods, supported by experimental data, to assist in selecting the most efficient and environmentally benign approach.

Comparative Analysis of Imidazole Synthesis Protocols

The choice of a synthetic route for imidazole derivatives involves a trade-off between yield, reaction time, temperature, and the environmental impact of the reagents and solvents used. The following table summarizes quantitative data for conventional and modern "green" synthesis protocols.

Synthesis ProtocolTypical ReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Key Environmental Considerations
Radziszewski Synthesis (Conventional) 1,2-Dicarbonyl, Aldehyde, Ammonium AcetateGlacial Acetic AcidGlacial Acetic Acid100-1201-2 hours~85-95Use of corrosive acetic acid, relatively high energy consumption due to prolonged heating.
Microwave-Assisted Synthesis 1,2-Dicarbonyl, Aldehyde, Ammonium AcetateVarious (e.g., [Ni-C] complex, none)Solvent-free or Ethanol100-1403-15 minutes>90Significant reduction in reaction time and energy consumption; potential for solvent-free reactions, minimizing waste.[1][2]
Ultrasound-Assisted Synthesis 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate or UreaVarious (e.g., PPh₃, Co₃O₄ NPs)Ethylene Glycol or solvent-freeRoom Temperature10-60 minutes80-97Energy-efficient method operating at lower temperatures; use of greener solvents and potential for catalyst recycling.[3][4]
Ionic Liquid-Based Synthesis 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate/AminesIonic Liquid (e.g., [DSIM][HSO₄])Ionic Liquid (acts as solvent and catalyst)90-100~30 minutes>96Use of non-volatile and often recyclable ionic liquids as both solvent and catalyst, reducing the need for volatile organic compounds (VOCs).[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method.

Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This classical method involves a one-pot condensation reaction.

Procedure:

  • In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

  • Add glacial acetic acid as the solvent.

  • Reflux the mixture with stirring for 1-2 hours.

  • After cooling, pour the reaction mixture into water.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.

Microwave-Assisted Synthesis of Trisubstituted Imidazoles

This method offers a significant reduction in reaction time.[1]

Procedure:

  • Combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq), aldehyde (1.0 eq), and ammonium acetate (5.0 eq) in a microwave reactor vessel.

  • The reaction can be performed solvent-free or with a minimal amount of a high-boiling polar solvent like ethanol.

  • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 120-140 °C) for 3-15 minutes.

  • After cooling, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, evaporate the solvent, and purify the product by recrystallization or column chromatography.

Ultrasound-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol utilizes ultrasonic irradiation to promote the reaction under mild conditions.[3]

Procedure:

  • In a suitable vessel, mix the 1,2-dicarbonyl compound (e.g., benzil), aldehyde, urea (as a nitrogen source), and triphenylphosphine (PPh₃) as an organocatalyst in ethylene glycol (a green solvent).

  • Place the vessel in an ultrasonic bath at room temperature.

  • Irradiate the mixture with ultrasound for the specified time (typically 10-30 minutes), monitoring the reaction progress by TLC.

  • Upon completion, extract the product with an organic solvent.

  • Wash the organic layer with water, dry, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Imidazole Synthesis Using a Recyclable Ionic Liquid Catalyst

This method highlights the use of an environmentally friendly and reusable catalytic system.[5]

Procedure:

  • In a reaction vessel, mix the 1,2-dicarbonyl compound, aldehyde, primary amine, and ammonium acetate.

  • Add the Brønsted acidic ionic liquid, N-methyl-2-pyrrolidonium hydrogen sulfate, as the catalyst.

  • Heat the mixture under solvent-free conditions at approximately 100°C for about 30 minutes.

  • After the reaction is complete, add ethyl acetate to the mixture. The ionic liquid, being insoluble, will separate.

  • Decant the ethyl acetate layer containing the product.

  • The ionic liquid can be washed with diethyl ether, dried under vacuum, and reused for subsequent reactions.

  • Isolate the product from the ethyl acetate layer by evaporating the solvent and purifying the residue.

Visualizing Workflows and Relationships

Diagrams generated using the DOT language provide a clear visual representation of the experimental workflows and the logical relationships between different synthesis protocols.

ExperimentalWorkflow cluster_conventional Radziszewski (Conventional) cluster_microwave Microwave-Assisted cluster_ultrasound Ultrasound-Assisted Conventional_Reactants Mix Reactants (Dicarbonyl, Aldehyde, NH4OAc) in Acetic Acid Conventional_Heat Reflux (1-2 hours) Conventional_Reactants->Conventional_Heat Conventional_Workup Precipitation & Filtration Conventional_Heat->Conventional_Workup Conventional_Purification Recrystallization Conventional_Workup->Conventional_Purification Microwave_Reactants Mix Reactants (Solvent-free or Ethanol) Microwave_Irradiate Microwave Irradiation (3-15 minutes) Microwave_Reactants->Microwave_Irradiate Microwave_Workup Extraction Microwave_Irradiate->Microwave_Workup Microwave_Purification Recrystallization/ Chromatography Microwave_Workup->Microwave_Purification Ultrasound_Reactants Mix Reactants in Green Solvent Ultrasound_Irradiate Ultrasonic Irradiation (10-60 minutes) Ultrasound_Reactants->Ultrasound_Irradiate Ultrasound_Workup Extraction Ultrasound_Irradiate->Ultrasound_Workup Ultrasound_Purification Recrystallization Ultrasound_Workup->Ultrasound_Purification

Fig. 1: Comparative experimental workflows for imidazole synthesis.

EnvironmentalImpactComparison cluster_metrics Environmental Impact Metrics Synthesis_Protocols Imidazole Synthesis Protocols Radziszewski Radziszewski Microwave Microwave-Assisted Ultrasound Ultrasound-Assisted Ionic_Liquid Ionic Liquid-Based Energy Energy Consumption Time Reaction Time Solvent Solvent Toxicity & Waste Catalyst Catalyst Reusability Radziszewski->Energy High Radziszewski->Time Long Radziszewski->Solvent High (Corrosive) Radziszewski->Catalyst Not Applicable Microwave->Energy Low Microwave->Time Very Short Microwave->Solvent Low (Solvent-free option) Microwave->Catalyst Often Reusable Ultrasound->Energy Low Ultrasound->Time Short Ultrasound->Solvent Low (Green Solvents) Ultrasound->Catalyst Often Reusable Ionic_Liquid->Energy Moderate Ionic_Liquid->Time Short Ionic_Liquid->Solvent Very Low (Solvent is Catalyst) Ionic_Liquid->Catalyst Highly Reusable

Fig. 2: Logical comparison of environmental impact factors.

Conclusion

The selection of an optimal synthesis protocol for imidazole derivatives is highly dependent on the specific requirements of the target molecule and the available laboratory resources. While classical methods like the Radziszewski synthesis remain effective, modern approaches offer significant environmental and efficiency advantages. Microwave-assisted and ultrasound-assisted syntheses dramatically reduce reaction times and energy consumption.[1][2][3] The use of recyclable catalysts and green solvents, such as ionic liquids, further minimizes the environmental footprint of these processes.[4][5] This guide provides the foundational data and protocols to enable an informed decision for your synthetic chemistry endeavors, balancing the need for high-performance with environmental responsibility.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold continues to be a cornerstone in the development of new therapeutic agents due to its versatile biological activity. This guide provides a comparative overview of the in vitro and in vivo performance of recently developed imidazole-based compounds, focusing on their antimicrobial, antifungal, and anti-inflammatory properties. The data presented is compiled from recent studies to facilitate an objective comparison with existing alternatives, supported by detailed experimental methodologies for key assays.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for novel imidazole compounds across different biological activities, offering a clear comparison of their potency and selectivity.

Table 1: In Vitro Antimicrobial Activity of Novel Imidazole Derivatives
Compound IDTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
HL1 Staphylococcus aureus125Vancomycin<0.39
Bacillus subtilis62.5Vancomycin<0.39
Pseudomonas aeruginosa250Ciprofloxacin<0.09
Escherichia coli250Ciprofloxacin<0.09
HL2 [1][2]Staphylococcus aureus62.5Vancomycin<0.39
Bacillus subtilis31.25Vancomycin<0.39
Pseudomonas aeruginosa125Ciprofloxacin<0.09
Escherichia coli125Ciprofloxacin<0.09
C12MIMCl [3]Staphylococcus aureus1.9 x 10⁻³ mM--
C16MIMCl [3]Staphylococcus aureus0.5 x 10⁻³ mM--
Table 2: In Vitro and In Vivo Antifungal Activity of Novel Imidazole Derivatives
Compound IDTarget OrganismIn Vitro MIC (µg/mL)In Vivo ModelTreatment RegimenOutcome
Flutrimazole [4]Trichophyton mentagrophytes0.15-0.6Guinea Pig Trichophytosis1-2% topical cream/solution>80% cure rate
Candida albicans0.025-5.0Rat Vaginal Candidiasis1-2% topical cream/solution>80% cure rate
Ketoconazole [5][6]Various yeasts and fungi0.1-64Guinea Pig DermatophytosisOral administrationEffective treatment
Compound B3 [7]Candida albicans (SC5314)0.25---
Candida albicans (CPCC400616)0.5---
Candida tropicalis0.5---
Candida parapsilosis1---
Table 3: In Vitro and In Vivo Anti-inflammatory Activity of Novel Imidazole Derivatives
Compound IDAssayIn Vitro IC₅₀In Vivo ModelTreatment RegimenOutcome
Compound AA6 [8][9]p38 MAP Kinase Inhibition403.57 ± 6.35 nM---
Albumin Denaturation33.27 ± 2.12 µg/mL---
Indazole Derivatives Cyclooxygenase-2 Inhibition12.32 - 23.42 µMCarrageenan-induced paw edema (Rat)-Dose-dependent inhibition of edema
(5-aminoindazole) [10]12.32 µM
(6-nitroindazole) [10]19.22 µM
(Indazole) [10]23.42 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum (adjusted to 0.5 McFarland standard), test imidazole compounds, and control antibiotics.

  • Procedure:

    • Prepare serial twofold dilutions of the test imidazole compounds and control antibiotics in MHB directly in the 96-well plates.

    • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well containing the serially diluted compounds with the bacterial suspension. Include positive control wells (bacteria and MHB) and negative control wells (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Antifungal Efficacy: Guinea Pig Model of Trichophytosis

This model is used to evaluate the topical efficacy of antifungal agents against dermatophytic infections.

  • Animal Model: Male guinea pigs (300-350 g).

  • Infection Procedure:

    • Anesthetize the animals and shave an area on the back.

    • Abrade the shaved skin gently with sandpaper.

    • Apply a suspension of Trichophyton mentagrophytes spores (e.g., 1 x 10⁷ cells) to the abraded area.

  • Treatment Protocol:

    • Begin topical treatment with the test imidazole compound (e.g., 1% or 2% cream/solution) a few days post-infection.

    • Apply the treatment once or twice daily for a specified period (e.g., 7-14 days).

    • A control group should be treated with a placebo (vehicle only).

  • Evaluation:

    • Monitor the progression of skin lesions (e.g., erythema, scaling, crusting) and score them based on a predefined scale.

    • At the end of the treatment period, collect skin scrapings for mycological examination (KOH mount and fungal culture) to confirm the presence or absence of the fungus.

    • The cure rate is determined by the percentage of animals with negative mycological results and complete resolution of clinical signs.

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

  • Materials: Bovine or egg albumin solution (1%), phosphate-buffered saline (PBS, pH 6.4), test imidazole compounds, and a reference anti-inflammatory drug (e.g., diclofenac sodium).

  • Procedure:

    • Prepare a reaction mixture containing 0.2 mL of albumin solution, 2.8 mL of PBS, and 2.0 mL of various concentrations of the test compound or reference drug.

    • A control solution is prepared with 2.0 mL of distilled water instead of the test solution.

    • Incubate all the solutions at 37°C for 20 minutes.

    • Induce denaturation by heating the solutions at 70°C in a water bath for 5 minutes.

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100 The IC₅₀ value is then determined as the concentration of the test compound that causes 50% inhibition of protein denaturation.

In Vitro p38 MAP Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.

  • Materials: Recombinant p38 MAP kinase, a specific substrate (e.g., ATF2), ATP, assay buffer, test imidazole compounds, and a reference inhibitor (e.g., SB203580). A detection system to measure phosphorylation (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test imidazole compounds and the reference inhibitor.

    • In a multi-well plate, add the p38 kinase, its substrate, and the test compound/inhibitor in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

A primary mechanism of action for many imidazole antifungal agents is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This disruption leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and an accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14-alpha-demethylase (CYP51A1) Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Essential Component Imidazole_Compound Imidazole_Compound Lanosterol 14-alpha-demethylase\n(CYP51A1) Lanosterol 14-alpha-demethylase (CYP51A1) Imidazole_Compound->Lanosterol 14-alpha-demethylase\n(CYP51A1) Inhibition p38_MAPK_Pathway_Inhibition cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects cluster_inhibition Mechanism of Action Inflammatory_Stimuli Inflammatory_Stimuli MAPKKK MAPKKK (e.g., TAK1, ASK1) Inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2, NF-κB) p38_MAPK->Transcription_Factors Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Transcription_Factors->Pro_inflammatory_Cytokines Upregulates Gene Expression Imidazole_Compound Imidazole_Compound Imidazole_Compound->p38_MAPK Inhibition MIC_Workflow Start Start Serial_Dilution Prepare Serial Dilutions of Imidazole Compound in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for Visible Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Growth Observation->MIC_Determination End End MIC_Determination->End

References

Safety Operating Guide

Proper Disposal of (2-Methyl-imidazol-1-yl)-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of (2-Methyl-imidazol-1-yl)-acetic acid, ensuring the safety of laboratory personnel and the protection of the environment. The following information is synthesized from safety data sheets of structurally similar compounds and general best practices for chemical waste management.

Hazard Profile and Safety Summary

Hazard ClassificationDescriptionPrimary Precautionary Measures
Skin Corrosion/Irritation May cause skin irritation or burns upon contact.[1][2][3][4]Wear appropriate chemical-resistant gloves and a lab coat.[1][5]
Serious Eye Damage/Irritation Can cause serious eye damage or irritation.[1][2][3][4]Wear safety goggles or a face shield.[4][5]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[1][6]Handle in a well-ventilated area or a chemical fume hood.[1][5]
Reproductive Toxicity Some imidazole derivatives are suspected of damaging fertility or the unborn child.[2][3][4][5]Obtain special instructions before use and handle with caution.[2][3]

Experimental Protocol for Disposal

The following step-by-step protocol outlines the procedure for the safe disposal of this compound and its contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear a fully buttoned lab coat, chemical safety goggles, and nitrile gloves.[5] Always check the glove manufacturer's compatibility chart.

2. Waste Collection:

  • Pure this compound and its solutions must be collected as hazardous waste.[5][7]

  • Use a designated, sealable, and airtight waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE).[5][7][8]

  • Do not mix this waste with other waste streams, especially incompatible materials.

3. Labeling:

  • Attach a "Hazardous Waste" label to the container as soon as the first waste is added.[5][7]

  • The label must clearly identify the contents, including the full chemical name: "this compound".

  • Indicate the associated hazards (e.g., Corrosive, Irritant).

4. Storage:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[2][9]

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][5][7][9]

5. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste.

  • Place these contaminated items in a separate, clearly labeled, sealed plastic bag or container.[7]

6. Final Disposal:

  • Once the waste container is full or no longer in use, arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[7][10]

  • Do not pour this compound waste down the drain or dispose of it in regular trash.[11][12]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Lab Coat, Goggles, Gloves start->ppe waste_type Identify Waste Type ppe->waste_type liquid_waste Liquid Waste (Pure or Solution) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Materials) waste_type->solid_waste Solid liquid_container Collect in a Labeled, Sealable, Compatible Liquid Waste Container liquid_waste->liquid_container solid_container Collect in a Labeled, Sealed Bag or Container solid_waste->solid_container storage Store in Designated Secondary Containment Away from Incompatibles liquid_container->storage solid_container->storage full Container Full or No Longer in Use? storage->full full->storage No disposal Arrange for Collection by EH&S or Licensed Waste Disposal Service full->disposal Yes end End: Compliant Disposal disposal->end

References

Essential Safety and Operational Guide for Handling (2-Methyl-imidazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (2-Methyl-imidazol-1-yl)-acetic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar acidic and imidazole-containing compounds.

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct use of personal protective equipment. Below is a summary of recommended PPE when handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust be chemical splash goggles with side protection.
Face ShieldRecommended for additional protection, especially when handling larger quantities or there is a risk of splashing.[1][2]
Skin Protection GlovesChemical-resistant gloves (e.g., Nitrile rubber) are required. Always inspect gloves for integrity before use and practice proper glove removal technique.
Lab CoatA chemically compatible lab coat that extends to the wrists and is fully buttoned is mandatory.[3]
Full-Length ClothingWear long pants and closed-toe shoes to ensure no skin is exposed.[3]
Respiratory Protection Fume HoodAll work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][4][5]
RespiratorFor situations where a fume hood is not available or in case of a large spill, a NIOSH-approved respirator may be necessary.[3][5]
Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent accidents and ensure a safe laboratory environment.

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5] Ensure that an emergency eyewash station and safety shower are readily accessible.[2][4][5]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not inhale dust or vapors.[6][4]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the laboratory.[1]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and other incompatible materials.[5][7]

Emergency Procedures

In the event of an emergency, a swift and informed response is vital.

Emergency SituationProcedural Steps
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][5]
Small Spill (<1 L) Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a suitable container for disposal. Clean the spill area with soap and water.[4][8]
Large Spill (>1 L) Evacuate the area immediately. Notify your institution's emergency response team.[4][8]
Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

  • Waste Collection: All waste containing this compound should be collected in a clearly labeled, compatible, and leak-proof container.[4]

  • Container Rinsing: Empty containers that held the compound should be triple-rinsed with an appropriate solvent. The first rinse should be collected as hazardous waste.[4]

  • Disposal Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.[10]

Visual Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this chemical compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B E Weigh/Transfer Compound in Fume Hood C Ensure Fume Hood is Operational B->C D Verify Eyewash/Shower Accessibility C->D D->E Proceed to Handling F Perform Experiment E->F H Decontaminate Work Area G Close Container Tightly F->G G->H Proceed to Cleanup I Dispose of Waste in Labeled Container H->I J Remove PPE I->J K Wash Hands Thoroughly J->K

Caption: Standard operational workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.